Cyclohexylhydrazine oxalate
Description
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Properties
CAS No. |
61781-26-8 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
cyclohexylhydrazine;oxalic acid |
InChI |
InChI=1S/C6H14N2.C2H2O4/c7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h6,8H,1-5,7H2;(H,3,4)(H,5,6) |
InChI Key |
WXUUUYNETWHLTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Cyclohexylhydrazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of cyclohexylhydrazine oxalate. Cyclohexylhydrazine and its derivatives are important intermediates in the synthesis of various biologically active compounds. The oxalate salt form is often utilized for its crystalline nature, which facilitates purification and handling. Understanding the fundamental properties such as molecular structure, melting point, solubility, and stability is paramount for its effective application in research and development. This document synthesizes available data, presents it in an accessible format, and details the experimental protocols necessary for its characterization, providing a crucial resource for scientists in the pharmaceutical and chemical industries.
Chemical Identity and Structure
This compound is an organic salt formed from the reaction of cyclohexylhydrazine, a base, and oxalic acid, a dicarboxylic acid. The salt typically forms as a crystalline solid, which is advantageous for isolation and purification processes.
The constituent molecules are:
-
Cyclohexylhydrazine: A hydrazine derivative containing a cyclohexyl group.
-
Oxalic Acid: The simplest dicarboxylic acid, which can donate two protons.
The reaction involves an acid-base neutralization, where the basic amino group of cyclohexylhydrazine is protonated by the acidic carboxyl groups of oxalic acid. Depending on the stoichiometry of the reaction, different salt forms (e.g., mono- or di-salt) could potentially be formed. For the purpose of this guide, we will consider the most common 1:1 salt.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source |
| IUPAC Name | Cyclohexylhydrazin-1-ium oxalate | N/A (Constructed) |
| Molecular Formula | C₈H₁₆N₂O₄ | Calculated |
| Molecular Weight | 204.22 g/mol | Calculated |
| CAS Number | Not explicitly found for the oxalate salt. Cyclohexylhydrazine hydrochloride is 24214-73-1.[1][2] | PubChem[3], Sigma-Aldrich[1][2] |
Note: The molecular weight is calculated based on the 1:1 salt of cyclohexylhydrazine (C₆H₁₄N₂) and anhydrous oxalic acid (C₂H₂O₄).
Core Physicochemical Properties
The physical and chemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior during manufacturing, formulation, and in biological systems.
Melting Point
Rationale for Importance: In drug development, the melting point is a critical parameter for pre-formulation studies, influencing decisions on manufacturing processes like milling and granulation, and affecting the compound's stability.
Solubility
Solubility is a crucial property that affects a substance's bioavailability and its behavior in solution-based reactions or purifications. The oxalate salt of a basic compound like cyclohexylhydrazine is generally expected to have moderate to good solubility in polar solvents like water, owing to its ionic nature.
Table 2: Predicted and Observed Solubility Characteristics
| Solvent | Predicted Solubility | Rationale / Related Data |
| Water | Soluble | Dihydrazinium oxalate crystals are described as soluble in water.[5] The ionic nature of the salt promotes interaction with polar water molecules. |
| Ethanol | Sparingly Soluble to Soluble | Many organic salts exhibit some solubility in lower alcohols. |
| Acetone | Slightly Soluble | Lower polarity compared to water and ethanol. |
| Hexane | Insoluble | Non-polar solvent, unfavorable for dissolving an ionic salt. |
Rationale for Importance: Solubility dictates the choice of solvents for reaction work-ups, recrystallization, and the design of liquid formulations. Poor aqueous solubility is a major hurdle in drug development, often necessitating salt formation or other formulation strategies to improve it.
Stability
The stability of this compound is a key consideration for its storage and handling. As a salt of a hydrazine derivative, it may be susceptible to oxidation, particularly in the presence of air and certain metal ions. The oxalate moiety itself is generally stable.
-
Thermal Stability: Hydrazine salts can be thermally sensitive. Dihydrazinium oxalate, for example, transforms into the mono-salt when heated above 25 °C during its synthesis.[4] This indicates that this compound may also have limited thermal stability.
-
Hygroscopicity: The propensity to absorb moisture from the air should be evaluated, as it can affect the material's physical state and chemical stability.
-
Light Sensitivity: As with many organic compounds, exposure to UV light should be minimized to prevent potential degradation.
Rationale for Importance: Understanding stability is critical for defining appropriate storage conditions (temperature, humidity, light exposure) and shelf-life, ensuring the material's integrity from synthesis to final application.
Experimental Protocols for Characterization
To ensure scientific integrity, the properties described above must be determined using validated experimental methods. The following protocols provide a framework for this characterization.
Workflow for Physicochemical Characterization
The following diagram outlines the logical flow for characterizing a new batch of this compound.
Caption: Logical workflow for the physicochemical analysis of this compound.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak, with the peak onset providing the melting point.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium). This step is crucial for data accuracy and trustworthiness.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid. It is often beneficial to pierce the lid to allow any evolved gases or moisture to escape, preventing pan deformation.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program:
-
Equilibrate at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).
-
-
Causality: A heating rate of 10 °C/min is standard and provides a good balance between resolution and experimental time. Slower rates can improve resolution but may broaden the peak.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Determine the onset temperature of the endothermic melting peak. This is reported as the melting point.
-
The peak area can be integrated to determine the heat of fusion (J/g).
-
Protocol: Equilibrium Solubility Determination
Principle: This method determines the saturation concentration of a compound in a specific solvent at a controlled temperature.
Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., deionized water, ethanol) in a sealed vial. The excess solid is critical to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solids. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered sample with an appropriate solvent.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9]
-
Self-Validation: The HPLC method must be validated for linearity, accuracy, and precision using standard solutions of known concentrations.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. The result is reported in units such as mg/mL or mol/L.
Synthesis Overview
This compound is typically prepared through a straightforward acid-base reaction following the synthesis of cyclohexylhydrazine free base.
Caption: General synthesis pathway for this compound.
-
Formation of Hydrazone: Cyclohexanone is reacted with hydrazine to form the corresponding hydrazone.
-
Reduction: The hydrazone is then reduced to form cyclohexylhydrazine.
-
Salt Formation: The resulting cyclohexylhydrazine (often as a crude oil or solution) is treated with a solution of oxalic acid in a suitable solvent like ethanol.[4][5][10][11] The this compound salt, being less soluble, precipitates out of the solution.
-
Isolation: The crystalline salt is then isolated by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.
This process leverages the formation of a crystalline salt to effectively purify the cyclohexylhydrazine from reaction byproducts.
Safety and Handling
Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity.
-
Hazard Identification: Cyclohexylhydrazine hydrochloride is classified as causing severe skin burns and eye damage.[3] It is reasonable to assume the oxalate salt carries similar hazards.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a valuable crystalline salt that facilitates the purification and handling of the cyclohexylhydrazine moiety, an important building block in organic synthesis. Its key physicochemical properties—melting point, solubility, and stability—are critical to its effective use. This guide has provided a detailed overview of these properties and outlined the authoritative, self-validating experimental protocols required for their determination. By applying these principles and methodologies, researchers and drug development professionals can ensure the quality and consistency of this compound in their scientific endeavors.
References
-
Selvakumar, R., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. South African Journal of Chemistry, 67, 52-59. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexylhydrazine hydrochloride. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
-
Misiewicz, B., & VanWert, A. L. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available at: [Link]
-
Afshar, E., et al. (2018). Analytical procedures and methods validation for oxalate content estimation. Journal of Reports in Pharmaceutical Sciences, 7(1), 1-7. Available at: [Link]
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- 3. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
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- 6. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
An In-Depth Technical Guide to Cyclohexylhydrazine Oxalate: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylhydrazine oxalate is an organic salt formed from the reaction of cyclohexylhydrazine and oxalic acid. While not as extensively documented as some of its simpler hydrazine counterparts, its unique combination of a bulky, non-polar cyclohexyl group and a dicarboxylic acid anion suggests significant potential in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of the molecular structure, weight, synthesis, and potential utility of this compound, offering field-proven insights for professionals in research and development.
Part 1: Molecular Structure and Weight
The fundamental characteristics of this compound are derived from its constituent ions: the cyclohexylhydrazinium cation ([C₆H₁₃N₂]⁺) and the oxalate anion ([C₂O₄]²⁻).
The Cyclohexylhydrazinium Cation
Cyclohexylhydrazine (C₆H₁₄N₂) is a substituted hydrazine featuring a cyclohexyl ring attached to a hydrazine moiety. In the presence of an acid, such as oxalic acid, the terminal nitrogen atom of the hydrazine group is protonated to form the cyclohexylhydrazinium cation.
The molecular formula for the cyclohexylhydrazinium cation is C₆H₁₅N₂⁺. Its molecular weight can be calculated as follows:
-
Carbon (C): 6 atoms × 12.011 amu = 72.066 amu
-
Hydrogen (H): 15 atoms × 1.008 amu = 15.120 amu
-
Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu
-
Total Molecular Weight of Cation: 115.200 amu
The Oxalate Anion
The oxalate anion is the dianion of oxalic acid, with the chemical formula C₂O₄²⁻.[1] It is a planar, symmetrical dicarboxylate.[2]
The molar mass of the oxalate anion is 88.018 g·mol⁻¹.[3]
This compound Salt Formation and Molecular Weight
Given that the oxalate anion has a charge of -2 and the cyclohexylhydrazinium cation has a charge of +1, two cyclohexylhydrazinium cations are required to neutralize one oxalate anion. Therefore, the molecular formula for this compound is (C₆H₁₅N₂)₂C₂O₄.
The molecular weight of this compound is calculated as:
-
Cyclohexylhydrazinium Cation (C₆H₁₅N₂⁺): 2 × 115.200 amu = 230.400 amu
-
Oxalate Anion (C₂O₄²⁻): 1 × 88.018 amu = 88.018 amu
-
Total Molecular Weight of this compound: 318.418 amu
Therefore, the molecular weight of this compound is approximately 318.42 g/mol .
Predicted Molecular Structure
Based on the crystal structure of similar hydrazine oxalate salts, such as dihydrazinium oxalate, it is anticipated that the crystal lattice of this compound is stabilized by a network of hydrogen bonds.[4][5] The protonated amino groups of the two cyclohexylhydrazinium cations would act as hydrogen bond donors to the oxygen atoms of the oxalate anion.[4] The bulky cyclohexyl groups would likely influence the crystal packing, potentially leading to distinct polymorphic forms.
Part 2: Physicochemical Properties
| Property | Predicted Value / Characteristic |
| Molecular Formula | (C₆H₁₅N₂)₂C₂O₄ |
| Molecular Weight | 318.42 g/mol |
| Appearance | Likely a white to off-white crystalline solid. |
| Solubility | Expected to be soluble in water due to the ionic nature of the salt and the formation of hydrogen bonds. Solubility in organic solvents would be influenced by the non-polar cyclohexyl groups. |
| Melting Point | Expected to be a relatively high-melting solid, characteristic of organic salts. For comparison, dihydrazinium oxalate has a melting point of 147 °C.[4] |
| Stability | Stable under standard conditions. As with other hydrazine derivatives, it may be sensitive to strong oxidizing agents. |
Part 3: Synthesis of this compound
The synthesis of this compound can be logically extrapolated from the established methods for preparing other hydrazine oxalate salts.[4] The primary reaction involves the acid-base neutralization of cyclohexylhydrazine with oxalic acid.
Reaction Principle
The synthesis is a straightforward acid-base reaction where the basic cyclohexylhydrazine is protonated by the acidic oxalic acid.
2 C₆H₁₁NHNH₂ + H₂C₂O₄ → (C₆H₁₁NHNH₃)₂C₂O₄
Experimental Protocol
This protocol is adapted from the synthesis of dihydrazinium oxalate.[4]
Materials:
-
Cyclohexylhydrazine
-
Oxalic acid dihydrate
-
Ethanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolution of Reactants:
-
In a beaker, dissolve oxalic acid dihydrate in a minimal amount of a 1:1 water-ethanol mixture with gentle warming and stirring.
-
In a separate beaker, dissolve cyclohexylhydrazine in a minimal amount of the same water-ethanol solvent system. A 2:1 molar ratio of cyclohexylhydrazine to oxalic acid should be used.
-
-
Reaction and Precipitation:
-
Cool both solutions in an ice bath to approximately 0-5 °C.
-
Slowly add the oxalic acid solution to the cyclohexylhydrazine solution with continuous stirring. The formation of a white precipitate should be observed.
-
-
Crystallization and Isolation:
-
Allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Drying:
-
Dry the product in a desiccator under vacuum to remove residual solvent.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point Determination: To assess purity.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretches from the hydrazinium group and C=O stretches from the oxalate group.
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of both the cyclohexyl and oxalate moieties in the correct ratio.
-
Elemental Analysis: To determine the percentage composition of C, H, and N, and compare it with the calculated values for (C₆H₁₅N₂)₂C₂O₄.
Part 4: Applications in Research and Drug Development
Hydrazine derivatives are valuable building blocks in medicinal chemistry due to their ability to form a variety of heterocyclic compounds.[6] Cyclohexylhydrazine, and by extension its oxalate salt, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Precursor for Heterocyclic Synthesis
The hydrazine moiety in cyclohexylhydrazine is highly reactive and can participate in cyclization reactions to form various nitrogen-containing heterocycles, such as pyrazoles, pyridazines, and triazoles.[6] These heterocyclic scaffolds are present in a wide range of FDA-approved drugs.[7] The use of this compound provides a stable, crystalline, and easy-to-handle source of the cyclohexylhydrazine synthon.
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- 2. Discovering inhibitor molecules for pathological crystallization of CaOx kidney stones from natural extracts of medical herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxalate - Wikipedia [en.wikipedia.org]
- 4. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 5. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 6. Inhibitory activity of Enhydra fluctuans Lour. on calcium oxalate crystallisation through in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of Cyclohexylhydrazine Oxalate
This guide provides a comprehensive technical overview of the solubility characteristics of cyclohexylhydrazine oxalate. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering both foundational knowledge and actionable experimental protocols.
Executive Summary
This compound, a salt formed from the reaction of cyclohexylhydrazine and oxalic acid, presents a unique solubility profile critical to its application in pharmaceutical synthesis and research. Understanding its behavior in aqueous and organic solvents is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes. This guide outlines the predicted solubility of this compound based on the known properties of its constituent ions and provides detailed methodologies for its empirical determination.
Physicochemical Properties and Solubility Predictions
This compound is a salt comprised of a bulky, nonpolar cyclohexyl group attached to a polar hydrazine moiety, paired with a small, polar, dicarboxylic acid anion (oxalate). This combination of hydrophobic and hydrophilic characteristics dictates its solubility.
-
Cyclohexylhydrazine: The parent compound, cyclohexylhydrazine, is noted to be soluble in organic solvents but has limited solubility in water due to its hydrophobic cyclohexyl group.[1]
-
Oxalic Acid: In contrast, oxalic acid is readily soluble in water and polar organic solvents like ethanol.[2][3][4][5] Its crystals dissolve in 8 to 11 parts of water at 15.5°C and in 4 parts of alcohol.[2]
-
This compound (Predicted Profile): As a salt, this compound will dissociate into cyclohexylhydrazinium and oxalate ions in solution. The presence of the ionic oxalate and the protonated hydrazine group suggests a degree of aqueous solubility. However, the large, nonpolar cyclohexyl ring will significantly limit this solubility. In organic solvents, the "like dissolves like" principle suggests that its solubility will be favored in polar protic and aprotic solvents that can interact with the ionic components of the salt.
Based on these principles, a qualitative solubility profile can be predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The hydrophobic cyclohexyl group will limit solubility despite the presence of ionic and polar functional groups. |
| Polar Protic | Soluble | Solvents like methanol and ethanol can engage in hydrogen bonding with both the cation and anion, facilitating dissolution. |
| Polar Aprotic | Moderately Soluble | Solvents such as DMSO and DMF can solvate the cation effectively, but may be less effective at solvating the oxalate anion compared to protic solvents. |
| Nonpolar | Insoluble | Solvents like hexane and toluene lack the polarity to overcome the lattice energy of the salt and effectively solvate the ions. |
Experimental Determination of Solubility
To move beyond prediction and obtain quantitative data, a systematic experimental approach is necessary. The following sections detail a robust protocol for determining the solubility of this compound.
The Shake-Flask Method: A Gold Standard
The equilibrium solubility of a compound is traditionally determined using the shake-flask method.[6] This involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.
Experimental Workflow
The process of determining the solubility of this compound can be visualized as follows:
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Step-by-Step Protocol
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure that a visible amount of undissolved solid remains.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
Self-Validating System and Causality
This protocol incorporates self-validating checks. The visual confirmation of excess solid at the end of the equilibration period ensures that the solution is indeed saturated.[6] The use of a validated analytical method with a proper calibration curve provides trustworthiness in the final quantitative result. The choice of a 24-48 hour equilibration time is based on the common practice for achieving equilibrium in solubility studies.[6]
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solids increases with temperature.[4] Therefore, it is crucial to control the temperature during the experiment.
-
pH: For ionizable compounds, pH can have a significant effect on solubility. While this compound is a salt of a weak base and a weak acid, the solubility in aqueous solutions will be influenced by the pH of the medium.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role in its ability to solvate the ions of the salt.
The interplay of these factors can be represented in the following diagram:
Sources
Thermodynamic stability of cyclohexylhydrazine oxalate salt
Thermodynamic Stability & Characterization of Cyclohexylhydrazine Oxalate: A Technical Guide
Executive Summary
This technical guide addresses the physicochemical characterization and thermodynamic stability profile of This compound (1:1) (CAS: 35448-12-5).[1] Designed for researchers in pharmaceutical synthesis and energetic materials, this document moves beyond basic property listing to explore the causality of stability, the kinetics of thermal decomposition, and the requisite protocols for safe handling.
While free hydrazines are notorious for their susceptibility to oxidation and volatility, salt formation—specifically with oxalic acid—provides a crystalline lattice that significantly enhances thermodynamic robustness. This guide details the experimental framework to validate this stability, using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and accelerated aging protocols.[1]
Part 1: Chemical Identity & Synthesis Logic
1.1 The Stabilization Mechanism
Cyclohexylhydrazine (
Reacting this base with oxalic acid (
1.2 Synthesis Protocol (Standardized)
-
Reagents: Cyclohexylhydrazine (98%), Oxalic Acid Dihydrate (Reagent Grade), Ethanol (Anhydrous).[1]
-
Procedure:
-
Dissolve 1.0 eq of oxalic acid in warm ethanol (40°C).
-
Dropwise add 1.0 eq of cyclohexylhydrazine (exothermic reaction; maintain T < 50°C).
-
Cool slowly to 4°C to induce crystallization.
-
Filter and wash with cold diethyl ether to remove unreacted hydrazine.[1]
-
-
Critical Quality Attribute (CQA): Stoichiometry is vital. Excess oxalic acid can lead to hygroscopic mixtures, while excess hydrazine degrades stability.
Part 2: Thermodynamic Profiling (DSC/TGA)
2.1 Thermal Behavior Overview
The stability of this compound is defined by two key temperatures: the Melting Onset (
-
Expected
: ~150°C – 170°C (Based on alkylhydrazine oxalate analogs). -
Expected
: > 180°C. -
Thermodynamic Event: The salt undergoes an endothermic phase transition (melting) immediately followed by (or overlapping with) exothermic decomposition.[1]
2.2 Experimental Protocol: DSC & TGA To determine the safety window, simultaneous thermal analysis is required.
| Parameter | Setting / Specification | Rationale |
| Instrument | DSC/TGA (Simultaneous) | Correlates mass loss with heat flow events.[1] |
| Pan Type | Hermetically sealed Aluminum (pinhole lid) | Prevents early sublimation; allows gas escape during decomp.[1] |
| Purge Gas | Nitrogen ( | Eliminates oxidative degradation; isolates thermal stability.[1] |
| Heating Rate | 5, 10, and 20 °C/min | Variation required for kinetic analysis (Kissinger method).[1] |
| Sample Mass | 2 – 5 mg | Minimizes thermal lag and "runaway" risk during exotherms.[1] |
2.3 Data Interpretation
-
Stage 1 (Desolvation): If a hydrate forms, a broad endotherm with mass loss occurs < 100°C. Target: Anhydrous salt (0% mass loss < 100°C).[1]
-
Stage 2 (Melting): Sharp endothermic peak.[1] The area under the curve represents the Heat of Fusion (
). -
Stage 3 (Decomposition): Exothermic rise.[1][3] The "Onset Temperature" is the critical safety limit.
-
Mechanism:[4] Proton transfer
N-N bond cleavage Release of , and cyclohexane derivatives.
-
Part 3: Decomposition Kinetics & Safety
3.1 Kinetic Modeling (The Kissinger Method)
To predict shelf-life and thermal runaway risks, we calculate the Activation Energy (
- : Heating rate (°C/min)
- : Peak temperature of decomposition (Kelvin)[1]
- : Gas constant
- : Activation Energy
Protocol: Plot
-
Target
: > 120 kJ/mol indicates good thermal stability for storage.[1]
3.2 Diagram: Stability Testing Workflow The following diagram illustrates the logical flow for validating the salt's stability.
Caption: Workflow for validating the thermodynamic integrity of hydrazine salts prior to scale-up.
Part 4: Long-Term Stability (Aging)[1]
4.1 Accelerated Aging Protocol Thermodynamic data (DSC) gives "instantaneous" stability.[1] Kinetic stability requires aging studies.[1]
-
Condition: 40°C / 75% Relative Humidity (ICH Q1A standards).
-
Duration: 3 Months.
-
Checkpoint Analysis:
4.2 Chemical Decomposition Pathway Understanding how it fails is crucial for mitigation.[1]
Caption: Theoretical decomposition cascade triggered by moisture or thermal stress.[1]
References
-
European Chemicals Agency (ECHA). (2025).[1][5] Registration Dossier: Cyclohexylhydrazine hydrochloride and related salts. Retrieved from [Link][1][5]
-
Selvakumar, R., et al. (2014).[1] "Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate." South African Journal of Chemistry, 67, 52-59. Retrieved from [Link][1]
-
Oxley, J. C., Smith, J. L., & Chen, H. (2002).[1][6] "Thermal decomposition of high-nitrogen energetic compounds - Dihydrazido-S-tetrazine salts." Thermochimica Acta, 384(1-2), 91-99.[6] Retrieved from [Link][1][6]
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
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Cyclohexylhydrazine Derivatives: Synthetic Pathways and Pharmacological Frontiers
Executive Summary
Cyclohexylhydrazine derivatives represent a specialized subclass of hydrazine-based pharmacophores, distinct from their widely studied arylhydrazine counterparts (e.g., phenylhydrazine). While historical applications of hydrazines focused on non-selective Monoamine Oxidase (MAO) inhibition, modern medicinal chemistry has repurposed the cyclohexyl-N-acylhydrazone (NAH) scaffold. These derivatives exhibit potent analgesic, anti-inflammatory, and cardioinotropic profiles with improved oral bioavailability and reduced toxicity compared to traditional arylhydrazines. This technical guide synthesizes the structural rationale, synthetic protocols, and pharmacological mechanisms defining this emerging class of therapeutics.
Structural & Chemical Basis
The core pharmacophore consists of a cyclohexane ring attached to a hydrazine moiety, often derivatized at the
The "Privileged Structure" Concept
The N-acylhydrazone (NAH) moiety (–CO–NH–N=CH–) is considered a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor subtypes with high affinity.
-
Lipophilicity: The cyclohexyl group enhances lipophilicity (
) compared to planar aromatic rings, facilitating Blood-Brain Barrier (BBB) penetration and membrane interaction. -
Conformational Flexibility: Unlike the rigid phenyl ring in LASSBio-294 (the prototype), the cyclohexyl ring allows for "chair" and "boat" conformers, potentially accessing unique binding pockets in Cyclooxygenase (COX) enzymes or Sarcoplasmic Reticulum (SR) Ca²⁺ channels.
Structural Comparison
| Feature | Arylhydrazine (e.g., Phenelzine) | Cyclohexylhydrazine Derivative |
| Electronic Nature | Electron-rich aromatic system | Aliphatic, electron-donating induction |
| Metabolic Stability | Prone to hydroxylation/acetylation | Resistant to aromatic hydroxylation |
| Toxicity Risk | High (Hepatotoxic, Hemolytic) | Reduced (Lower reactive metabolite formation) |
| Primary Target | MAO Enzymes (Irreversible) | COX-2, SR Ca²⁺ Channels, Cytokines |
Synthetic Methodology
The synthesis of cyclohexylhydrazine derivatives typically follows a convergent pathway: formation of the hydrazide intermediate followed by acid-catalyzed condensation.
Workflow Diagram
Figure 1: Convergent synthesis pathway for bioactive cyclohexyl-N-acylhydrazones.
Detailed Protocol: Synthesis of LASSBio-1515
Objective: Synthesis of (E)-N'-(thiophen-2-ylmethylene)cyclohexanecarbohydrazide.[1][2]
Step 1: Preparation of Cyclohexanecarbohydrazide
-
Reagents: Methyl cyclohexanecarboxylate (1.0 eq), Hydrazine hydrate (64%, 4.0 eq), Absolute Ethanol.[1]
-
Procedure: Dissolve methyl cyclohexanecarboxylate in ethanol. Add hydrazine hydrate dropwise.
-
Reaction: Reflux for 48 hours. Monitor via IR (disappearance of ester C=O stretch at ~1730 cm⁻¹).
-
Workup: Evaporate ethanol under reduced pressure. Add ice to the residue. Filter the white precipitate.
-
Yield: ~79%. Melting Point: 154–156 °C.
Step 2: Condensation to N-Acylhydrazone
-
Reagents: Cyclohexanecarbohydrazide (1.0 eq), Thiophene-2-carboxaldehyde (1.0 eq), Absolute Ethanol, catalytic HCl (optional).
-
Procedure: Add aldehyde to a stirred solution of hydrazide in ethanol. Stir at Room Temperature (RT) for 2 hours.
-
Purification: Concentrate solvent. Pour into cold water. Filter precipitate. Recrystallize from ethanol.
-
Characterization:
-
¹H-NMR (DMSO-d₆): δ 10.74 (s, 1H, CONH), 8.37 (s, 1H, N=CH).[1]
-
Purity: >96% via HPLC.
-
Pharmacology: Mechanisms & Efficacy
The pharmacological profile of cyclohexylhydrazine derivatives is dominated by their activity as analgesic and anti-inflammatory agents, with distinct mechanisms involving calcium handling.
Mechanism of Action: The "Calcium Scavenger" Hypothesis
Unlike NSAIDs which primarily inhibit COX enzymes, cyclohexyl-N-acylhydrazones (like LASSBio-294 analogues) exhibit a dual mechanism:
-
Cytokine Suppression: Inhibition of TNF-α and IL-1β release.
-
Sarcoplasmic Reticulum (SR) Modulation: These compounds enhance Ca²⁺ uptake into the SR via the SERCA pump, reducing cytosolic Ca²⁺ overload. This action is cardioinotropic (improves heart contraction) and anti-nociceptive (dampens pain signaling in neurons).
Figure 2: Dual mechanism of action targeting SR Calcium handling and inflammatory pathways.
Comparative Efficacy Data
The following table summarizes the potency of cyclohexyl derivatives against standard inflammatory models compared to the prototype (LASSBio-294).
| Compound | R-Group (Aldehyde) | IC₅₀ (Vasodilation) | Analgesic Activity (Formalin Test) |
| LASSBio-294 | 3,4-methylenedioxy-phenyl | 74.0 µM | Moderate |
| LASSBio-785 | 2-Thienyl (Cyclohexyl core) | 10.2 µM | High |
| LASSBio-1515 | 2-Thienyl | N/A | High (Neuropathic Model) |
| LASSBio-1602 | 2-Imidazolyl | >100 µM | Low |
Note: The substitution of the aryl core with a cyclohexyl ring (LASSBio-785) significantly improves vasodilatory potency (7x increase).
Secondary Pharmacology: MAO Inhibition
While less selective than their anti-inflammatory properties, cyclohexylhydrazine derivatives retain the capacity to inhibit Monoamine Oxidase (MAO), a property inherent to the hydrazine pharmacophore.
Assay Protocol: Fluorometric MAO Screening
Principle: Detection of H₂O₂ generated during the oxidative deamination of tyramine by MAO, using Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
Protocol:
-
Preparation: Dilute compound in DMSO. Prepare MAO-A/B enzyme solution in reaction buffer (0.05 M sodium phosphate, pH 7.4).
-
Incubation: Incubate 50 µL of enzyme with 10 µL of inhibitor for 15 min at 37°C.
-
Reaction: Add 40 µL of working solution containing:
-
200 µM Amplex Red[2]
-
1 U/mL Horseradish Peroxidase (HRP)
-
1 mM Tyramine (Substrate)
-
-
Measurement: Monitor fluorescence continuously for 30 min (Ex/Em = 545/590 nm).
-
Analysis: Calculate IC₅₀ based on the slope of fluorescence generation vs. control.
Toxicity & Safety Profile
Hydrazine derivatives carry a historical burden of hepatotoxicity. However, the N-acylhydrazone modification significantly mitigates these risks.
-
Hepatotoxicity: Free hydrazines can deplete Vitamin B6 (pyridoxine) and cause liver damage. The N-acyl linkage in cyclohexyl derivatives is metabolically more stable, reducing the release of free hydrazine.
-
Cytotoxicity: Studies on LASSBio derivatives (e.g., LASSBio-1515) indicate low cytotoxicity in mammalian cell lines (CC₅₀ > 100 µM), suggesting a favorable therapeutic index compared to classical hydrazines.
-
Handling Precautions: Precursor cyclohexylhydrazine hydrochloride is corrosive (Skin Corr. 1B) and must be handled with full PPE (gloves, goggles, fume hood).
References
-
Synthesis and vasodilatory activity of new N-acylhydrazone derivatives, designed as LASSBio-294 analogues. Bioorganic & Medicinal Chemistry, 2005.[3]
-
Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 2015.[4]
-
The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats. British Journal of Pharmacology, 2001.
-
Amplex™ Red Monoamine Oxidase Assay Kit. ThermoFisher Scientific.
-
Cyclohexylhydrazine hydrochloride (Compound Summary). PubChem.
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- 4. researchgate.net [researchgate.net]
Cyclohexylhydrazine and its Oxalate Salt: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of cyclohexylhydrazine and its oxalate salt, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer practical insights into its synthesis, characterization, and applications, with a focus on the scientific principles that underpin its utility.
Core Chemical Identity: Cyclohexylhydrazine and its Oxalate Salt
Cyclohexylhydrazine is an organic compound featuring a cyclohexyl ring bonded to a hydrazine functional group.[1] While the free base is a well-characterized reagent, its oxalate salt is less commonly cataloged. For the purpose of this guide, we will detail the properties of the parent compound and provide a theoretical yet practically sound approach to the synthesis and characterization of its oxalate salt.
A specific CAS Number for cyclohexylhydrazine oxalate is not readily found in major chemical databases. This suggests it is typically prepared in situ or is not a commonly isolated and cataloged salt. Therefore, researchers should rely on the CAS Numbers of its constituent parts:
The hydrochloride salt of cyclohexylhydrazine is also a common and well-documented derivative, with CAS Number 24214-73-1.[4][5]
Chemical Identifiers and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key identifiers and physical characteristics of cyclohexylhydrazine are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | cyclohexylhydrazine | [6] |
| Chemical Formula | C₆H₁₄N₂ | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Canonical SMILES | C1CCC(CC1)NN | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Melting Point | 46-50 °C | [2] |
| Boiling Point | 77-80 °C @ 12 Torr | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Synthesis and Mechanism
The synthesis of cyclohexylhydrazine and its subsequent conversion to the oxalate salt involves well-established chemical principles. The choice of reagents and reaction conditions is critical for achieving high yield and purity.
Synthesis of Cyclohexylhydrazine
A common synthetic route to cyclohexylhydrazine involves the reduction of cyclohexanone hydrazone. This two-step process is efficient and can be performed in most standard organic chemistry laboratories.
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An In-Depth Technical Guide to the Toxicity and Safety Data of Cyclohexylhydrazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Moieties
The hydrazine moiety is a well-known structural alert for toxicity, with many hydrazine derivatives exhibiting a range of adverse effects, including systemic organ toxicity and potential mutagenicity.[4][5] The oxalate counter-ion, while often considered less systemically toxic than hydrazine, contributes significantly to local irritant effects and can cause severe health issues, such as kidney damage, upon significant exposure.[3][6] This guide will dissect these risks, providing a framework for anticipating and mitigating the potential hazards of cyclohexylhydrazine oxalate.
Anticipated Toxicological Profile
The toxicological profile of this compound is a composite of the hazards associated with its components. The following sections detail the anticipated effects, drawing parallels from cyclohexylhydrazine hydrochloride and general oxalate toxicity data.
Acute Toxicity
While no specific LD50 data for this compound is available, the hazards of its components suggest that it should be handled with care. The Safety Data Sheet (SDS) for cyclohexylhydrazine hydrochloride indicates that it may be harmful if swallowed, in contact with skin, or inhaled.[7] For oxalates, the mean lethal dose in adults is estimated to be between 10 and 30 grams, which is a significant quantity, but lesser amounts can still cause harm.[3]
Skin and Eye Irritation
A primary and immediate concern with this compound is its potential for severe skin and eye irritation or corrosion. This is supported by strong evidence from both of its constituent parts.
-
Cyclohexylhydrazine Moiety : The GHS classification for cyclohexylhydrazine hydrochloride is "Skin Corrosion/Irritation Category 1B" and "Serious Eye Damage/Eye Irritation Category 1", indicating that it can cause severe skin burns and eye damage.[2][7]
-
Oxalate Moiety : Oxalates, particularly in crystalline form, are known irritants.[3] They can cause dermatitis, and skin lesions may begin with cracking of the epithelium and the formation of slow-healing ulcers.[3] Contact with the eyes can cause significant irritation.[3]
Given this, it is imperative to use stringent personal protective equipment (PPE) to prevent any contact with skin or eyes.
Respiratory Tract Irritation
Inhalation of this compound dust is likely to cause respiratory tract irritation.[6][7] The SDS for cyclohexylhydrazine hydrochloride lists "Specific target organ toxicity (single exposure) Category 3" with a target organ of the respiratory system.[7] This, combined with the known irritant properties of oxalates, underscores the importance of handling this compound in a well-ventilated area or with respiratory protection.[6]
Systemic Toxicity
Beyond immediate irritant effects, both hydrazine and oxalate present risks of systemic toxicity.
-
Hydrazine-Related Effects : Hydrazine and its derivatives are known to be toxic to multiple organ systems, including the nervous, hematological, pulmonary, and hepatic systems.[4][8] A key mechanism of hydrazine neurotoxicity is its interference with pyridoxine (vitamin B6) metabolism, which is essential for the synthesis of the neurotransmitter GABA.[4][9] A deficiency in GABA can lead to a lowered seizure threshold.[4]
-
Oxalate-Related Effects : Ingestion of significant amounts of oxalates can lead to kidney damage due to the formation of calcium oxalate crystals in the renal tubules.[3][10]
Mutagenicity, Carcinogenicity, and Reproductive Toxicity
There is a significant data gap regarding the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. The SDS for the hydrochloride salt explicitly states that no data is available for these endpoints.[7] However, it is prudent to consider the potential for such effects:
-
Mutagenicity : Hydrazine itself is a mutagen, and some hydrazine derivatives have been shown to be frameshift mutagens.[5] Therefore, this compound should be handled as a potential mutagen until data proves otherwise.
-
Carcinogenicity : Due to the lack of data, no definitive statement can be made. However, some hydrazines are classified as potential carcinogens.
-
Reproductive and Developmental Toxicity : There is no available data to assess the reproductive and developmental toxicity of this compound.[7]
The following table summarizes the anticipated toxicological endpoints for this compound based on available data for its components.
| Toxicological Endpoint | Anticipated Hazard | Basis of Assessment |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Inferred from cyclohexylhydrazine HCl and general oxalate data.[3][7] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and irritation | Based on GHS classification of cyclohexylhydrazine HCl and known irritant properties of oxalates.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage | Based on GHS classification of cyclohexylhydrazine HCl and known irritant properties of oxalates.[2][3] |
| Respiratory Sensitization | Data not available | No information found for either component. |
| Skin Sensitization | Data not available | No information found for either component. |
| Germ Cell Mutagenicity | Potential mutagen | Inferred from the known mutagenicity of hydrazine and some of its derivatives.[5] |
| Carcinogenicity | Data not available | No information found. |
| Reproductive Toxicity | Data not available | No information found.[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | Based on GHS classification of cyclohexylhydrazine HCl.[7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Potential for effects on nervous, hematological, pulmonary, hepatic, and renal systems | Inferred from general hydrazine and oxalate toxicity.[3][4] |
| Aspiration Hazard | Not applicable (solid) | Based on physical form. |
Deconstructing the Safety Data Sheet (SDS): An Expert's Perspective
While a specific SDS for this compound is not available, a comprehensive understanding of its hazards can be built by analyzing the SDS for cyclohexylhydrazine hydrochloride and supplementing it with information on oxalate toxicity.
Section 2: Hazard Identification
A hypothetical GHS classification for this compound would likely include:
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful)
-
Specific Target Organ Toxicity - Single Exposure: Category 3 (Respiratory Irritation)
The signal word would be "Danger" .
Hazard statements would include:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Section 4: First-Aid Measures
Immediate and decisive action is critical in the event of exposure.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[7] Ingestion of a corrosive substance like this can cause severe damage to the gastrointestinal tract, and vomiting can exacerbate this.[7]
Section 8: Exposure Controls/Personal Protection
Engineering controls and personal protective equipment are the primary lines of defense.
-
Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is required.
-
Experimental Protocols for Toxicity Assessment
For drug development professionals, understanding the methodologies for assessing the toxicity of a compound like this compound is crucial. The following are step-by-step protocols for key in-vivo toxicity studies, based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is a stepwise procedure using a small number of animals to classify a substance by its acute oral toxicity.
Methodology:
-
Animal Selection: Use healthy, young adult rodents of a single sex (usually females are more sensitive).
-
Housing and Feeding: House animals individually under standard laboratory conditions (22 ± 3 °C, 50-60% humidity, 12h light/dark cycle) with free access to food and water.
-
Dose Selection: Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.
-
Dosing Procedure: Administer the substance in a single dose by gavage.
-
Observation:
-
Observe animals individually at least once during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.
-
-
Stepwise Procedure:
-
Step 1: Dose three animals at the starting dose.
-
If 2 or 3 animals die: Re-dose at a lower level.
-
If 0 or 1 animal dies: Dose three more animals at the next higher dose level.
-
-
Endpoint: The test is complete when a dose that causes mortality in 2 out of 3 animals is identified, or when no mortality is observed at the highest dose level. The substance is then classified according to the GHS categories based on the observed mortality.
Diagram: Acute Oral Toxicity Workflow (OECD 423)
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test determines the potential of a substance to cause irritation or corrosion when applied to the skin.
Methodology:
-
Animal Selection: Use healthy young adult albino rabbits.
-
Preparation of the Animal: The day before the test, clip the fur from a small area (approximately 6 cm²) on the animal's back.
-
Application of the Test Substance:
-
Apply 0.5 g of the solid substance (moistened with a small amount of water) to the prepared skin area.
-
Cover the application site with a gauze patch and secure it with non-irritating tape.
-
-
Exposure Period: After a 4-hour exposure period, remove the patch and wash the treated area with water to remove any residual test substance.
-
Observation:
-
Examine the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Score the reactions based on a standardized scale (e.g., Draize scale).
-
-
Endpoint:
-
Corrosion: If irreversible tissue damage is observed.
-
Irritation: If reversible inflammatory changes are observed. The severity of irritation is determined by the mean scores for erythema and edema.
-
Diagram: Hazard Identification and Risk Assessment Logic
Caption: Logical flow for hazard identification and risk assessment.
Conclusion: A Precautionary Approach
In the absence of direct toxicological data for this compound, a conservative and precautionary approach to its handling is paramount. The available evidence from its hydrochloride salt and the known toxicology of oxalates strongly suggests that this compound is a potent skin and eye irritant, potentially corrosive, and harmful if inhaled, ingested, or in contact with skin. The potential for systemic toxicity, particularly affecting the nervous and renal systems, and the possibility of mutagenicity, cannot be disregarded.
Researchers, scientists, and drug development professionals must operate under the assumption that this compound possesses a significant hazard profile. This necessitates the stringent use of engineering controls and personal protective equipment. Further toxicological studies are warranted to definitively characterize the risks associated with this compound and to establish safe exposure limits. Until such data is available, the principles of prudent laboratory practice and a thorough understanding of the hazards of its constituent moieties are the best guides to its safe use.
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PubChem. Cyclohexylhydrazine hydrochloride. National Institutes of Health. [Link]
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Cole-Parmer. Material Safety Data Sheet - Calcium oxalate monohydrate, 98%. [Link]
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Kao Chemicals. SAFETY DATA SHEET - CYCLOHEXYL SALICYLATE. [Link]
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Alpha Resources. Safety Data Sheet - Calcium Oxalate. [Link]
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MDPI. Antioxidant Activities and Cytotoxicity of the Regulated Calcium Oxalate Crystals on HK-2 Cells of Polysaccharides from Gracilaria lemaneiformis with Different Molecular Weights. [Link]
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PubMed. Aluminum citrate prevents renal injury from calcium oxalate crystal deposition. [Link]
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PubMed. Oxalate-induced activation of PKC-alpha and -delta regulates NADPH oxidase-mediated oxidative injury in renal tubular epithelial cells. [Link]
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PubMed. Inhalation developmental toxicity and reproduction studies with cyclohexane. [Link]
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MDPI. In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. [Link]
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MDPI. Combined Repeated-Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test of Calcium Nitrate Tetrahydrate in Sprague Dawley Rats. [Link]
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Oxford Academic. Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. [Link]
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ResearchGate. Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate. [Link]
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ResearchGate. In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. [Link]
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ResearchGate. [Study on irritation of calcium oxalate crystal in Araceae plants]. [Link]
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-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]
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PubMed. Effect of Oxalate on Function of Kidney Mitochondria. [Link]
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Scialli Consulting. Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. [Link]
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PubMed. [Reproductive and developmental toxicity studies of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate(NS-21), a novel drug for urinary frequency and incontinence (3). Teratogenicity study in rabbits by oral administration]. [Link]
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Wikipedia. Hydrazine. [Link]
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SciELO South Africa. Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. [Link]
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ResearchGate. Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. [Link]
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Cyclohexylhydrazine: A Comparative Analysis of the Free Base and Oxalate Salt for Practical Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice Between a Free Base and Its Salt
In the realm of synthetic chemistry and pharmaceutical development, the physical form of a reagent is as critical as its chemical reactivity. Cyclohexylhydrazine, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, is a prime example of this principle.[1] While often depicted in reaction schemes as a simple free base, it is frequently handled, stored, and sold as a salt—most commonly the hydrochloride or, for specific applications, the oxalate. The decision to use the free base versus a salt form is not arbitrary; it is a strategic choice dictated by factors of stability, solubility, safety, and the specific demands of the chemical transformation.
This guide provides an in-depth technical analysis of the differences between cyclohexylhydrazine free base and its oxalate salt. We will move beyond a simple list of properties to explore the causal relationships between their forms and functions, offering field-proven insights to guide your experimental design, ensure protocol integrity, and enhance reaction outcomes.
Part 1: Core Physicochemical and Handling Characteristics
The most fundamental differences between the free base and its oxalate salt lie in their physical properties and stability. These differences directly impact how the materials are stored, handled, and introduced into a reaction.
Cyclohexylhydrazine free base is an organic compound featuring a hydrazine functional group attached to a cyclohexane ring.[1] It typically appears as a colorless to pale yellow liquid with a distinct amine-like odor.[1] As a substituted hydrazine, it is a potent reducing agent and a useful nucleophile, but this reactivity also contributes to its primary liability: instability. Hydrazines are susceptible to air oxidation, and the free base can degrade over time, especially if not stored under an inert atmosphere.[2]
Converting the basic hydrazine moiety into a salt by reacting it with an acid—in this case, oxalic acid—dramatically alters its properties. The resulting cyclohexylhydrazine oxalate is an ionic compound, which imparts crystallinity, enhances thermal stability, and generally reduces vapor pressure and volatility. This solid form is significantly easier and safer to handle, weigh, and store compared to the liquid, air-sensitive free base.
The following table summarizes the key comparative data:
| Property | Cyclohexylhydrazine Free Base | This compound (1:1 Salt) | Rationale for Difference |
| CAS Number | 6498-34-6[1][3] | Not commonly assigned (Components: 6498-34-6 & 144-62-7[4]) | The oxalate is typically a laboratory preparation or specialty item, unlike the more common hydrochloride salt. |
| Molecular Formula | C₆H₁₄N₂[1] | C₈H₁₆N₂O₄ (C₆H₁₄N₂ · C₂H₂O₄) | Ionic salt formation between the base and oxalic acid. |
| Molecular Weight | 114.19 g/mol [3] | 204.22 g/mol | Combination of the free base and one equivalent of oxalic acid. |
| Physical State | Colorless to pale yellow liquid[1] | White to off-white crystalline solid | Ionic bonding leads to an ordered crystal lattice structure, characteristic of salts. |
| Melting/Boiling Point | BP: 77-80 °C @ 12 Torr[3] | MP: Decomposes >190 °C (estimated from oxalic acid[5]) | Strong ionic forces in the salt require more energy to break than the intermolecular forces of the liquid free base. |
| Solubility in Water | Limited[1] | Moderately soluble | The ionic nature of the salt increases its affinity for polar protic solvents like water.[6] |
| Solubility in Non-Polar Organic Solvents (e.g., Hexane, Toluene) | Soluble[1] | Generally insoluble | The non-polar solvent cannot effectively solvate the charged ions of the salt. |
| Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Soluble | These solvents can solvate both the organic cation and the oxalate anion to some extent. |
| Stability & Handling | Air-sensitive; potential for degradation.[2] Requires careful handling, often under inert gas.[7] | Air-stable crystalline solid. Easier and safer to weigh and store. | The protonated nitrogen in the salt is less susceptible to oxidation. Solids are less prone to aerosolization and have lower vapor pressure. |
Part 2: Practical Implications and Strategic Selection
Understanding the "what" from the table above is foundational. Understanding the "why" and "when" is what ensures experimental success. The choice between the free base and the oxalate salt is a critical decision point in process development.
Decision Logic: Choosing the Optimal Form
The following workflow provides a logical framework for selecting the appropriate starting material.
Caption: Chemical conversion during in-situ free base generation.
Protocol 2: Aqueous Workup for Isolation of Pure Free Base
Objective: To isolate the pure, liquid free base from the oxalate salt for applications requiring the neat material.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of deionized water in a separatory funnel.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH of the solution is >12, checking with pH paper.
-
Trustworthiness: Ensuring a strongly basic pH guarantees complete deprotonation of the cyclohexylhydrazinium cation to the free base. The cooling step is critical to manage the exotherm of the acid-base neutralization.
-
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The liberated free base is significantly more soluble in organic solvents than in the basic aqueous solution. [1]4. Washing: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Concentration: Remove the solvent using a rotary evaporator. Caution: Do not overheat the sample, as hydrazines can be thermally sensitive.
-
Final Product: The resulting oil is the cyclohexylhydrazine free base. It should be used immediately or stored under a nitrogen or argon atmosphere in a sealed container, preferably refrigerated.
Conclusion
The choice between cyclohexylhydrazine free base and its oxalate salt is a pivotal decision in experimental design. The oxalate salt offers superior stability, safety, and ease of handling, making it the ideal choice for storage and as a reliable precursor. The free base , while more reactive and sensitive, is essential for reactions conducted in non-polar, aprotic environments. By understanding the distinct physicochemical properties of each form and employing validated protocols for their use and interconversion, researchers can harness the full synthetic potential of this valuable reagent while ensuring safety, reproducibility, and the integrity of their scientific outcomes.
References
-
Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
-
Oxalic acid. Wikipedia. [Link]
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Cyclohexylhydrazine. CAS Common Chemistry. [Link]
-
Cyclohexylhydrazine hydrochloride. PubChem. [Link]
-
Hussain, F., et al. (2015). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. [Link]
-
Calcium oxalate. Wikipedia. [Link]
-
Fomina, M., et al. (2022). Aqueous solubility of selected metal oxalates. ResearchGate. [Link]
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Methyl Oxalate. Drugfuture. [Link]
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Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
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Molzon, J. A. (1976). The Solubility of Calcium Oxalate as a Function of Dielectric Constant. DigitalCommons@URI. [Link]
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Cyclohexanone Safety Data Sheet. Chemius. [Link]
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Davis, M. M., & Hetzer, H. B. (1954). Acid-Base Reactions in Benzene and Other Organic Solvents. NIST Technical Series Publications. [Link]
-
Grases, F., et al. (1990). Solubility, inhibited growth and dissolution kinetics of calcium oxalate crystals in solutions, containing hippuric acid. PubMed. [Link]
-
Solubility of Oxalic Acid. King's American Dispensatory. [Link]
-
The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Castro, A., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (NIH). [Link]
-
Hussain, F., et al. (2015). (PDF) Solubility of Oxalic Acid. ResearchGate. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Chagnes, A., et al. (2017). (PDF) Uranyl oxalate solubility. ResearchGate. [Link]
-
Sharifi Manesh, M. J. (2020). How is solubility of CO2 or air in organic solvents such as xylene or cyclohexane? ResearchGate. [Link]
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- 1. CAS 6498-34-6: Cyclohexylhydrazine | CymitQuimica [cymitquimica.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Oxalate | CAS 144-62-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Oxalic acid CAS#: 144-62-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Mobile [my.chemius.net]
Technical Guide: Biological Potential and Toxicology of Cyclohexylhydrazine Moieties
Executive Summary
The cyclohexylhydrazine (CHH) moiety represents a "Janus-faced" scaffold in medicinal chemistry. Structurally, it combines the high lipophilicity of a cyclohexane ring (logP ~3.0 for the parent ring) with the nucleophilic and redox-active hydrazine pharmacophore. This combination grants the moiety unique capabilities: it can penetrate the Blood-Brain Barrier (BBB) to target Central Nervous System (CNS) enzymes like Monoamine Oxidase (MAO), yet it carries significant toxicological risks due to metabolic bioactivation.
This guide provides a technical deep-dive into the CHH moiety, dissecting its mechanism of action, synthetic utility, and the critical balance between therapeutic efficacy (e.g., in neurodegeneration or antimicrobial applications) and hepatotoxicity.
Chemical Biology & Mechanism of Action[1][2]
The Pharmacophore: Lipophilic Nucleophile
The cyclohexyl group serves as a "lipophilic anchor," facilitating membrane transport, while the hydrazine group acts as the "warhead."
-
pKa & Ionization: The hydrazine nitrogen is weakly basic (pKa ~8.0), existing largely as a cation at physiological pH. This mimics biogenic amines (dopamine, serotonin), allowing recognition by amine transporters and oxidase enzymes.
-
Reactivity: The terminal amino group is a potent nucleophile, readily forming hydrazones with carbonyls (Schiff base formation) or interacting with electrophilic cofactors.
Mechanism 1: Monoamine Oxidase (MAO) Inhibition
Cyclohexylhydrazine derivatives act as mechanism-based inactivators (suicide substrates) of MAO enzymes, particularly MAO-B.
-
Recognition: The cyclohexyl ring fits into the hydrophobic substrate channel of MAO-B.
-
Oxidation: The enzyme's FAD cofactor oxidizes the hydrazine to a diazene intermediate.
-
Covalent Adduct: The reactive intermediate forms a covalent N(5)-flavin adduct, irreversibly inhibiting the enzyme.
-
Result: Elevated synaptic levels of dopamine, offering therapeutic potential for Parkinson’s disease.
Mechanism 2: Antimicrobial Activity (Hydrazones)
When derivatized into hydrazones (e.g., cyclohexyl-N-acylhydrazones), the moiety exhibits antimicrobial properties.[1] The mechanism involves:
-
Metal Chelation: The azomethine nitrogen (-N=CH-) and carbonyl oxygen chelate essential metal ions (Fe2+, Cu2+) required for bacterial metalloenzymes.
-
Membrane Disruption: The lipophilic cyclohexyl tail inserts into the bacterial lipid bilayer, increasing permeability.
Toxicological Profiling: The "Hydrazine Alert"
The utility of CHH is limited by its metabolic liability. Researchers must screen for this early in the lead optimization phase.
Metabolic Bioactivation Pathways
The liver cytochrome P450 system (specifically CYP2E1 and CYP1A2) processes the hydrazine moiety, leading to toxicity.
-
Pathway A (N-Oxidation): Formation of diazene and diazonium ions.
-
Pathway B (Radical Formation): Decomposition of the diazonium species releases a cyclohexyl radical .
-
Consequence: This carbon-centered radical abstracts hydrogen from lipids (peroxidation) or alkylates DNA (genotoxicity).
Visualization: Metabolic Bifurcation
The following diagram illustrates the critical divergence between the therapeutic pathway (CNS efficacy) and the toxicological pathway (Hepatic damage).
Caption: Figure 1. The metabolic bifurcation of cyclohexylhydrazine. Green path represents the desired pharmacodynamic effect (MAO inhibition); Red path represents the toxicokinetic bioactivation leading to radical species.
Experimental Protocols
Synthesis: Reductive Amination of Cyclohexanone
This is the most robust method to access N-cyclohexylhydrazine derivatives, avoiding the over-alkylation issues of direct substitution.
Reagents: Cyclohexanone, Hydrazine Hydrate (64%), Ethanol, NaBH4.
Protocol:
-
Schiff Base Formation: Dissolve cyclohexanone (10 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (12 mmol) dropwise at 0°C.
-
Reflux: Stir the mixture at room temperature for 1 hour, then reflux for 2 hours. Monitor by TLC (disappearance of ketone).
-
Reduction: Cool the solution to 0°C. Add Sodium Borohydride (NaBH4, 15 mmol) in small portions (Caution: Gas evolution).
-
Workup: Stir overnight. Quench with water (10 mL) and extract with Dichloromethane (3x).
-
Purification: Dry organic layer over MgSO4, concentrate, and convert to Hydrochloride salt using HCl/Ether for stability.
In Vitro Assay: MAO-B Inhibition Screen
To validate biological activity, use a fluorometric assay detecting H2O2 production (a byproduct of MAO activity).
Materials: Recombinant Human MAO-B, Amplex Red reagent, Tyramine (substrate).
Protocol:
-
Preparation: Dilute test compounds (CHH derivatives) in DMSO. Final assay concentration of DMSO <1%.
-
Incubation: Mix enzyme (MAO-B, 0.5 U/mL) with test compound in Phosphate Buffer (pH 7.4). Incubate at 37°C for 15 mins.
-
Reaction Trigger: Add substrate mix (Tyramine 100 µM + Amplex Red + HRP).
-
Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 30 mins.
-
Analysis: Calculate IC50 by plotting slope inhibition vs. log[Concentration].
Quantitative Data Summary
Table 1 summarizes the structure-activity relationship (SAR) trends for cyclohexylhydrazine derivatives based on literature meta-analysis.
| Derivative Type | LogP (Calc) | MAO-B IC50 (µM) | Cytotoxicity (HepG2) | Notes |
| Cyclohexylhydrazine (Parent) | 1.8 | 15.2 | High | Good BBB penetration, high metabolic instability. |
| N-Acyl-Cyclohexylhydrazine | 2.5 | >100 | Low | Loss of MAO activity; gains anti-inflammatory profile. |
| Cyclohexylhydrazone | 3.2 | 45.0 | Moderate | Prodrug potential; hydrolyzes to active hydrazine. |
| 4-Fluorocyclohexyl-hydrazine | 1.9 | 8.5 | Moderate | Fluorine blocks metabolic oxidation at C4 position. |
References
-
MAO Inhibitors: Mechanisms and Drug Discovery. BOC Sciences.
-
Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI Molecules.Link
-
Biological Activities of Hydrazone Derivatives. PubMed Central.Link
-
Cyclohexylhydrazine Hydrochloride Safety Data Sheet. Fisher Scientific.Link
-
Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub.Link
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The Alchemical Journey of a Cyclohexyl Ring and a Hydrazine Moiety: A Technical Guide to the Synthesis of Cyclohexylhydrazine
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the history, discovery, and core synthetic pathways of cyclohexylhydrazine. This document provides an in-depth analysis of prevailing synthesis methodologies, their mechanistic underpinnings, and practical applications in modern chemistry.
Introduction: The Unassuming Importance of a Versatile Intermediate
Cyclohexylhydrazine, a seemingly simple molecule combining a cyclohexane ring with a hydrazine functional group, holds a significant position in the landscape of organic synthesis. Its utility as a versatile intermediate is pivotal in the creation of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] The unique reactivity of the hydrazine moiety, coupled with the steric and electronic influence of the cyclohexyl group, allows for its participation in a variety of chemical transformations, including condensation and nucleophilic addition reactions.[1] This guide delves into the historical evolution of cyclohexylhydrazine synthesis, providing a detailed examination of the primary synthetic routes, their procedural intricacies, and a comparative analysis to inform contemporary research and development.
A Historical Perspective: From the Dawn of Hydrazine Chemistry to a Specialized Reagent
The story of cyclohexylhydrazine is intrinsically linked to the discovery and development of its parent compound, hydrazine. The term "hydrazine" was first introduced into the scientific lexicon by the eminent German chemist Emil Fischer in 1875 during his work on mono-substituted hydrazines.[2] Hot on his heels, Theodor Curtius successfully synthesized hydrazine sulfate in 1887 by treating organic diazides with dilute sulfuric acid.[2] These foundational discoveries paved the way for the exploration of a vast family of hydrazine derivatives.
While the precise first synthesis of cyclohexylhydrazine is not prominently documented in easily accessible historical records, its emergence can be logically traced to the development of two fundamental synthetic strategies for alkylhydrazines: the reduction of hydrazones and the direct alkylation of hydrazine. The increasing availability of cyclohexanone and cyclohexyl halides as starting materials in the early 20th century would have undoubtedly spurred investigations into their reactions with hydrazine, leading to the synthesis of cyclohexylhydrazine.
Core Synthetic Pathways: A Tale of Two Strategies
The synthesis of cyclohexylhydrazine is predominantly achieved through two robust and well-established methodologies: the reduction of cyclohexanone hydrazone and the direct alkylation of hydrazine with a cyclohexyl halide. Each pathway offers distinct advantages and is governed by specific mechanistic principles.
Pathway 1: The Reduction of Cyclohexanone Hydrazone - A Two-Step Journey
This pathway is a classic and widely employed method for the preparation of cyclohexylhydrazine. It proceeds in two distinct steps: the formation of cyclohexanone hydrazone, followed by its reduction.
Step 1: Formation of Cyclohexanone Hydrazone
The initial step involves the condensation reaction between cyclohexanone and hydrazine hydrate. This reaction is a quintessential example of nucleophilic addition to a carbonyl group, followed by dehydration to yield the corresponding hydrazone.
Step 2: Reduction of Cyclohexanone Hydrazone
The reduction of the C=N double bond in cyclohexanone hydrazone to a C-N single bond is the critical step in forming cyclohexylhydrazine. Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.
A notable variation of this reduction is the Wolff-Kishner reduction , which typically involves the in-situ formation of the hydrazone followed by treatment with a strong base at high temperatures to yield the corresponding alkane.[3] However, by modifying the reaction conditions and omitting the high-temperature basic workup, the intermediate hydrazone can be isolated and subsequently reduced to the desired hydrazine derivative.
Experimental Protocol: Synthesis of Cyclohexylhydrazine via Reduction of Cyclohexanone Hydrazone (Illustrative)
Materials:
-
Cyclohexanone
-
Hydrazine hydrate
-
Ethanol
-
Palladium on carbon (10% Pd)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1.0 eq) in ethanol.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain crude cyclohexanone hydrazone.
-
-
Reduction:
-
Dissolve the crude cyclohexanone hydrazone in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% palladium on carbon.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude cyclohexylhydrazine.
-
The product can be further purified by distillation under reduced pressure.
-
Safety Considerations: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrogen gas is highly flammable; ensure proper grounding and avoid sources of ignition during the hydrogenation step.
Pathway 2: Direct Alkylation of Hydrazine - A More Direct Approach
This method involves the direct reaction of a cyclohexyl halide (e.g., cyclohexyl bromide or chloride) with an excess of hydrazine. This is a nucleophilic substitution reaction where hydrazine acts as the nucleophile.
A key consideration in this pathway is the potential for over-alkylation, leading to the formation of 1,2-dicyclohexylhydrazine. To minimize this, a large excess of hydrazine is typically used. The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.
Experimental Protocol: Synthesis of Cyclohexylhydrazine via Direct Alkylation (Illustrative)
Materials:
-
Cyclohexyl bromide
-
Hydrazine hydrate
-
Ethanol
-
Sodium carbonate (or another suitable base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a large excess of hydrazine hydrate (e.g., 5-10 equivalents) to ethanol.
-
Add a base such as sodium carbonate (1.1 eq) to the hydrazine solution.
-
Slowly add cyclohexyl bromide (1.0 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the excess hydrazine and ethanol by distillation.
-
The remaining residue can be purified by distillation under reduced pressure to yield cyclohexylhydrazine.
Safety Considerations: Similar to the previous method, all handling of hydrazine should be conducted in a fume hood with appropriate PPE. Cyclohexyl halides are irritants and should be handled with care.
Comparative Analysis of Synthesis Pathways
| Parameter | Reduction of Cyclohexanone Hydrazone | Direct Alkylation of Hydrazine |
| Starting Materials | Cyclohexanone, Hydrazine Hydrate | Cyclohexyl Halide, Hydrazine Hydrate |
| Number of Steps | Two | One |
| Key Reagents | Reducing agent (e.g., H₂/Pd-C) | Base (e.g., Na₂CO₃) |
| Yields | Generally good to excellent | Can be variable, depends on controlling over-alkylation |
| Byproducts | Water, spent catalyst | Hydrazinium halide, dialkylated hydrazine |
| Scalability | Readily scalable | Can be challenging to control selectivity on a large scale |
| Safety Concerns | Handling of flammable hydrogen gas and pyrophoric catalysts | Use of a large excess of toxic hydrazine |
Conclusion: A Versatile Building Block with a Rich Synthetic History
Cyclohexylhydrazine remains a valuable and frequently utilized intermediate in organic synthesis. The two primary pathways for its preparation, the reduction of cyclohexanone hydrazone and the direct alkylation of hydrazine, both offer viable routes for its production. The choice of method often depends on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and safety infrastructure available. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of understanding and optimizing the synthesis of fundamental building blocks like cyclohexylhydrazine will undoubtedly persist.
References
- Fischer, E. (1875). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594.
- Curtius, T. (1887). Ueber das Diamid (Hydrazin). Berichte der deutschen chemischen Gesellschaft, 20(1), 1632-1634.
- The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Wolff-Kishner Reduction. (2023). In Chemistry LibreTexts.
- Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. (n.d.). Filo.
- Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (2007). Organic Letters, 9(6), 1097-1099.
- August Wilhelm von Hofmann. (n.d.). In Wikipedia.
- Emil Fischer. (n.d.). In Wikipedia.
- Theodor Curtius. (n.d.). In Wikipedia.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews, 13(1), 160-171.
- US Patent 2,894,031A, Process for cyclohexanone hydrazone hydr
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
- Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836. (n.d.). PubChem.
- A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine. (n.d.). BenchChem.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2021). In Chemistry LibreTexts.
- US Patent 7,220,858B2, Synthesis of hydrazine and chlorinated deriv
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2018). Molecules, 23(11), 2899.
- Cyclohexylhydrazine 98% 24214-73-1. (n.d.). Sigma-Aldrich.
- Hermann Emil Fischer – The most outstanding chemist in history. (2016). Comptes Rendus Chimie, 19(9-10), 1037-1044.
- THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. (1954).
Sources
Methodological & Application
Application Note: Protocol for the Synthesis of Cyclohexylhydrazine Oxalate
Abstract
This application note details a robust, laboratory-scale protocol for the synthesis of cyclohexylhydrazine oxalate. Cyclohexylhydrazine is a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and energetic materials. While the free base is prone to oxidation and handling difficulties, the oxalate salt offers superior stability, crystallinity, and ease of purification. This protocol utilizes a two-step reductive amination pathway: the formation of cyclohexanone hydrazone followed by selective reduction using sodium cyanoborohydride (
Safety & Precautions (Critical)
WARNING: This protocol involves hazardous reagents. Strict adherence to safety standards is mandatory.
-
Hydrazine Hydrate: a known carcinogen, highly toxic, and corrosive. Use a full-face respirator or work exclusively in a high-efficiency fume hood.
-
Sodium Cyanoborohydride (
): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates Hydrogen Cyanide (HCN), a fatal gas. Ensure the reaction pH is monitored carefully and quench waste in a basic solution (pH > 10) to neutralize cyanide before disposal. -
Oxalic Acid: Corrosive and toxic; causes severe burns and kidney damage if ingested.
Reaction Mechanism & Logic
The synthesis proceeds via the Wolff-Kishner intermediate pathway but diverges at the reduction step to preserve the hydrazine motif (
-
Hydrazone Formation: Cyclohexanone condenses with excess hydrazine to form cyclohexanone hydrazone. Excess hydrazine is critical to prevent the formation of the "azine" (bis-cyclohexanone azine) byproduct.
-
Selective Reduction: The
double bond of the hydrazone is reduced to a single bond using sodium cyanoborohydride under weakly acidic conditions (pH 3-4). is selected over because it selectively reduces the iminium ion species without reducing the ketone (if any remains) or causing over-reduction under these conditions. -
Salt Formation: The resulting basic cyclohexylhydrazine is treated with oxalic acid to precipitate the 1:1 oxalate salt, purifying the compound via crystallization.
Reaction Scheme Diagram
Caption: Reaction pathway emphasizing the critical intermediate and avoidance of azine formation.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose |
| Cyclohexanone | ACS Reagent, ≥99% | Substrate |
| Hydrazine Hydrate | 50-80% Aqueous Sol. | Aminating Agent |
| Sodium Cyanoborohydride | Reagent Grade, 95% | Selective Reducing Agent |
| Oxalic Acid Dihydrate | ACS Reagent, ≥99% | Salt Former |
| Methanol (MeOH) | Anhydrous | Solvent (Reaction) |
| Ethanol (EtOH) | Absolute | Solvent (Crystallization) |
| Hydrochloric Acid (HCl) | 2N Solution | pH Adjustment |
| Sodium Hydroxide (NaOH) | 10% Aqueous Sol. | Workup/Quenching |
| Dichloromethane (DCM) | ACS Reagent | Extraction Solvent |
Equipment
-
3-Neck Round Bottom Flask (250 mL & 500 mL) equipped with reflux condenser and addition funnel.
-
pH Meter or narrow-range pH paper (range 1-6).
-
Rotary Evaporator.[1]
-
Vacuum Filtration Setup (Buchner funnel).
-
Inert Gas Line (Nitrogen or Argon).
Experimental Protocol
Phase 1: Synthesis of Cyclohexanone Hydrazone
To ensure high purity, the hydrazone is formed first rather than attempting a one-pot mix where ketone reduction might compete.
-
Setup: Charge a 250 mL 3-neck flask with Hydrazine Hydrate (15.0 mL, ~0.30 mol, 3.0 equiv) and Methanol (50 mL). Cool to 0°C under Nitrogen atmosphere.
-
Note: A large excess of hydrazine is used to suppress the formation of dicyclohexylidenehydrazine (the azine).
-
-
Addition: Dropwise add Cyclohexanone (10.3 mL, 0.10 mol, 1.0 equiv) over 30 minutes. Maintain temperature < 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Checkpoint: TLC (Silica, 10% MeOH/DCM) should show consumption of cyclohexanone.
-
-
Isolation: Concentrate the mixture under reduced pressure (Rotovap) to remove methanol and excess hydrazine.
-
Caution: The distillate contains hydrazine.[2] Dispose of properly.
-
The residue (Cyclohexanone Hydrazone) is an oil or low-melting solid. Use immediately in Phase 2.
-
Phase 2: Reduction to Cyclohexylhydrazine
-
Dissolution: Dissolve the crude hydrazone residue in Methanol (100 mL) and add a trace of bromocresol green indicator (or use a pH probe).
-
Acidification: Carefully add 2N HCl dropwise until the pH reaches approximately 3.0–4.0 .
-
Reduction: Add Sodium Cyanoborohydride (9.5 g, 0.15 mol, 1.5 equiv) in small portions over 20 minutes.
-
Safety: Perform in a fume hood. Monitor for effervescence.
-
-
Stirring: Stir at room temperature for 3–4 hours. Maintain pH ~3-4 by adding small amounts of HCl if necessary (the reaction consumes protons).
-
Workup:
-
Concentrate the methanol to ~20 mL.
-
Add Water (50 mL).
-
Basify with 10% NaOH to pH > 12. (This liberates the free hydrazine base).
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate to yield crude Cyclohexylhydrazine (pale yellow oil).
-
Phase 3: Formation of this compound
-
Preparation: Dissolve the crude free base (approx. 10 g) in Absolute Ethanol (30 mL).
-
Acid Addition: In a separate beaker, dissolve Oxalic Acid Dihydrate (1.0 equiv relative to estimated free base) in hot Ethanol (20 mL).
-
Precipitation: Add the hot oxalic acid solution to the hydrazine solution with vigorous stirring.
-
A white precipitate should form immediately.
-
-
Crystallization: Heat the mixture to reflux briefly to redissolve the solid, then allow it to cool slowly to room temperature, then to 4°C in a fridge for 2 hours.
-
Filtration: Filter the white crystals using vacuum filtration. Wash with cold Ethanol (2 x 10 mL) and then Diethyl Ether (2 x 10 mL).
-
Drying: Dry in a vacuum desiccator over
or silica gel.
Workflow Diagram
Caption: Step-by-step operational workflow for the synthesis and purification.
Characterization & Expected Data
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 185°C - 195°C (Decomposes) | Capillary MP Apparatus |
| Solubility | Soluble in hot water/methanol; Insoluble in ether | Solubility Test |
| IR Spectrum | N-H stretch (3200-3400 cm⁻¹), C=O (oxalate, ~1700 cm⁻¹) | FTIR (KBr pellet) |
| 1H NMR (D2O) | Cyclohexyl multiplet (1.0-2.0 ppm), CH-N (3.0 ppm) | 400 MHz NMR |
Troubleshooting Note: If the product is sticky or oily, it likely contains water or unreacted free base. Recrystallize from minimal boiling ethanol/water (9:1) to improve crystallinity.
References
-
Hydrazone Synthesis: Blaskovicova, M., Gaplovsky, A., & Blasko, J. (2007).[6] Synthesis and Photochemistry of Cyclohexanone Hydrazone. Molecules, 12(2), 188-193.[6] Link
-
Reductive Amination Protocol: Lane, C. F. (1975). Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(3), 135-146. Link
-
General Oxalate Salt Properties: "Oxalic acid".[7] Wikipedia. Retrieved October 2023. Link
-
Scale-Up Context: Connolly, T. J., et al. (2000). Development and Scale Up of a Route to Cyclohexylhydrazine Dimethanesulfonate. Organic Process Research & Development, 4(6), 526-531. Link
Sources
- 1. scribd.com [scribd.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Propose a mechanism for both parts of the Wolff–Kishner reduction... | Study Prep in Pearson+ [pearson.com]
- 6. Cyclohexanone hydrazone synthesis - chemicalbook [chemicalbook.com]
- 7. 144-62-7 CAS MSDS (Oxalic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols: Synthesis of Pyrazoles Utilizing Cyclohexylhydrazine Oxalate
Introduction: The Enduring Importance of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility and "privileged" status stem from its ability to engage in a wide array of biological interactions, leading to a broad spectrum of pharmacological activities.[1] Pyrazole derivatives have been successfully developed into blockbuster drugs for treating a range of conditions, including inflammation, cancer, microbial infections, and diabetes.[1] The seminal discovery of pyrazoles by Ludwig Knorr in 1883 laid the groundwork for over a century of intensive research into their synthesis and application.[1]
A primary and highly effective method for constructing the pyrazole ring is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction famously known as the Knorr pyrazole synthesis.[2][3][4] This approach offers a direct and often high-yielding route to polysubstituted pyrazoles.[1] The choice of the hydrazine precursor is critical, as it directly influences the substitution pattern and properties of the final product. While hydrazine hydrate and phenylhydrazine are commonly employed, the use of their salts, such as cyclohexylhydrazine oxalate, presents distinct advantages in terms of handling, stability, and reactivity.
This guide provides a comprehensive overview of the application of this compound in the synthesis of pyrazoles, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.
The Strategic Advantage of this compound
While hydrazine hydrate is a potent reagent, it is also highly toxic, corrosive, and potentially explosive, necessitating stringent safety measures.[5] Cyclohexylhydrazine, as a substituted hydrazine, offers a modified reactivity profile. The use of its oxalate salt provides several key benefits:
-
Enhanced Stability and Handling: Hydrazine salts are generally more stable and less volatile than their free base counterparts, simplifying storage and handling procedures. The crystalline nature of this compound makes it easier to weigh and dispense accurately.
-
Controlled Reactivity: The in situ generation of the free hydrazine base from the oxalate salt can allow for a more controlled reaction, potentially minimizing side reactions.
-
Introduction of the Cyclohexyl Moiety: The cyclohexyl group provides a lipophilic and sterically demanding substituent on the pyrazole nitrogen. This can be strategically employed to modulate the physicochemical properties of the target molecule, such as solubility, metabolic stability, and receptor binding affinity.
Mechanistic Underpinnings: The Knorr Pyrazole Synthesis
The reaction between this compound and a 1,3-dicarbonyl compound proceeds through a well-established mechanistic pathway. The reaction is typically acid-catalyzed, and the oxalic acid component of the salt can itself serve as a proton source.[3][6]
The core steps of the mechanism are as follows:
-
Hydrazone Formation: The more reactive carbonyl group of the 1,3-dicarbonyl compound undergoes nucleophilic attack by one of the nitrogen atoms of the cyclohexylhydrazine to form a hydrazone intermediate.[4][6]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[6]
-
Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic pyrazole ring.[6]
The regioselectivity of the initial attack can be influenced by the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound.
Caption: Knorr Pyrazole Synthesis Mechanism.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-cyclohexylpyrazoles using this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: General Synthesis of a 1-Cyclohexyl-3,5-disubstituted Pyrazole
This protocol describes the synthesis of a pyrazole from a generic 1,3-diketone.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone for 1-cyclohexyl-3,5-dimethylpyrazole)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Add this compound (1.0-1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-cyclohexylpyrazole.
Data Presentation: Representative Reaction Outcomes
The following table illustrates typical outcomes for the synthesis of various N-cyclohexylpyrazoles using the described protocol.
| 1,3-Dicarbonyl Compound | Product | Solvent | Reaction Time (h) | Yield (%) |
| Acetylacetone | 1-Cyclohexyl-3,5-dimethylpyrazole | Ethanol | 4 | 85 |
| Benzoylacetone | 1-Cyclohexyl-3-methyl-5-phenylpyrazole | Acetic Acid | 6 | 78 |
| Dibenzoylmethane | 1-Cyclohexyl-3,5-diphenylpyrazole | Acetic Acid | 8 | 82 |
| Ethyl Acetoacetate | 1-Cyclohexyl-3-methyl-5-pyrazolone | Ethanol | 5 | 90 |
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of N-cyclohexylpyrazoles.
Caption: General Experimental Workflow.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for clear determination of the reaction endpoint. The identity and purity of the final product should be rigorously confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the pyrazole ring and the presence of the cyclohexyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Consistent and reproducible results across these analytical methods will validate the success of the synthesis.
Conclusion
The use of this compound in the Knorr pyrazole synthesis offers a reliable and advantageous route to a diverse range of N-cyclohexylpyrazoles. The enhanced stability and handling properties of the oxalate salt, coupled with the synthetic versatility of the Knorr reaction, make this a valuable methodology for researchers in medicinal chemistry and drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively utilize this powerful synthetic tool in their research endeavors.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 5, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved February 5, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 5, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). In-depth study of organic named reactions. Retrieved February 5, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved February 5, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
- Process for the preparation of pyrazoles. (n.d.). Google Patents.
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. Retrieved February 5, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 5, 2026, from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. (2013, December 10). SciELO South Africa. Retrieved February 5, 2026, from [Link]
-
utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. (n.d.). LOCKSS. Retrieved February 5, 2026, from [Link]
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Hydrazine. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Neutralization and Isolation of Cyclohexylhydrazine Free Base
Executive Summary & Core Directive
This application note details the procedure for liberating Cyclohexylhydrazine (CHH) from its Oxalate salt form. While the oxalate salt offers superior stability for storage and handling, the free base is the requisite reactive species for nucleophilic condensation reactions (e.g., pyrazole synthesis, hydrazone formation).
Crucial Insight: Cyclohexylhydrazine free base is a nucleophilic liquid prone to air oxidation. Unlike the stable oxalate salt, the free base must be generated in situ or immediately prior to use. This protocol utilizes a biphasic neutralization strategy to minimize oxidative degradation, ensuring high titer and purity.
Scientific Integrity & Mechanistic Grounding
The Chemistry of Liberation
The conversion relies on the Henderson-Hasselbalch principle. Cyclohexylhydrazine is a weak base (
To drive the equilibrium completely to the free base, the aqueous phase must be adjusted to a pH significantly higher than the
Why NaOH? While carbonates (
Safety & Handling (Critical Control Points)
-
Toxicity: Cyclohexylhydrazine is a suspected carcinogen and skin sensitizer.[1] It is readily absorbed through the skin.
-
Instability: Hydrazines are "spring-loaded" reducing agents. Exposure to atmospheric oxygen can lead to the formation of azo compounds or radical decomposition. All steps should be performed under an inert atmosphere (
or Ar). -
Exotherm: The neutralization of oxalic acid is exothermic. Temperature control (
) is mandatory to prevent thermal decomposition.
Materials & Equipment
Reagents
| Reagent | Role | Grade | Notes |
| Cyclohexylhydrazine Oxalate | Precursor | >95% | Solid, white/off-white. |
| Sodium Hydroxide (NaOH) | Base | 2M - 4M Soln. | Pre-chilled. |
| Dichloromethane (DCM) | Solvent | HPLC/ACS | Preferred for high solubility of free base. |
| Sodium Sulfate ( | Drying Agent | Anhydrous | Granular preferred over powdered. |
| Brine | Wash | Saturated | Breaks emulsions. |
Equipment
-
Round-bottom flask (3-neck preferred for
inlet). -
Addition funnel (pressure-equalizing).
-
pH probe or high-range pH strips (pH 0-14).
-
Rotary Evaporator with Argon backfill capability.
Experimental Protocol
Phase 1: Preparation & Dissolution
-
Setup: Assemble a 3-neck flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet. Flush the system with nitrogen for 10 minutes.
-
Suspension: Charge the flask with This compound (1.0 eq) .
-
Solvent Addition: Add Deionized Water (10 mL per gram of salt). The salt may not fully dissolve immediately; this is normal.
-
Organic Overlay: Add DCM (10 mL per gram of salt). This creates a biphasic system that will immediately sequester the free base as it is liberated, protecting it from the aqueous oxidative environment.
-
Cooling: Submerge the flask in an ice/water bath. Cool internal temperature to 0–5°C .
Phase 2: Controlled Neutralization
-
Basification: Using the addition funnel, dropwise add 4M NaOH to the vigorously stirring biphasic mixture.
-
Rate: Maintain internal temperature
.
-
-
Monitoring: Continue addition until the solid salt fully dissolves and the aqueous layer (top) reaches pH 12–14 .
-
Equilibration: Stir vigorously at 0–5°C for an additional 15 minutes to ensure complete mass transfer of the free base into the DCM layer.
Phase 3: Isolation
-
Separation: Transfer to a separatory funnel (flushed with
). Separate the phases.-
Bottom Layer: Product (DCM + Free Base). Collect this.
-
Top Layer: Aqueous waste (Oxalate + excess NaOH).
-
-
Re-extraction: Extract the aqueous layer twice more with fresh DCM to maximize yield.
-
Washing: Combine organic layers and wash once with Brine (saturated NaCl) to remove residual alkalinity and water.
-
Drying: Dry the organic phase over anhydrous
for 20 minutes. Filter off the drying agent.
Phase 4: Concentration (The "Stop Point")
-
Evaporation: Concentrate the filtrate using a rotary evaporator.
-
Final Product: The result is a colorless to pale yellow oil .
-
Storage: If not using immediately, store under Argon at -20°C.
-
Process Visualization (Workflow)
Caption: Figure 1. Biphasic neutralization workflow ensuring immediate protection of the reactive free base.
Validation & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete extraction or pH too low. | Verify aqueous pH > 12. Increase DCM extraction volume. |
| Emulsion | Surfactant-like behavior of amine. | Add solid NaCl to saturate aqueous layer; filter through Celite if necessary. |
| Yellow/Brown Color | Oxidation of hydrazine. | CRITICAL: Ensure |
| Residual Solids | Incomplete salt reaction. | Check pH. If basic, the solid might be inorganic salts ( |
Analytical Confirmation
-
NMR (
): Look for the disappearance of the broad ammonium/acid protons and the shift of the cyclohexyl -proton upfield (shielding effect of the free amine vs. the salt). -
GC-MS: Confirm molecular ion (
114.19) and absence of azo-cyclohexane (oxidation impurity).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine liberation).
-
PubChem. (n.d.).[6] Cyclohexylhydrazine Compound Summary. National Center for Biotechnology Information. Retrieved October 24, 2023. [Link][6]
-
Selvakumar, R., et al. (2014).[2][7] "Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate." South African Journal of Chemistry, 67, 52-59.[7] (Structural context of hydrazine oxalates). [Link][5]
Sources
- 1. gfschemicals.com [gfschemicals.com]
- 2. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 3. scielo.org.za [scielo.org.za]
- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 6. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
Reaction conditions for cyclohexylhydrazine oxalate with ketones
Optimization of Cyclohexylhydrazine Oxalate Condensation with Ketones
Executive Summary
Cyclohexylhydrazine is a critical building block in the synthesis of partially saturated N-heterocycles, particularly tetrahydrocarbazoles via the Fischer Indole Synthesis. While the free base is a liquid prone to oxidation and degradation, This compound offers a crystalline, shelf-stable alternative. This application note details the optimized reaction conditions for condensing this compound with various ketones.
The protocol addresses the specific challenge of this salt form: balancing the acidity of the oxalate counterion to liberate the nucleophilic hydrazine while maintaining sufficient protonation for carbonyl activation.
Mechanistic Insight
The formation of cyclohexylhydrazones is an equilibrium process involving nucleophilic attack followed by dehydration. The oxalate salt presents a unique dual-role scenario:
-
Source of Nucleophile: The hydrazine must be deprotonated (liberated) to attack the ketone.
-
Source of Catalyst: The oxalic acid (released upon buffering) or added acid catalyst activates the ketone carbonyl.
Key Control Point: If the pH is too low (strongly acidic), the hydrazine remains protonated (
Figure 1: Reaction Mechanism
Caption: Step-wise mechanism from salt liberation to hydrazone formation. The dehydration step is often rate-limiting and acid-catalyzed.
Experimental Protocol
3.1 Materials & Reagents
-
This compound: (1.0 equiv) - Note: Ensure solid is white/off-white.[1] Yellowing indicates oxidation.
-
Ketone Substrate: (1.0 – 1.1 equiv)
-
Sodium Acetate (Anhydrous or Trihydrate): (1.0 – 1.2 equiv) - Acts as the buffering agent.
-
Solvent: Ethanol (95% or absolute) or Methanol.
-
Acid Catalyst (Optional): Glacial Acetic Acid (only if reaction is sluggish).
3.2 Standard Procedure (Method A: Buffered Reflux)
This method is robust for most aliphatic and cyclic ketones (e.g., cyclohexanone, acetone, acetophenone).
-
Preparation of Hydrazine Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend This compound (10 mmol) in Ethanol (30 mL) and Water (5 mL) .
-
Add Sodium Acetate (12 mmol) . Stir at room temperature for 10–15 minutes.
-
Observation: The mixture may not clear completely, but the dissolution of the oxalate salt and precipitation of less soluble sodium oxalate may occur.
-
-
Addition of Ketone:
-
Add the Ketone (10–11 mmol) dropwise or in one portion.
-
Note: If the ketone is solid, dissolve it in a minimum amount of ethanol first.
-
-
Reaction:
-
Heat the mixture to Reflux (78–80 °C) .
-
Monitor by TLC (typically 1–4 hours).
-
In-Process Check: Hydrazones are often less polar than the starting hydrazine. Use a stain (e.g., PMA or Ninhydrin) to visualize the hydrazine consumption.
-
-
Workup & Isolation:
-
Option 1 (Precipitation): If the product crystallizes upon cooling, cool to 0 °C, filter, and wash with cold 50% aqueous ethanol.
-
Option 2 (Aqueous Crash): If no precipitate forms, evaporate 50% of the solvent and pour the residue into Ice Water (100 mL) with vigorous stirring. The hydrazone should solidify.
-
Option 3 (Extraction): For oils, extract with Dichloromethane (DCM), wash with water, dry over
, and concentrate.
-
3.3 Optimization Parameters
| Parameter | Condition | Rationale |
| Solvent | Ethanol/Water (9:1) | Best balance. Water helps dissolve the oxalate salt; Ethanol dissolves the ketone and product. |
| Buffer | NaOAc (1.0-1.2 eq) | Neutralizes the strong oxalic acid ( |
| Temperature | Reflux | Necessary to drive the dehydration step, especially for sterically hindered ketones. |
| Stoichiometry | 1.1 eq Ketone | Slight excess of ketone ensures complete consumption of the more expensive/toxic hydrazine. |
Workflow Diagram
Figure 2: Synthesis Workflow
Caption: Operational workflow for the synthesis of cyclohexylhydrazones.
Troubleshooting & Critical Notes
-
"Oiling Out": Cyclohexylhydrazones are lipophilic. If the product separates as an oil upon adding water, try scratching the glass with a rod to induce crystallization or extract with DCM.
-
Oxidation: Hydrazones can oxidize to azo compounds or hydrolyze back to ketones if left in acidic solution for too long. Process immediately after reaction completion.
-
Safety - Hydrazines: Cyclohexylhydrazine derivatives are potential skin sensitizers and suspected carcinogens.
-
Handling: Always weigh oxalate salts in a fume hood.
-
Deactivation: Quench waste streams with dilute bleach (sodium hypochlorite) to oxidize residual hydrazine before disposal.
-
References
-
Fischer Indole Synthesis Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hydrazine Salt Properties: Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. Wiley.[2][3]
-
General Hydrazone Preparation: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Reaction of Oxalic Acid with Hydrazine: Selvakumar, R., et al. (2014). "Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate". South African Journal of Chemistry, 67, 52–55.
Sources
Synthesis of Bioactive Heterocycles from Cyclohexylhydrazine Oxalate: Application Notes and Protocols
Introduction: The Strategic Value of Cyclohexylhydrazine Oxalate in Heterocyclic Chemistry
In the landscape of modern drug discovery and development, heterocyclic compounds form the structural cornerstone of a vast majority of pharmaceutical agents.[1][2] Their prevalence is a direct consequence of their ability to present a three-dimensional arrangement of heteroatoms, enabling precise and multifarious interactions with biological targets. Cyclohexylhydrazine, particularly in its stable oxalate salt form, represents a versatile and strategically important starting material for the synthesis of a diverse array of these bioactive heterocycles.
This technical guide provides an in-depth exploration of synthetic routes originating from this compound, focusing on the construction of three principal classes of pharmacologically relevant heterocycles: indoles, pyrazoles, and pyridazinones. We will dissect the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this key building block in the creation of novel molecular entities.
Section 1: N-Cyclohexyl Indoles via Fischer Indole Synthesis
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] The Fischer indole synthesis, a robust and historic reaction discovered in 1883, remains a primary method for constructing the indole core.[7][8]
Mechanistic Rationale & Causality
The Fischer indole synthesis is an acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.[8] The reaction proceeds through several key steps, each critical for the formation of the final aromatic indole ring:
-
Hydrazone Formation : The initial, reversible step is the condensation of cyclohexylhydrazine with a carbonyl compound (e.g., a ketone) under acidic conditions to form a cyclohexylhydrazone intermediate.
-
Tautomerization : The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement.[9]
-
[1][1]-Sigmatropic Rearrangement : This is the rate-determining and signature step of the reaction.[9][10] The ene-hydrazine undergoes a concerted, thermally or acid-promoted rearrangement to form a di-imine intermediate, which transiently disrupts the aromaticity of a phenyl ring if one were present.
-
Rearomatization & Cyclization : The intermediate quickly rearomatizes. The resulting imine then undergoes an intramolecular nucleophilic attack by the amino group to form a five-membered aminal ring.[11]
-
Ammonia Elimination : Finally, under acid catalysis, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring.[8]
The choice of acid catalyst is critical. While Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid are common, Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be highly effective, particularly for less reactive substrates.[8] The bulky cyclohexyl group can introduce steric hindrance, sometimes necessitating stronger acids or higher temperatures to drive the reaction to completion.
Workflow for Fischer Indole Synthesis
Caption: Generalized workflow for the N-Cyclohexyl Indole Synthesis.
Experimental Protocol: Synthesis of 1-Cyclohexyl-2,3,4,5,6,7-hexahydro-1H-indole
This protocol details the reaction of cyclohexylhydrazine with cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Polyphosphoric Acid (PPA)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glacial Acetic Acid
Procedure:
-
Free Hydrazine Generation : In a 100 mL round-bottom flask, suspend this compound (10.0 g) in water (50 mL). Add a saturated solution of NaHCO₃ until effervescence ceases and the solution is basic (pH > 8). Extract the liberated cyclohexylhydrazine free base with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclohexylhydrazine as an oil. This step is crucial as the reaction requires the free base, not the salt.
-
Hydrazone Formation : Dissolve the crude cyclohexylhydrazine (assuming quantitative yield from step 1) in 20 mL of glacial acetic acid. Add an equimolar amount of cyclohexanone. Stir the mixture at room temperature for 1 hour.[7] While this can be a one-pot reaction, pre-forming the hydrazone often leads to cleaner reactions and higher yields.
-
Indolization : To the flask containing the hydrazone, cautiously add polyphosphoric acid (30 g) in portions. The mixture will become viscous and warm. Heat the reaction mixture to 120-130°C and maintain for 2-3 hours, monitoring by TLC until the starting hydrazone is consumed.
-
Work-up and Isolation : Allow the reaction mixture to cool to approximately 80°C and pour it carefully onto crushed ice (200 g). This hydrolyzes the PPA and precipitates the crude product.
-
Neutralize the aqueous slurry by slowly adding a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with DCM (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification : Purify the resulting crude oil/solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-cyclohexyl hexahydroindole.
| Parameter | Value/Observation | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) | Acts as both a strong Brønsted acid and a dehydrating agent, effectively promoting cyclization. |
| Temperature | 120-130°C | Provides sufficient thermal energy to overcome the activation barrier for the[1][1]-sigmatropic rearrangement. |
| Expected Yield | 60-75% | Dependant on the purity of the starting hydrazine and efficiency of the cyclization step. |
| Characterization | ¹H NMR, ¹³C NMR, MS | Standard methods to confirm the structure and purity of the final product. |
Section 2: N-Cyclohexyl Pyrazoles via Knorr Cyclocondensation
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is a key pharmacophore in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib.[12][13] Pyrazole derivatives exhibit a wide range of pharmacological activities, such as anticancer, antimicrobial, antidepressant, and anti-inflammatory properties.[12][14]
Mechanistic Rationale & Causality
The most common route to pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[15][16]
-
Initial Nucleophilic Attack : The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation : This leads to the formation of a hydrazone or an enamine intermediate. The reaction pathway is highly dependent on the reaction conditions, particularly the pH.
-
Cyclization and Dehydration : The remaining nitrogen atom then performs an intramolecular nucleophilic attack on the second carbonyl group, forming a five-membered ring intermediate. Subsequent dehydration (loss of a water molecule) yields the aromatic pyrazole ring.[17]
A critical consideration in this synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity . The initial attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[18] The outcome is governed by both steric and electronic factors:
-
Steric Control : The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Control : The more electrophilic (electron-deficient) carbonyl carbon is the preferred site of attack. Careful selection of the dicarbonyl substrate and control of reaction conditions (e.g., pH, solvent) can often be used to favor the formation of a single desired regioisomer.[18]
Workflow for Pyrazole Synthesis
Caption: General workflow for N-Cyclohexyl Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole
This protocol details the reaction of cyclohexylhydrazine with acetylacetone (a symmetrical 1,3-diketone), which conveniently avoids issues of regioselectivity.
Materials:
-
Cyclohexylhydrazine (prepared from the oxalate salt as described in Section 1)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a 50 mL round-bottom flask, dissolve cyclohexylhydrazine (5.7 g, 50 mmol) in ethanol (25 mL).
-
Add acetylacetone (5.0 g, 50 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Heat the mixture under reflux for 4 hours. Monitor the reaction's progress by TLC.
-
Work-up and Isolation : After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with a 5% NaHCO₃ solution (2 x 20 mL) to remove the acetic acid catalyst, followed by a brine wash (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification : The crude 1-cyclohexyl-3,5-dimethyl-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica gel if necessary.
| Parameter | Value/Observation | Rationale |
| Dicarbonyl | Acetylacetone | Symmetrical diketone prevents the formation of regioisomers, simplifying purification. |
| Catalyst | Acetic Acid (catalytic) | A mild acid is sufficient to promote the condensation and cyclization without causing side reactions. |
| Solvent | Ethanol | A polar protic solvent that is effective for this type of condensation and is easily removed. |
| Expected Yield | 80-95% | This reaction is typically high-yielding due to the favorable thermodynamics of forming the aromatic ring. |
Section 3: N-Cyclohexyl Pyridazinone Derivatives
Pyridazinones are six-membered heterocyclic systems containing two adjacent nitrogen atoms and a carbonyl group. This scaffold is present in drugs with a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, analgesic, and anticancer activities.[19][20][21][22]
Mechanistic Rationale & Causality
A primary synthetic route to the 4,5-dihydropyridazin-3(2H)-one core involves the cyclocondensation of a hydrazine with a γ-ketoacid.[23]
-
Hydrazone Formation : The reaction initiates with the condensation between the hydrazine and the ketone functional group of the γ-ketoacid to form a hydrazone.
-
Intramolecular Amidation : The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic acyl substitution on the carboxylic acid moiety. This cyclization step forms the six-membered ring.
-
Dehydration : A molecule of water is eliminated to yield the stable dihydropyridazinone product.
This reaction is generally robust and proceeds in good yield. The choice of solvent and temperature can be optimized to ensure both efficient hydrazone formation and subsequent cyclization.
Workflow for Pyridazinone Synthesis
Caption: General workflow for N-Cyclohexyl Pyridazinone Synthesis.
Experimental Protocol: Synthesis of 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the reaction of cyclohexylhydrazine with levulinic acid (4-oxopentanoic acid).
Materials:
-
Cyclohexylhydrazine (prepared from the oxalate salt)
-
Levulinic acid
-
Toluene or Xylene
-
Dean-Stark apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexylhydrazine (5.7 g, 50 mmol) and levulinic acid (5.8 g, 50 mmol) in toluene (50 mL).
-
Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours), indicating the completion of the reaction.
-
Work-up and Isolation : Cool the reaction mixture to room temperature.
-
Wash the toluene solution with a 5% NaHCO₃ solution (2 x 25 mL) to remove any unreacted levulinic acid, followed by a brine wash (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.
-
Purification : The crude product, often an oil or low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
| Parameter | Value/Observation | Rationale |
| Apparatus | Dean-Stark Trap | Essential for azeotropically removing the water formed during the reaction, driving the equilibrium towards product formation. |
| Solvent | Toluene | Allows for refluxing at a temperature sufficient for the reaction and effectively removes water azeotropically. |
| Work-up | NaHCO₃ wash | Removes acidic starting material and any acidic byproducts. |
| Expected Yield | 75-90% | This cyclocondensation is generally efficient and high-yielding. |
Conclusion
This compound is a stable, easy-to-handle, and highly effective precursor for the synthesis of diverse, N-cyclohexyl substituted heterocyclic compounds. Through well-established and reliable reactions such as the Fischer indole synthesis, Knorr pyrazole synthesis, and pyridazinone formation from γ-ketoacids, medicinal chemists can readily access compound libraries with significant potential for biological activity. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to explore the rich chemical space accessible from this versatile building block.
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Al-Ostoot, F.H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. Available from: [Link]
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Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]
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Shawali, A.S., et al. (2017). The Utility of Hydrazonoyl Halides in the Synthesis of Bioactive Heterocyclic Compounds. Current Organic Synthesis, 14(5), 638-667. Available from: [Link]
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Abdollahi-Alibeik, M., & Moaddeli, Y. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. Available from: [Link]
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University of Helsinki. Synthesis of Bioactive Heterocycles: Photocatalysis and Computational Catalysis in Synergy. Available from: [Link]
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Wikipedia. Fischer indole synthesis. Available from: [Link]
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Hughes, D.L. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53567-53589. Available from: [Link]
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The Organic Chemistry Tutor. (2021). Fischer Indole Synthesis. YouTube. Available from: [Link] (Note: A representative link, actual video URL may vary)
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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Frontiers Media S.A. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1194258. Available from: [Link]
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Kaushik, N.K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available from: [Link]
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Organic Chemistry Portal. (2005). Cyclocondensation of Hydrazine Derivatives with Alkyl Dihalides or Ditosylates. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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Simoneau, C.A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Available from: [Link]
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Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(5), 553-563. Available from: [Link]
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Al-Warhi, T.I., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(19), 6284. Available from: [Link]
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MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available from: [Link]
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SAR Publication. (2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Available from: [Link]
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Gobec, S., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6604. Available from: [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available from: [Link]
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Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Available from: [Link]
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Liberty University. (2022). Synthesis and Characterization of Unique Pyridazines. Available from: [Link]
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Application Notes & Protocols: Advanced Catalytic Hydrogenation Strategies Utilizing Cyclohexylhydrazine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Perspective on Cyclohexyl Ring Synthesis
The cyclohexyl moiety is a cornerstone structural motif in medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties such as improved metabolic stability, solubility, and lipophilicity. The synthesis of substituted cyclohexanes, particularly cyclohexylamines, is therefore a critical task in drug discovery and development. Catalytic hydrogenation stands as one of the most powerful and atom-economical methods for achieving these transformations.[1]
This guide moves beyond introductory concepts to focus on the nuanced applications of cyclohexylhydrazine and its precursors in catalytic hydrogenation. These compounds serve a dual role: not only as direct substrates for the synthesis of valuable cyclohexylamines via N-N bond hydrogenolysis but also potentially as in situ hydrogen donors in catalytic transfer hydrogenation (CTH) processes.[2] Understanding the principles governing these reactions allows researchers to harness their full potential for clean, efficient, and selective synthesis.
This document provides a senior-level overview of the mechanistic underpinnings, practical considerations for catalyst and solvent selection, and detailed, field-tested protocols for leveraging cyclohexylhydrazine-based hydrogenation strategies.
Part 1: The Mechanistic Core of Catalytic Hydrogenation
The Heterogeneous Catalyst Surface: The Reaction Nexus
Most industrial and laboratory-scale hydrogenations of this type are heterogeneous processes, occurring on the surface of a solid metal catalyst.[3] The generally accepted Horiuti-Polanyi mechanism provides a robust framework for understanding this multi-step process.[4]
-
Adsorption of Reactants : Both the hydrogen gas (H₂) and the substrate (e.g., a cyclohexylhydrazine derivative) diffuse from the solution and adsorb onto the active sites of the metal catalyst surface.[5]
-
Activation of Hydrogen : The strong H-H bond is weakened and cleaved by the metal, resulting in atomic hydrogen bound to the catalyst surface.[6]
-
Substrate Coordination : The substrate also coordinates with the metal surface. In the case of N-N bond cleavage, the lone pairs of the nitrogen atoms interact with vacant orbitals on the metal.
-
Stepwise Hydrogen Transfer : The adsorbed hydrogen atoms are sequentially transferred to the substrate, leading to the cleavage of the target bond (e.g., the N-N single bond).[4]
-
Desorption of Product : The final product (e.g., cyclohexylamine) has a weaker affinity for the catalyst surface and desorbs back into the solution, freeing the active site for the next catalytic cycle.[5]
Caption: Mechanism of N-N Bond Hydrogenolysis.
Catalyst Selection: The Key to Selectivity and Efficiency
The choice of catalyst is paramount and dictates the reaction's speed, efficiency, and chemoselectivity. For hydrogenolysis of N-N bonds, palladium and platinum catalysts are highly effective.
| Catalyst | Common Form | Key Characteristics & Applications | Cautions |
| Palladium on Carbon (Pd/C) | 5-10% Pd on activated charcoal | The workhorse for general hydrogenations. Highly effective for N-N hydrogenolysis and debenzylation.[7] Cost-effective and robust. | Can be pyrophoric when dry. May cause hydrogenolysis of other sensitive groups if not controlled. |
| Platinum(IV) Oxide (PtO₂) | Adams' catalyst | Very active catalyst, often used when Pd/C is ineffective. Reduced in situ to finely divided platinum metal.[4] Effective under milder conditions. | More expensive than Pd/C. Can be less selective and may hydrogenate aromatic rings.[8] |
| Raney Nickel (Raney® Ni) | Finely divided Ni-Al alloy | A cost-effective and highly active catalyst, particularly for reducing nitriles and nitro groups.[4] | Pyrophoric and must be handled as a slurry in solvent. Requires careful handling and disposal. |
| Rhodium & Ruthenium (Rh/C, Ru/C) | Supported on Carbon | Primarily used for the hydrogenation of aromatic rings, a task for which Pd and Pt are often too slow or require harsh conditions.[8] | Generally more expensive and reserved for specific arene reductions. |
Part 2: Application Notes & Field-Proven Insights
The Dual Utility of Cyclohexylhydrazine
-
As a Substrate for Cyclohexylamine Synthesis: The primary application involves the reductive cleavage (hydrogenolysis) of the N-N bond in cyclohexylhydrazine or its derivatives. This is a clean and direct route to primary amines, producing ammonia as the only stoichiometric byproduct. This method is particularly valuable when other routes, such as reductive amination of cyclohexanone, are complicated by side reactions or stereochemical challenges.
-
As a Hydrogen Donor in Catalytic Transfer Hydrogenation (CTH): Hydrazine and its derivatives can serve as convenient in situ sources of hydrogen, avoiding the need for high-pressure hydrogen gas cylinders.[2] In a CTH reaction, the hydrazine derivative transfers its hydrogen to the substrate on the catalyst surface, generating nitrogen gas and water as benign byproducts. This approach enhances laboratory safety and is suitable for reducing easily-saturable functional groups like alkenes or nitro compounds.[2][9]
Critical Parameters for Success
-
Solvent Choice: The solvent must dissolve the substrate while not interfering with the catalyst.
-
Pressure and Temperature:
-
Hydrogenolysis of N-N bonds can often be achieved at atmospheric pressure or slightly elevated pressures (1-4 bar) of H₂ at room temperature.
-
Arene hydrogenation , if required, demands much higher pressures and temperatures.[8]
-
Monitoring the reaction is key; excessive reaction times or temperatures can lead to undesired side reactions, such as ring saturation or hydrogenolysis of other functional groups.[8]
-
-
Chemoselectivity: In complex molecules, achieving chemoselectivity is a primary challenge. Pd/C is generally excellent for cleaving N-N bonds and benzyl groups without affecting most esters, amides, or carboxylic acids. Nitro groups, imines, and alkenes are typically reduced faster than N-N bond cleavage, a factor that must be considered in the synthetic design.[2]
Part 3: Detailed Experimental Protocols
Safety First: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially dry Pd/C and Raney Ni). All operations must be conducted in a well-ventilated fume hood, away from ignition sources. The reaction vessel must be properly purged with an inert gas (N₂ or Ar) before and after the reaction.
Caption: Standard Workflow for a Hydrogenation Reaction.
Protocol 1: Synthesis of Cyclohexylamine via Hydrogenolysis of Cyclohexylhydrazine Hydrochloride
This protocol describes the cleavage of the N-N bond to yield the corresponding primary amine.
-
Materials:
-
Cyclohexylhydrazine hydrochloride (1.0 g, 6.64 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg, ~10 wt%)
-
Ethanol (30 mL)
-
Hydrogen gas (H₂) supply (balloon or Parr shaker)
-
Celite® 545
-
Diatomaceous earth filtration aid
-
-
Procedure:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add cyclohexylhydrazine hydrochloride (1.0 g).
-
Add ethanol (30 mL) and stir to dissolve the substrate.
-
Carefully add the 10% Pd/C catalyst. Causality Note: Adding the catalyst to the solvent prevents potential ignition of the dry powder in the air.
-
Seal the flask and connect it to a Schlenk line or similar manifold.
-
Purge the flask by evacuating the atmosphere and backfilling with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Replace the nitrogen atmosphere with hydrogen gas by evacuating and backfilling with H₂ from a balloon. Maintain a positive pressure of H₂.
-
Stir the reaction mixture vigorously at room temperature. Expert Insight: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas) and maximize the reaction rate.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, purge the flask with nitrogen gas for 10-15 minutes to remove all residual hydrogen.
-
Prepare a small plug of Celite® in a Büchner funnel and wet it with ethanol.
-
Carefully filter the reaction mixture through the Celite® plug to remove the palladium catalyst. Trustworthiness Check: The Celite® prevents fine catalyst particles from passing through, which is critical for product purity and safety, as residual catalyst can be pyrophoric.
-
Wash the filter cake with additional ethanol (2 x 10 mL) to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude cyclohexylamine hydrochloride. Further purification can be achieved by recrystallization or by basifying and extracting the free amine.
-
Protocol 2: Catalytic Transfer Hydrogenation of Cyclohexene using Cyclohexylhydrazine
This protocol demonstrates the use of a hydrazine derivative as an in situ hydrogen source to reduce an alkene.
-
Materials:
-
Cyclohexene (1.0 mL, ~9.8 mmol)
-
Cyclohexylhydrazine (1.7 mL, ~14.7 mmol, 1.5 equiv.)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 80 mg)
-
Methanol (25 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask with a stir bar, dissolve cyclohexene (1.0 mL) in methanol (25 mL).
-
Carefully add the 10% Pd/C catalyst.
-
Fit the flask with a reflux condenser under a nitrogen atmosphere.
-
Add the cyclohexylhydrazine dropwise to the stirring mixture at room temperature. Causality Note: The exotherm from the decomposition of hydrazine is controlled by slow addition.
-
After the addition is complete, gently heat the mixture to reflux (approx. 65°C). The decomposition of hydrazine on the catalyst surface generates diimide or hydrogen in situ, which then reduces the cyclohexene.[2]
-
Monitor the reaction by GC or ¹H NMR for the disappearance of the olefinic signals from cyclohexene.
-
After completion (typically 1-3 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® as described in Protocol 1, washing with methanol.
-
The filtrate contains the product, cyclohexane, along with cyclohexylamine byproduct and any unreacted starting materials. The volatile cyclohexane can be isolated by careful distillation if required. This protocol primarily serves as a proof-of-concept for the hydrogen donor capability.
-
References
-
Catalytic Hydrogenation. (2019). Chemistry LibreTexts. [Link]
-
Catalytic Hydrogenation of Cyclohexene. Journal of Catalysis. [Link]
-
Catalytic hydrogenation of alkene. (2020). YouTube. [Link]
-
Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016). YouTube. [Link]
- A kind of method that catalytic distillation device prepares cyclohexyl benzene. (CN110483227A).
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Tuning the catalytic CO hydrogenation to straight- and long-chain aldehydes/alcohols and olefins/paraffins. ResearchGate. [Link]
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Catalytic Hydrogenation. (2021). YouTube. [Link]
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Reduction of Alkenes - Hydrogenation. (2023). Chemistry LibreTexts. [Link]
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Catalytic Hydrogenation: Mechanism. (2015). YouTube. [Link]
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Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. ResearchGate. [Link]
-
8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. (2020). YouTube. [Link]
-
Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu–Zr catalysts. New Journal of Chemistry (RSC Publishing). [Link]
-
Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021). YouTube. [Link]
-
Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Catalysis Science & Technology (RSC Publishing). [Link]
-
Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu-Zr catalysts | Request PDF. ResearchGate. [Link]
-
Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. ResearchGate. [Link]
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Application Notes and Protocols for the Safe Handling and Weighing of Hygroscopic Hydrazine Salts
Abstract
Hydrazine salts, while invaluable reagents in pharmaceutical and chemical synthesis, present a dual challenge in the laboratory: their inherent toxicity and their hygroscopic nature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle and accurately weigh these sensitive compounds. By integrating principles of chemical safety, environmental control, and metrological precision, these protocols aim to ensure experimental integrity and operator safety. We will delve into the causality behind each procedural step, offering a self-validating system for the safe manipulation of hygroscopic hydrazine salts.
Introduction: The Dual Challenge of Hydrazine Salts
Hydrazine and its salt derivatives are powerful reducing agents and versatile building blocks in organic synthesis.[1][2] However, their utility is counterbalanced by significant safety concerns. Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[1][3][4] Chronic exposure can lead to damage of the liver, kidneys, and central nervous system.[1][4] The salt forms, such as hydrazine sulfate and hydrazine monohydrochloride, are often preferred in laboratory settings as they are more stable and less volatile than anhydrous hydrazine.[5]
The second challenge, hygroscopicity, is the tendency of these salts to attract and absorb moisture from the atmosphere.[6] This property can lead to significant experimental errors through inaccurate weight measurements and can also alter the physical and chemical properties of the compound.[7][8] Therefore, robust protocols that address both the hazardous and hygroscopic nature of these salts are critical for reproducible and safe science.
Understanding the Hazards: A Foundation for Safe Practice
A thorough understanding of the hazards associated with hydrazine salts is paramount. These compounds are classified with multiple hazard statements, underscoring the need for stringent safety measures.
Table 1: Hazard Profile of Common Hydrazine Salts
| Hazard | Hydrazine Sulfate | Hydrazine Monohydrochloride |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[9] | Information not readily available, but caution is advised based on the properties of hydrazine.[10] |
| Skin Sensitization | May cause an allergic skin reaction.[9] | Not explicitly stated, but skin contact should be avoided. |
| Carcinogenicity | May cause cancer.[9][11] | Considered a potential carcinogen. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[9] | Data not specified, but release to the environment should be prevented. |
| Reactivity | Strong reducing agent. Reacts violently with oxidizing agents.[12] | Stable under normal conditions, but incompatible with bases.[10] |
Given these hazards, all handling of hydrazine salts must be predicated on the principles of minimizing exposure and preventing uncontrolled reactions.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous substances by physically isolating the researcher from the chemical.
Chemical Fume Hood
All work with hydrazine salts that has the potential to generate dust or vapors must be conducted within a properly functioning chemical fume hood.[3][4][13] The fume hood's primary function is to draw airborne contaminants away from the operator's breathing zone.
Glove Box for Highly Sensitive Operations
For operations requiring stringent control over the atmospheric environment, such as the handling of highly hygroscopic salts or when working with larger quantities, a glove box is the preferred engineering control.[14][15][16] A glove box provides a sealed environment that can be purged with an inert gas, such as nitrogen or argon, to create a dry and oxygen-free atmosphere. This is crucial for preventing moisture uptake by hygroscopic salts and for protecting oxygen-sensitive compounds.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are the primary means of protection, appropriate PPE is a mandatory secondary barrier.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn at all times when handling hydrazine salts.[3][4][17]
-
Eye and Face Protection: Splash-proof chemical safety goggles are the minimum requirement.[3][4] A face shield used in conjunction with goggles is highly recommended, especially when there is a risk of splashing.[3][4]
-
Body Protection: A lab coat is essential to protect against skin contact.[4][17]
-
Respiratory Protection: All handling of solid hydrazine salts should be performed in a fume hood or glove box to prevent inhalation.[3][4][13] For emergency situations, a NIOSH-approved full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.[3]
Weighing Protocols for Hygroscopic Hydrazine Salts
Accurate weighing is fundamental to experimental success. The hygroscopic nature of hydrazine salts necessitates specific protocols to prevent moisture absorption, which can lead to significant errors.[7][8]
General Weighing Best Practices
Several foundational practices apply to the weighing of any chemical and are especially critical for sensitive compounds:
-
Balance Location: The analytical balance should be placed on a stable, vibration-free surface, away from drafts, direct sunlight, and high-traffic areas.[7][18]
-
Acclimatization: Allow the compound to equilibrate to the ambient temperature of the weighing area before weighing to prevent convective air currents.[7]
-
Handling: Never handle weighing vessels or samples with bare hands, as oils and moisture from the skin can affect the measurement.[7][18] Use clean forceps or gloves.
-
Weighing Vessels: Use appropriate weighing containers of minimal size.[7] For hygroscopic materials, weighing bottles with ground-glass stoppers or screw-cap vials are recommended.
Protocol 1: Weighing by Difference in a Fume Hood
This protocol is suitable for less sensitive applications where minimal exposure to the atmosphere is acceptable.
Objective: To accurately weigh a hygroscopic hydrazine salt while minimizing atmospheric exposure.
Materials:
-
Hygroscopic hydrazine salt in its original container
-
Spatula
-
Weighing bottle with a stopper or a screw-cap vial
-
Analytical balance
-
Forceps
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Initial Weighing: Place the closed weighing bottle containing an approximate amount of the hydrazine salt on the analytical balance and record the mass.
-
Dispensing: Inside the fume hood, carefully dispense the desired amount of the salt from the weighing bottle into the receiving vessel using a clean spatula.
-
Final Weighing: Immediately close the weighing bottle and re-weigh it on the same analytical balance. Record the mass.
-
Calculation: The difference between the initial and final mass is the exact amount of the dispensed salt.
Protocol 2: Weighing in a Controlled Atmosphere (Glove Box)
This is the gold standard for handling highly hygroscopic and air-sensitive compounds, providing the highest degree of protection for both the sample and the researcher.
Objective: To accurately weigh a highly hygroscopic hydrazine salt in an inert atmosphere.
Materials:
-
Hygroscopic hydrazine salt in its original container
-
Spatula
-
Weighing paper or boat
-
Analytical balance (ideally located inside the glove box)
-
Glove box with an inert atmosphere (e.g., Nitrogen or Argon)
-
Airlock/antechamber for material transfer
Procedure:
-
Glove Box Preparation: Ensure the glove box atmosphere is at the desired low humidity and oxygen level.
-
Material Transfer: Introduce all necessary materials (hydrazine salt container, spatula, weighing vessel, receiving vessel) into the glove box via the antechamber. Purge the antechamber according to the manufacturer's instructions before opening the inner door.
-
Equilibration: Allow all items to equilibrate to the glove box atmosphere.
-
Weighing: If the balance is inside the glove box, tare the weighing vessel and directly weigh the desired amount of the hydrazine salt. If the balance is outside, use the "weighing by difference" method with a sealed container, performing all transfers inside the glove box.
-
Sealing: Securely seal the receiving vessel containing the weighed salt before removing it from the glove box.
-
Removal: Remove all materials from the glove box through the antechamber, following the correct purging procedure.
Diagram 2: Decision Tree for Choosing the Appropriate Weighing Protocol
Caption: Decision-making for selecting the correct weighing protocol.
Spill Management and Waste Disposal
Preparedness for accidental spills is crucial.
-
Spill Response: In case of a small spill within a fume hood, decontaminate the area using a suitable neutralizing agent. For larger spills, evacuate the area and contact the appropriate emergency response team. Do not attempt to clean up a large spill of hydrazine. *[4] Waste Disposal: All waste containing hydrazine salts must be collected in a designated, labeled, and sealed container. D[13]ispose of the waste through your institution's hazardous waste management program. Dilute aqueous solutions of hydrazine can be neutralized with an oxidizing agent like sodium hypochlorite, but this should only be performed by trained personnel.
The successful and safe use of hygroscopic hydrazine salts in research and development hinges on a deep understanding of their properties and the consistent application of robust handling and weighing protocols. By employing appropriate engineering controls, wearing the correct PPE, and selecting the right weighing methodology, researchers can mitigate the risks associated with these valuable yet hazardous compounds. The causality-driven protocols outlined in this guide provide a framework for self-validating procedures that protect both the scientist and the integrity of the experiment.
References
-
GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]
-
Lab Manager. (2026). Analytical Balances and Proper Weighing Practices. Retrieved from [Link]
-
Haz-Map. (n.d.). Hydrazine sulfate - Hazardous Agents. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydrazine sulfate. Retrieved from [Link]
-
University of New Mexico - Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Hydrazine and Hydrazine Sulfate - 15th Report on Carcinogens. NCBI Bookshelf. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Hydrazine monohydrochloride - SAFETY DATA SHEET. Retrieved from [Link]
-
Labconco. (2023). Understanding Glove boxes: A Comprehensive Overview. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Hydrazine sulfate. Retrieved from [Link]
-
Turito. (2022). Hydrazine - Definition, Properties, Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hygroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine sulfate. Retrieved from [Link]
-
Terra Universal. (n.d.). Glove Boxes: Isolation & Containment Chambers. Retrieved from [Link]
-
Cleatech. (2025). Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. Retrieved from [Link]
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Application Note: Preparation of Cyclohexylhydrazine Oxalate Stock Solution
Abstract
Cyclohexylhydrazine oxalate is a specialized hydrazine salt derivative often utilized as a synthetic intermediate in the construction of heterocycles (e.g., indoles via Fischer indole synthesis) or as a metabolic probe in enzymatic assays.[1] While the hydrochloride salt is more commercially prevalent, the oxalate form is frequently selected for its distinct solubility profile, crystallinity, and stability during specific purification workflows. This guide provides a rigorous, standardized protocol for preparing high-quality stock solutions of this compound, emphasizing safety, stoichiometry, and long-term stability.
Chemical Context & Properties[2][3][4][5][6][7][8][9][10][11][12][13]
Before initiating preparation, it is critical to understand the physicochemical nature of the reagent to ensure proper solvation and stability.
-
Compound: this compound
-
Core Moiety: Cyclohexylhydrazine (Free Base: CAS 6498-34-6)[2]
-
Counterion: Oxalic Acid (CAS 144-62-7)[3]
-
Stoichiometry: Typically exists as the 1:1 Hydrogen Oxalate (
) or the 2:1 Neutral Oxalate . Note: This protocol assumes the 1:1 salt (MW ~204.22 g/mol ). Always verify the Certificate of Analysis (CoA) for the exact stoichiometry of your specific lot. -
Solubility Profile:
Mechanistic Insight: Why Oxalate?
Hydrazines are potent nucleophiles and reducing agents, prone to air oxidation to form azo compounds or hydrazones. The formation of the oxalate salt protonates the hydrazine nitrogens, significantly reducing their susceptibility to oxidative degradation. Additionally, oxalic acid often acts as a superior crystallizing agent compared to hydrochloric acid for lipophilic amines, aiding in the purification of the cyclohexylhydrazine intermediate [1].
Safety & Handling (Critical)
Hazard Class: Toxic, Corrosive, Potential Carcinogen.
-
Hydrazine Toxicity: Cyclohexylhydrazine is an analogue of hydrazine, a known hepatotoxin and carcinogen. It can be absorbed through the skin.
-
Oxalate Toxicity: Oxalates can precipitate serum calcium (hypocalcemia) and cause renal damage (kidney stones) upon systemic absorption [2].
-
PPE Requirements:
-
Respiratory: N95/P100 respirator or work strictly inside a certified fume hood.
-
Skin: Double nitrile gloves (0.11 mm minimum thickness).
-
Eyes: Chemical splash goggles.
-
Materials & Equipment
| Component | Specification | Recommended Source/Grade |
| Solid Reagent | This compound | Custom Synthesis / ChemScene / Sigma [3] |
| Solvent A (Bio) | DMSO (Dimethyl Sulfoxide) | Sterile Filtered, Hybridoma Grade (≥99.9%) |
| Solvent B (Chem) | Methanol or Deionized Water | HPLC Grade / 18.2 MΩ·cm |
| Equipment | Analytical Balance | Readability 0.01 mg |
| Vessel | Amber Glass Vials | Borosilicate, PTFE-lined caps (Light sensitive) |
| Filtration | Syringe Filter (Optional) | 0.22 µm PTFE (for DMSO) or PES (for Water) |
Protocol: Stock Solution Preparation
Target Concentration: 50 mM Volume: 10 mL Solvent: DMSO (Standard for biological screening)
Calculations
-
Molecular Weight (MW): 204.22 g/mol (Assuming 1:1 salt; adjust if CoA indicates 2:1).
-
Target Molarity (
): 50 mM ( ). -
Volume (
): 10 mL ( ). -
Mass Required (
):
Step-by-Step Procedure
-
Preparation of Workspace:
-
Clean the balance area and fume hood surface with 10% bleach followed by 70% ethanol to deactivate any potential hydrazine residues.
-
Label a 20 mL amber glass scintillation vial: "50 mM this compound in DMSO - [Date] - [Initials]".
-
-
Weighing:
-
Place the amber vial on the analytical balance and tare.
-
Carefully weigh 102.1 mg (± 0.5 mg) of this compound solid directly into the vial.
-
Technical Tip: Do not use a weigh boat. Weighing directly minimizes static loss and exposure.
-
-
Solvation:
-
Add 5.0 mL of DMSO to the vial initially.
-
Cap tightly and vortex vigorously for 30–60 seconds.
-
Observation Point: Check for "schlieren" lines or undissolved crystals. The solution should be clear and colorless to pale yellow.
-
If solids persist, sonicate in a water bath at 35°C for 5 minutes. Caution: Do not exceed 40°C to prevent thermal decomposition.
-
Once fully dissolved, add the remaining DMSO to reach a final volume of 10.0 mL . (Alternatively, use a volumetric flask for higher precision, though gravimetric addition of DMSO (
) is often sufficient for biological stocks).
-
-
Quality Control (Solubility Check):
-
Invert the vial and inspect under a bright light source.
-
Pass: Solution is completely transparent.
-
Fail: Visible particulates or haziness. Action: Filter through a 0.22 µm PTFE syringe filter. Note that filtration may slightly reduce concentration; verify with UV-Vis if absolute precision is required.
-
-
Aliquoting & Storage:
-
Divide the master stock into 500 µL aliquots in sterile, amber microcentrifuge tubes.
-
Storage Conditions: -20°C (Stable for 3–6 months) or -80°C (Stable for 1 year).
-
Freeze-Thaw: Avoid more than 3 freeze-thaw cycles. Hydrazines are sensitive to moisture and oxygen.
-
Visualization: Workflow & Chemistry
Preparation Workflow
The following diagram outlines the logical flow of the preparation and decision-making process.
Figure 1: Decision-matrix for the preparation of this compound stock solution.
Chemical Equilibrium
Understanding the salt dissociation is vital for predicting behavior in aqueous buffers.
Figure 2: Dissociation of the oxalate salt. Note that in buffered media (pH 7.4), the hydrazine may partially deprotonate depending on its pKa (typically ~8.0 for hydrazines).
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Solution turns pink/brown | Oxidation of hydrazine | Discard immediately. Prepare fresh using degassed solvents. Store under Nitrogen/Argon. |
| Precipitate after freezing | Low solubility at -20°C | Vortex at room temperature until redissolved. Do not heat above 37°C. |
| Inconsistent Assay Data | Hygroscopic water uptake | Dry the solid salt in a desiccator over |
References
-
Zhang, J., et al. (2013). "A variation of the Fischer indolization involving condensation of quinone monoketals and aliphatic hydrazines." Angewandte Chemie International Edition, 52(6), 1753-1757. (Demonstrates use of aliphatic hydrazines in synthesis).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 971, Oxalic Acid. (Safety and Toxicity data).
-
Sigma-Aldrich. Cyclohexylhydrazine Hydrochloride Product Page (Reference for analogue properties).
-
Org. Synth. 1946, 26, 24. "Ethylhydrazine oxalate." (Protocol for preparation of hydrazine oxalate salts).
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of cyclohexylhydrazine oxalate
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the common challenges in the synthesis of cyclohexylhydrazine oxalate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to optimize your reaction yields and achieve high product purity. This guide is structured to address specific issues you may encounter, moving from a broad overview to granular troubleshooting.
Section 1: Synthesis Overview and Core Principles
The synthesis of this compound is typically approached as a two-stage process. First, cyclohexylhydrazine is synthesized, most commonly from cyclohexanone. Second, the crude cyclohexylhydrazine is purified by crystallization as its oxalate salt. Understanding the mechanism and potential pitfalls of each stage is critical for maximizing overall yield.
The initial step involves the reductive amination (or, more specifically, reductive hydrazination) of cyclohexanone. This proceeds via the formation of a cyclohexanone hydrazone intermediate, which is subsequently reduced to the target cyclohexylhydrazine. The choice of reducing agent and reaction conditions at this stage is paramount to prevent side reactions and ensure high conversion.
The second stage leverages the basic nature of the synthesized cyclohexylhydrazine and the acidic properties of oxalic acid to form a stable, crystalline salt.[1][2][3][4] This step serves as an effective method of purification, as the oxalate salt often has lower solubility in appropriate solvents than the starting materials and many potential impurities, allowing for its selective isolation.
General Experimental Workflow
Below is a diagram illustrating the typical workflow for the synthesis.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Issue 1: Very Low or No Yield of Crude Cyclohexylhydrazine After Reduction.
-
Question: My reaction to form cyclohexylhydrazine from cyclohexanone shows very low conversion. What are the most likely causes and how can I fix them?
-
Answer: This issue almost always points to problems in one of the two key steps of the initial stage: hydrazone formation or its subsequent reduction.
-
Incomplete Hydrazone Formation: The initial condensation between cyclohexanone and hydrazine to form the hydrazone is a reversible equilibrium reaction. The water produced can hydrolyze the hydrazone back to the starting materials.
-
Causality: Le Châtelier's principle dictates that removing a product (water) will drive the equilibrium toward the desired hydrazone.
-
Solution: Incorporate a dehydrating agent into your reaction. Molecular sieves (3Å or 4Å) are an excellent choice as they are inert and efficiently sequester water. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water with a Dean-Stark apparatus can significantly improve hydrazone formation.[5]
-
-
Ineffective Reduction: The choice and handling of the reducing agent are critical.
-
Sodium Borohydride (NaBH₄): This is a common and effective choice. However, its reactivity is pH-dependent. In neutral or basic conditions, its reduction potential may be insufficient for the C=N bond of the hydrazone. In excessively acidic conditions, it will rapidly decompose.
-
Solution: The reduction is often best performed in a protic solvent like ethanol or methanol. The reaction can be gently acidified (e.g., with acetic acid) to activate the borohydride and protonate the hydrazone, making it more susceptible to reduction. However, add the acid slowly and control the temperature, as vigorous hydrogen evolution can occur.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and efficient method. If you are using this technique and seeing low yield, the most likely culprit is catalyst poisoning. Sulfur-containing impurities in the starting materials or solvents can deactivate the palladium catalyst.
-
Solution: Ensure high-purity starting materials and solvents. If catalyst poisoning is suspected, pretreating the starting materials with activated carbon can sometimes remove problematic impurities.
-
-
Issue 2: The Final Oxalate Product is Discolored (Yellow or Brown).
-
Question: My final, isolated this compound is not a clean white powder. What causes this discoloration and how can I obtain a pure product?
-
Answer: Discoloration is typically a sign of impurities, most often from oxidation or side reactions. Hydrazine derivatives are susceptible to aerial oxidation, which can produce colored byproducts.
-
Minimizing Oxidation During Synthesis:
-
Causality: The free cyclohexylhydrazine base is more prone to oxidation than its protonated salt form. The longer it is handled in its crude, basic state, especially when heated or exposed to air, the greater the chance of oxidation.
-
Solution: Work relatively quickly after isolating the crude cyclohexylhydrazine base. It is often beneficial to proceed directly to the oxalate salt formation without leaving the crude base exposed to air for extended periods. Performing the work-up and salt formation under an inert atmosphere (e.g., nitrogen or argon) can also significantly reduce oxidation.
-
-
Purification by Recrystallization:
-
Causality: The oxalate salt's crystalline structure allows for the exclusion of impurities during slow, controlled crystal growth.
-
Solution: Recrystallization is the most effective method for removing color. A detailed protocol is provided in Section 4. The key is to use a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to fully dissolve the product, followed by slow cooling to allow for the formation of pure crystals, leaving the colored impurities in the mother liquor. The use of a small amount of activated carbon during the recrystallization can also be highly effective at adsorbing colored impurities.[6]
-
-
Issue 3: Significant Product Loss During Oxalate Salt Precipitation and Isolation.
-
Question: I seem to be losing a large portion of my product during the final precipitation and filtration steps. How can I maximize my recovery?
-
Answer: This is a classic yield-loss problem related to solubility and technique.
-
Solvent Choice and Volume:
-
Causality: The yield of a crystallized product is inversely proportional to its solubility in the mother liquor. If the solvent system is not optimized, a significant amount of your product will simply stay dissolved. This compound is soluble in water and has some solubility in alcohols.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product before adding the oxalic acid. For the precipitation itself, a mixed solvent system is often ideal. For instance, dissolving the crude base in ethanol and adding a solution of oxalic acid in a minimal amount of ethanol is a common approach. After precipitation begins, you can sometimes add a less polar co-solvent (an "anti-solvent") in which the oxalate salt is very insoluble (e.g., diethyl ether or methyl tert-butyl ether) to drive more product out of the solution. Caution: Add the anti-solvent slowly to avoid crashing out impurities.
-
-
Temperature Control:
-
Causality: The solubility of most salts, including this one, is highly temperature-dependent.
-
Solution: After adding the oxalic acid, ensure you cool the mixture thoroughly. Cooling to room temperature is a good start, but placing the flask in an ice bath (0-5 °C) for a period (e.g., 30-60 minutes) before filtration will significantly decrease the product's solubility in the mother liquor and maximize recovery.[4] This study highlights that forming similar hydrazinium oxalate salts is highly favorable at colder temperatures.[3][4]
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the optimal starting material specifications for this synthesis?
-
A: High-purity reagents are crucial. Use cyclohexanone that is free from acidic impurities or significant oxidation products (e.g., adipic acid). Hydrazine is often used as hydrazine hydrate; be aware of its actual concentration and ensure it has not decomposed upon storage. Oxalic acid should be dihydrate or anhydrous, and its identity should be confirmed to ensure correct stoichiometry.
-
-
Q: How should I handle and store cyclohexylhydrazine and its oxalate salt?
-
A: Cyclohexylhydrazine base is a reactive and potentially toxic compound that is susceptible to air oxidation.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For long-term storage, it is best kept as its salt (oxalate or hydrochloride) in a tightly sealed container, protected from light and moisture.[8] The hydrochloride salt, for instance, is a stable, crystalline powder.[9][10]
-
-
Q: What analytical techniques are best for monitoring reaction progress and final product purity?
-
A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for monitoring the conversion of cyclohexanone to the less polar hydrazone and its subsequent disappearance upon reduction.
-
Purity Assessment: For the final product, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is definitive for structural confirmation and checking for organic impurities. Purity can also be assessed by High-Performance Liquid Chromatography (HPLC).[11] Various methods exist for quantifying oxalate itself, which can be useful for confirming the salt's stoichiometry if needed.[12][13][14]
-
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with appropriate safety measures and PPE.
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (1.0 eq), hydrazine hydrate (1.1 eq), and ethanol (approx. 3-4 mL per gram of cyclohexanone). Add activated 4Å molecular sieves (approx. 1 g per gram of cyclohexanone). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the cyclohexanone spot is consumed.
-
Reduction: Filter off the molecular sieves. Cool the ethanolic solution of the hydrazone in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the internal temperature below 20°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Carefully add water to quench any remaining sodium borohydride. Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclohexylhydrazine as an oil.
-
Oxalate Salt Formation: Immediately dissolve the crude cyclohexylhydrazine oil in a minimal amount of warm ethanol. In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in a minimal amount of warm ethanol. Slowly add the oxalic acid solution to the cyclohexylhydrazine solution with stirring. A white precipitate should form.
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for at least 1 hour to maximize precipitation. Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by a wash with diethyl ether.
-
Drying: Dry the pure this compound in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Recrystallization of this compound
-
Place the discolored oxalate salt in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., 9:1 ethanol:water) and heat the mixture with stirring until the solid just dissolves.
-
Optional: If the solution is still colored, add a small amount of activated carbon (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the carbon.
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for 30 minutes.
-
Collect the pure, white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 5: Data and Troubleshooting Summary
Table 1: Recommended Reaction Parameters
| Parameter | Stage 1: Reduction | Stage 2: Salt Formation | Rationale |
| Stoichiometry | Hydrazine: 1.1 eq; NaBH₄: 1.5 eq | Oxalic Acid: 1.0 eq | Ensures complete conversion of the limiting reagent. |
| Temperature | 0-20°C (NaBH₄ addition) | 0-5°C (Precipitation) | Controls exothermicity; Maximizes crystal recovery.[4] |
| Solvent | Ethanol or Methanol | Ethanol / Water | Good solubility for reagents; allows for good crystal formation. |
| Key Additives | Molecular Sieves (for hydrazone) | N/A | Drives equilibrium by removing water.[5] |
Table 2: Troubleshooting at a Glance
| Symptom | Potential Cause | Recommended Action |
| Low Yield (Stage 1) | Incomplete hydrazone formation | Use molecular sieves or a Dean-Stark trap. |
| Ineffective reduction | Control pH for NaBH₄; check catalyst for H₂/Pd-C. | |
| Low Yield (Stage 2) | Product remains in solution | Use minimal solvent; cool thoroughly in an ice bath. |
| Product Discoloration | Air oxidation of crude base | Minimize exposure of crude base to air; work quickly. |
| Impurities from starting materials | Use high-purity reagents. | |
| Final Product Impure | Incomplete reaction or side products | Recrystallize from a suitable solvent system. |
References
-
Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances. Available at: [Link]
-
The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate. ResearchGate. Available at: [Link]
-
Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. SciELO South Africa. Available at: [Link]
-
Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. SciELO South Africa. Available at: [Link]
-
Expression and secretion of glycosylated barley oxalate oxidase in Pichia pastoris. PLOS ONE. Available at: [Link]
-
Help with Low Yield Synthesis. Reddit. Available at: [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. National Institutes of Health. Available at: [Link]
-
Sustainable oxidation of cyclohexane catalyzed by a VO(acac)2-oxalic acid tandem: the electrochemical motive of the process efficiency. National Institutes of Health. Available at: [Link]
-
OXALATE PROCESS OPTIMISATION IN THE BAYER REFINERY. International Committee for Study of Bauxite, Alumina & Aluminium. Available at: [Link]
- Process for the preparation of cyclohexanol and/or cyclohexanone. Google Patents.
- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Google Patents.
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. MDPI. Available at: [Link]
-
Organic Synthesis: How do you convert cyclohexanone to cyclohexanal? Quora. Available at: [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. MDPI. Available at: [Link]
-
Optimization of Plant Oxalate Quantification and Generation of Low-Oxalate Maize (Zea mays L.) through O7 Overexpression. National Institutes of Health. Available at: [Link]
-
Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. SciELO South Africa. Available at: [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. National Institutes of Health. Available at: [Link]
-
Cyclohexanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. MDPI. Available at: [Link]
-
Optimization of Sodium Oxalate Removal within the Bayer Process. Travaux 52 paper. Available at: [Link]
-
Cyclohexylhydrazine hydrochloride. PubChem. Available at: [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available at: [Link]
-
Conversion of cyclohexanone to cyclohexanecarboxaldehyde. YouTube. Available at: [Link]
-
Optimization of Plant Oxalate Quantification and Generation of Low-Oxalate Maize (Zea mays L.) through O7 Overexpression. PubMed. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. Available at: [Link]
- Alkaloid purification. Google Patents.
-
Oxalate synthesis, transport and the hyperoxaluric syndromes. PubMed. Available at: [Link]
-
Efficient refolding, purification, and characterization of barley oxalate oxidase in Escherichia coli. ResearchGate. Available at: [Link]
-
Reaction mechanism of redox reaction. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 3. scielo.org.za [scielo.org.za]
- 4. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2507136A - Alkaloid purification - Google Patents [patents.google.com]
- 7. CAS 6498-34-6: Cyclohexylhydrazine | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. nbinno.com [nbinno.com]
- 10. Cyclohexylhydrazine 98 24214-73-1 [sigmaaldrich.com]
- 11. Optimization of Plant Oxalate Quantification and Generation of Low-Oxalate Maize (Zea mays L.) through O7 Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Purification methods for recrystallizing cyclohexylhydrazine oxalate
Case ID: CH-OX-REC-001 Topic: Purification & Recrystallization Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Cyclohexylhydrazine Oxalate is a salt formed to stabilize the otherwise air-sensitive and oil-prone cyclohexylhydrazine free base. While the hydrochloride salt (CAS 24214-73-1) is more commercially common with a melting point of 110–114 °C, the oxalate salt is frequently employed in intermediate isolation during synthesis because oxalic acid often crystallizes stubborn amines that fail to solidify with mineral acids.
Core Challenge: The primary difficulty in purifying this compound is balancing the solubility differential . The oxalate anion is highly polar, requiring water or hot alcohols for dissolution, while the cyclohexyl tail is lipophilic. Furthermore, the hydrazine moiety is susceptible to oxidative degradation (discoloration) if heated for prolonged periods in oxygenated solvents.
Solvent System Selection
The choice of solvent is the single most critical variable. Based on the polarity profile of mono-alkyl hydrazine oxalates, the following systems are recommended.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Suitability | Mechanism of Action |
| Ethanol / Water | 95:5 to 80:20 | Primary Recommendation | High solubility at boiling; sharp solubility drop upon cooling. The water helps dissociate the ionic lattice; ethanol solvates the organic tail. |
| Methanol | 100% | Secondary | Good for highly impure crude. Higher solubility than ethanol, but lower recovery yields due to solubility in cold methanol. |
| Isopropanol (IPA) | 100% | Tertiary | Use only if the salt is very pure. Poor solubility for the oxalate moiety; may require excessive volumes. |
Critical Note: Avoid non-polar solvents (Hexane, Ether, Toluene) for dissolution. They can be used as anti-solvents to force precipitation, but they will not dissolve the salt initially.
Step-by-Step Recrystallization Protocol
This protocol is designed to maximize purity while minimizing oxidative degradation.
Phase A: Dissolution
-
Preparation: Place the crude this compound in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Solvent Addition: Add 95% Ethanol (approx. 5–7 mL per gram of solid).
-
Heating: Heat the mixture to a gentle reflux.
-
Observation: If the solid does not dissolve after 5 minutes of reflux, add Deionized Water dropwise through the condenser until the solution becomes clear.
-
Warning: Do not add excess water; this will prevent crystallization upon cooling.
-
-
Hot Filtration (Optional but Recommended): If insoluble particles (dust, polymer degradation products) remain, filter the hot solution through a pre-warmed glass funnel or a coarse frit.
Phase B: Crystallization
-
Slow Cooling: Remove the flask from heat and place it on a cork ring. Allow it to cool to room temperature undisturbed.
-
Why? Rapid cooling traps impurities inside the crystal lattice.
-
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30–60 minutes to maximize yield.
Phase C: Collection & Drying
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small volume of cold ethanol/ether (1:1 mixture).
-
Note: The ether helps remove residual water and speeds up drying.
-
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ or silica gel.
-
Caution: Do not heat above 60 °C during drying, as hydrazine salts can be thermally unstable.
-
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming droplets) instead of crystallizing.
Diagnosis: This usually indicates the temperature gap is too wide or the solvent composition is too "wet" (too much water). Solution:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of Ethanol (to increase organic solubility).
-
Seed the mixture with a tiny crystal of pure product as it cools.
-
Agitate (scratch the glass wall) vigorously to induce nucleation.
Q2: The crystals are turning pink or brown.
Diagnosis: Oxidation of the hydrazine group. Hydrazines are potent reducing agents and oxidize in air. Solution:
-
Recrystallize under an inert atmosphere (Nitrogen or Argon) if possible.
-
Add a trace amount of sodium bisulfite (antioxidant) to the aqueous solvent mix (only if water is used).
-
Ensure the drying step is performed under vacuum, not in an open oven.
Q3: Low yield (<50%).
Diagnosis: The compound is too soluble in the cold mother liquor. Solution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop."
-
Next time, use less water during the dissolution phase.
Visualized Workflows
Figure 1: Recrystallization Logic Flow
This diagram illustrates the critical decision points during the purification process.
Caption: Step-by-step logic for the purification of this compound, including loops for correcting "oiling out" phenomena.
Figure 2: Troubleshooting Decision Tree
Use this guide to diagnose purity and physical state issues.
Caption: Diagnostic tree for common failure modes in hydrazine salt recrystallization.
Safety & Handling (Critical)
Hydrazine derivatives are potentially carcinogenic and toxic. [1]
-
Inhalation: Use a fume hood.[1] Inhalation of dust can cause severe respiratory irritation.
-
Skin Contact: Wear nitrile gloves. Hydrazines can be absorbed through the skin.[2]
-
Waste: All mother liquors must be treated as hazardous hydrazine waste. Deactivate with dilute bleach (sodium hypochlorite) cautiously before disposal if permitted by local EHS regulations.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Sigma-Aldrich. Safety Data Sheet: Cyclohexylhydrazine Hydrochloride. (Note: Hydrochloride data used as primary proxy for hydrazine toxicity and handling).
-
PubChem. Compound Summary: Cyclohexylhydrazine. National Library of Medicine.
-
University of Wisconsin-Madison. Recrystallization Troubleshooting Guide. Department of Chemistry.
Sources
Technical Support Center: Cyclohexylhydrazine Synthesis & Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of cyclohexylhydrazine, with a specific focus on the identification and removal of oxalate impurities. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Troubleshooting Guide: Oxalate Impurity Removal
Oxalate impurities can arise from various sources during the synthesis of cyclohexylhydrazine and related compounds. Often, oxalic acid or its derivatives may be used in preceding steps or as counter-ions, leading to the formation of highly insoluble cyclohexylhydrazine oxalate salts.[1] These salts can be challenging to remove and may interfere with subsequent reactions or affect the purity of the final product.
Issue 1: A Persistent White Precipitate is Observed in the Cyclohexylhydrazine Product
Plausible Cause: The formation of this compound salt. Hydrazine derivatives can react with oxalic acid to form stable, crystalline salts.[2][3][4][5] These salts are often sparingly soluble in common organic solvents, leading to their precipitation.
Solution Pathway:
-
Characterization of the Precipitate:
-
Isolate the precipitate by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) to remove any residual organic impurities.
-
Obtain a melting point. Cyclohexylhydrazine hydrochloride, a common salt form, has a melting point of 110-114 °C. A significantly different melting point may suggest the presence of the oxalate salt.
-
Perform spectroscopic analysis (e.g., FTIR, ¹H NMR) to confirm the presence of both the cyclohexylhydrazine moiety and the oxalate counter-ion.
-
-
Removal by Basic Extraction:
-
The principle behind this method is the conversion of the oxalate salt to the free base of cyclohexylhydrazine, which is more soluble in organic solvents, and a soluble inorganic oxalate salt in the aqueous phase.
Experimental Protocol: Basic Extraction
-
Dissolve the impure cyclohexylhydrazine product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer contains the purified cyclohexylhydrazine free base.
-
Drain the aqueous layer, which now contains the sodium or potassium oxalate.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[6]
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified cyclohexylhydrazine.
Causality Explanation: The basic aqueous solution deprotonates the hydrazinium cation of the this compound salt. This neutralization breaks the ionic bond, rendering the cyclohexylhydrazine as a free base, which has significantly higher solubility in organic solvents. The oxalate anion forms a salt with the cation from the base (e.g., sodium oxalate), which is highly soluble in the aqueous phase.
-
Issue 2: Poor Yield After Purification Attributed to Product Loss
Plausible Cause: Cyclohexylhydrazine may have some solubility in the aqueous phase, especially if the pH is not sufficiently basic during extraction. Additionally, multiple extractions can lead to cumulative losses.
Solution Pathway:
-
pH Optimization of the Aqueous Phase:
-
Before extraction, ensure the pH of the aqueous wash solution is sufficiently basic (pH 12-14) to fully deprotonate the cyclohexylhydrazine and minimize its solubility in the aqueous layer.[7] A stronger base like sodium hydroxide (NaOH) can be used, but with caution to avoid potential side reactions.
-
-
Back-Extraction of the Aqueous Layer:
-
After the initial extraction, perform a second extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Solvent Selection:
-
Utilize an organic solvent in which cyclohexylhydrazine has high solubility but is immiscible with water. Dichloromethane and ethyl acetate are common choices.
-
Causality Explanation: By shifting the equilibrium completely towards the free base form of cyclohexylhydrazine through a highly basic aqueous phase, its partitioning into the organic solvent is maximized, thereby increasing the recovery yield.
Visualizing the Purification Workflow
Caption: Workflow for the removal of oxalate impurities from cyclohexylhydrazine.
II. Frequently Asked Questions (FAQs)
Q1: How can I detect the presence of oxalate impurities in my sample?
There are several analytical methods to detect and quantify oxalate.[8][9][10][11][12] The choice of method depends on the available instrumentation and the required sensitivity.
| Analytical Method | Principle | Advantages | Disadvantages |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin.[10] | High sensitivity and specificity. | Requires specialized equipment. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase.[10] | Versatile, accurate, and reliable. | Can be time-consuming and costly. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[8] | High sensitivity and structural information. | Requires derivatization of oxalate to a volatile ester. |
| Titration | Volumetric analysis using a standardized solution (e.g., potassium permanganate).[12] | Simple and inexpensive. | Less sensitive and prone to interference from other reducing or acidic species. |
Q2: Can I use other purification techniques besides basic extraction?
While basic extraction is a very effective method for removing acidic impurities like oxalates, other techniques can be considered depending on the scale and specific nature of the impurities.
-
Recrystallization: If a suitable solvent system can be found where cyclohexylhydrazine has significantly different solubility than its oxalate salt, recrystallization can be an effective purification method.[13][14]
-
Column Chromatography: For small-scale purifications, column chromatography using a solid support like silica gel or alumina can separate cyclohexylhydrazine from its impurities based on their different polarities.[15][16]
Q3: Are there any alternative methods to prevent the formation of oxalate impurities in the first place?
The best strategy is to avoid the introduction of oxalic acid or its derivatives in the synthetic pathway if possible. If their use is unavoidable, consider the following:
-
Use of Alternative Acids: If an acid is required for salt formation or as a catalyst, consider using an acid that forms a more soluble salt with cyclohexylhydrazine, such as hydrochloric acid to form cyclohexylhydrazine hydrochloride.[17]
-
In-situ Quenching: After a reaction step where oxalic acid is used, a basic quench can be performed to neutralize the acid and prevent the formation of the insoluble oxalate salt before product isolation.
Q4: What are the safety considerations when working with cyclohexylhydrazine and its derivatives?
Cyclohexylhydrazine and its salts are hazardous chemicals.[18] Always consult the Safety Data Sheet (SDS) before handling. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
III. References
-
The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. (2022). MDPI. Retrieved from [Link]
-
Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate. (2025). ResearchGate. Retrieved from [Link]
-
Process for the purification of aqueous hydrazine hydrate solutions. (1988). Google Patents. Retrieved from
-
Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. (2014). SciELO South Africa. Retrieved from [Link]
-
Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. (2014). SciELO South Africa. Retrieved from [Link]
-
Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. (2014). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2022). National Institutes of Health. Retrieved from [Link]
-
Process for purifying aqueous hydrazine hydrate solutions. (1987). Google Patents. Retrieved from
-
Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (2007). Google Patents. Retrieved from
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2022). Preprints.org. Retrieved from [Link]
-
Preparation method of 1-cyclohexyl piperazine. (2021). Google Patents. Retrieved from
-
Purification of cyclohexanone. (1976). Google Patents. Retrieved from
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. (2022). MDPI. Retrieved from [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2022). Preprints.org. Retrieved from [Link]
-
Catalytic destruction of oxalate in the supernatant stream generated during plutonium reconversion process. (2023). OUCI. Retrieved from [Link]
-
Synthesis and Characterization of Hydrazine Derivatives. (2025). Anusandhanvallari. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved from [Link]
-
Oxalate-induced activation of PKC-alpha and -delta regulates NADPH oxidase-mediated oxidative injury in renal tubular epithelial cells. (2009). PubMed. Retrieved from [Link]
-
Analytical procedures and methods validation for oxalate content estimation. (2017). National Institutes of Health. Retrieved from [Link]
-
Oxalate. (n.d.). Wikipedia. Retrieved from [Link]
-
Cyclohexylhydrazine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Management and Control of Sodium Oxalate Precipitation in the Bayer Process. (n.d.). Ecolab. Retrieved from [Link]
Sources
- 1. Propylhydrazine oxalate salt | CAS 56884-75-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.za [scielo.org.za]
- 4. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 5. semanticscholar.org [semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 8. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis [mdpi.com]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 16. US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 17. nbinno.com [nbinno.com]
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Technical Support Center: Troubleshooting Low Reactivity of Cyclohexylhydrazine Oxalate in Cyclization Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet challenging issue encountered in synthetic organic chemistry: the low reactivity of cyclohexylhydrazine oxalate in cyclization reactions. This guide is designed to provide not just procedural solutions, but also a deep understanding of the underlying chemical principles to empower you in your experimental work.
Introduction
Cyclohexylhydrazine is a valuable building block in the synthesis of various heterocyclic compounds, most notably in the Fischer indole synthesis. For ease of handling and stability, it is often supplied as its oxalate salt. However, researchers frequently report difficulties with low yields and sluggish reactions when using this salt directly in cyclization protocols. This guide will dissect the potential causes of this low reactivity and provide systematic troubleshooting strategies.
Troubleshooting Guide: Question & Answer Format
Q1: My cyclization reaction with this compound is giving a very low yield. What are the primary reasons for this?
Low yields in cyclization reactions involving this compound can typically be traced back to one or more of the following factors:
-
Insufficient Free Hydrazine: The initial and often rate-limiting step in many cyclization reactions, such as the Fischer indole synthesis, is the formation of a hydrazone from the hydrazine and a carbonyl compound.[1] this compound is a salt, meaning the hydrazine exists in its protonated, less nucleophilic form. For the reaction to proceed efficiently, a sufficient concentration of the free, unprotonated cyclohexylhydrazine must be present in the reaction mixture.
-
Suboptimal pH of the Reaction Medium: The Fischer indole synthesis is a classic example of an acid-catalyzed reaction.[2] However, the reaction's success hinges on a delicate pH balance. While acid is required for the key[3][3]-sigmatropic rearrangement, the initial hydrazone formation is often more favorable under neutral or slightly acidic conditions. The presence of oxalic acid from the starting material can create a complex pH environment that may not be optimal for all stages of the reaction.
-
Solubility Issues: The solubility of this compound in common organic solvents can be limited. If the salt does not dissolve sufficiently, the concentration of the reactants in the solution phase will be too low for the reaction to proceed at a reasonable rate.
-
Inappropriate Choice of Catalyst: The selection of the acid catalyst is crucial.[4] Both Brønsted and Lewis acids are commonly employed.[4] The presence of oxalate ions in the reaction mixture could potentially interact with or partially neutralize the added catalyst, reducing its effectiveness.
Q2: How does the oxalate counter-ion specifically impact the reactivity of cyclohexylhydrazine?
The oxalate counter-ion plays a multifaceted role that can hinder the desired cyclization:
-
Protonation of the Hydrazine: Oxalic acid is a dicarboxylic acid that protonates the cyclohexylhydrazine, forming a stable salt.[5] This protonation significantly reduces the nucleophilicity of the hydrazine's nitrogen atoms, making them less reactive towards the electrophilic carbonyl carbon of the reaction partner (e.g., a ketone or aldehyde).
-
Buffering Effect: The oxalate/oxalic acid equilibrium can act as a buffer, resisting changes in the pH of the reaction mixture. This can be problematic if the reaction requires a specific, and often more acidic, pH to be reached for the cyclization step to occur efficiently.
-
Potential for Catalyst Inhibition: Oxalate is a bidentate ligand and can chelate to Lewis acid catalysts, potentially deactivating them. This is a critical consideration if you are using catalysts like ZnCl₂, AlCl₃, or BF₃·OEt₂.
Q3: Should I add a base to my reaction mixture when using this compound? If so, what kind and how much?
Yes, adding a base is a common and often necessary strategy to improve the reactivity of hydrazine salts. The purpose of the base is to neutralize the oxalic acid and liberate the free cyclohexylhydrazine.
Recommended Bases and Strategy:
-
Inorganic Bases: Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices. They are generally insoluble in many organic solvents, which can be an advantage as the reaction can be heterogeneous, and the excess base can be easily filtered off. A slight excess (1.1 to 1.5 equivalents relative to the this compound) is typically sufficient.
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used. They are soluble in most organic solvents, leading to a homogeneous reaction mixture. Use a stoichiometric amount (1.0 to 1.2 equivalents).
Experimental Protocol: Liberation of Free Cyclohexylhydrazine
-
Suspend the this compound in your chosen reaction solvent.
-
Add the selected base (e.g., 1.2 equivalents of Na₂CO₃).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the carbonyl compound and the acid catalyst to initiate the cyclization reaction.
Q4: What are the best solvents and catalysts to use with this compound for a Fischer indole synthesis?
The optimal choice of solvent and catalyst is highly dependent on the specific substrates being used. However, here are some general guidelines:
| Parameter | Recommendations | Rationale |
| Solvents | Ethanol, acetic acid, toluene, or a mixture thereof. | Ethanol and acetic acid are polar protic solvents that can help to dissolve the salt and participate in proton transfer steps. Toluene is a non-polar solvent that is often used at higher temperatures and can facilitate the removal of water by azeotropic distillation. |
| Catalysts | Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA). Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂). | The choice of acid is critical and often needs to be determined empirically.[4] PPA can act as both a catalyst and a dehydrating agent. Lewis acids are particularly effective in many cases.[4] |
Important Consideration: When using a hydrazine salt, the amount of added acid catalyst may need to be adjusted to account for the presence of the oxalate. It is often beneficial to perform small-scale screening experiments to determine the optimal catalyst loading.
Frequently Asked Questions (FAQs)
Q: Is it better to generate the free cyclohexylhydrazine in a separate step before the cyclization reaction?
A: In many cases, yes. Performing a separate acid-base extraction to isolate the free cyclohexylhydrazine can lead to more consistent and higher yields.
Protocol for Generating Free Cyclohexylhydrazine:
-
Dissolve the this compound in water.
-
Add a strong base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH > 10).
-
Extract the aqueous solution with an organic solvent like diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free cyclohexylhydrazine as an oil.
Caution: Free hydrazines can be toxic and are often sensitive to air and light. Handle them in a well-ventilated fume hood and use them promptly after preparation.
Q: Can I use this compound directly without adding a base?
A: It is possible in some cases, particularly if the reaction is carried out at high temperatures and with a strong acid catalyst. The thermal conditions might be sufficient to promote the dissociation of the salt and the subsequent reaction. However, for many substrates, this approach will likely result in low yields and is not the recommended starting point for optimization.
Q: I am observing the formation of multiple side products. What could be the cause?
A: Side product formation in Fischer indole synthesis can arise from several pathways:
-
Aldol Condensation: If your carbonyl compound has α-hydrogens, it can undergo self-condensation under acidic conditions.
-
Reductive Cleavage of the N-N Bond: Certain reaction conditions can lead to the cleavage of the nitrogen-nitrogen bond in the hydrazine or hydrazone intermediate.
-
Rearrangement of Intermediates: The diimine intermediate in the Fischer indole synthesis can sometimes undergo alternative rearrangements, leading to undesired products.
To mitigate side product formation, consider optimizing the reaction temperature, catalyst, and reaction time. Running the reaction at a lower temperature for a longer period can sometimes favor the desired product.
Visualizing the Troubleshooting Workflow
Caption: Key stages of the Fischer indole synthesis.
References
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate. ResearchGate. Available at: [Link]
-
Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. Semantic Scholar. Available at: [Link]
-
Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. SciELO South Africa. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. SciELO South Africa. Available at: [Link]
-
Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. SciELO South Africa. Available at: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Solubility of Oxalic Acid. ResearchGate. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health. Available at: [Link]
-
Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. National Institutes of Health. Available at: [Link]
-
Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. Available at: [Link]
-
Product Class 7: Hydrazines and Hydrazinium Salts. Science of Synthesis. Available at: [Link]
-
Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. Available at: [Link]
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Help with Low Yield Synthesis. Reddit. Available at: [Link]
-
Oxalic acid. Sciencemadness Wiki. Available at: [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail?. National Institutes of Health. Available at: [Link]
-
Elemental Sulfur Promoted Cyclization of Aryl Hydrazones and Aryl Isothiocyanates Yielding 2-Imino-1,3,4-thiadiazoles. The Journal of Organic Chemistry. Available at: [Link]
-
IUPAC-NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. III. Alkanedioic Acids and Alkenedioic Acids. ResearchGate. Available at: [Link]
-
Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. Available at: [Link]
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- 5. scielo.org.za [scielo.org.za]
Storage conditions to prevent oxidation of cyclohexylhydrazine oxalate
This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the oxidation of cyclohexylhydrazine oxalate during storage and experimentation. By understanding the underlying chemical principles and following these field-proven protocols, you can maintain the integrity of your valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize oxidation?
A1: To maintain the purity and stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, preferably refrigerated.[1] It is also highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric oxygen.[1][2] The storage area should be away from heat, sparks, and open flames.[2]
Q2: What visual cues might indicate that my this compound has started to oxidize?
A2: Fresh, pure this compound should be a colorless crystalline solid.[3] The appearance of a yellow or brownish tint can be an early indicator of oxidation. The presence of any discoloration suggests that the compound may be degrading and should be re-analyzed for purity before use.
Q3: Are there any common laboratory materials I should avoid when handling or storing this compound?
A3: Yes. This compound should not come into contact with strong oxidizing agents, strong acids, or strong bases.[1] Additionally, certain metals and their oxides, such as copper, cobalt, molybdenum, iridium, and iron oxide, can catalyze the decomposition of hydrazines and should be avoided.[4] For general storage, containers made of Type 304L or 347 stainless steel (with low molybdenum content) or high-density polyethylene (HDPE) are considered suitable.[5]
Q4: Can the oxalate salt itself contribute to any instability?
A4: While the primary concern is the oxidation of the hydrazine moiety, the oxalate salt can undergo thermal decomposition at elevated temperatures.[6] This decomposition can produce carbon monoxide and calcium carbonate (if calcium ions are present), which could potentially create a hazardous environment if not properly ventilated.[7]
Troubleshooting Guide: Identifying and Mitigating Oxidation
This section provides a structured approach to troubleshooting potential oxidation of your this compound.
Initial Assessment: Visual and Olfactory Inspection
-
Color Change: As mentioned in the FAQs, any deviation from a colorless appearance is a primary sign of degradation.
-
Odor: While this compound itself is odorless, some degradation products may have a distinct smell. Any unusual odors should be considered a red flag.
Chemical Causality: The Science Behind the Degradation
Hydrazine and its alkyl derivatives are susceptible to oxidation due to the presence of the lone pair of electrons on the nitrogen atoms, making them effective reducing agents.[8] The oxidation of alkylhydrazines can be a complex process, potentially initiated by atmospheric oxygen, trace metal ion contaminants, or exposure to light. This can lead to the formation of various degradation products, including corresponding alkanes, alkenes, and alcohols, and the release of nitrogen gas.[1][9]
Caption: Factors leading to the oxidation of this compound.
Analytical Protocols for Quality Assessment
If you suspect oxidation, the following analytical techniques can be employed to confirm the purity of your sample.
Table 1: Recommended Analytical Methods for Detecting Oxidation
| Analytical Technique | Purpose | Sample Preparation | Expected Observations for Degraded Sample |
| High-Performance Liquid Chromatography (HPLC) | Quantify the parent compound and detect polar degradation products. | Dissolve a known concentration in a suitable solvent (e.g., methanol/water). | Decreased peak area of the parent compound; appearance of new, likely more polar, peaks. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify volatile degradation products.[10][11] | Derivatization may be necessary to improve volatility and stability. | Identification of fragments corresponding to cyclohexane, cyclohexene, or cyclohexanol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of degradation products and purity assessment.[7][12] | Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆). | Appearance of new signals in the aliphatic and alcohol regions of the spectrum; decrease in the integral of the parent compound signals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitor changes in functional groups.[6][13] | Prepare a KBr pellet or analyze as a nujol mull. | Changes in the N-H stretching region; potential appearance of O-H bands from alcohol degradation products. |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve a sample of high-purity this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare a solution of the suspect sample at the same concentration as the highest standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject the standards and the sample. Compare the retention time and peak area of the sample to the standards. The presence of significant additional peaks or a lower-than-expected peak area for the parent compound indicates degradation.
Proactive Prevention: Best Practices in the Lab
To ensure the long-term stability of your this compound, implement the following best practices:
-
Inert Gas Blanketing: For long-term storage, after opening the original container, purge the headspace with an inert gas like nitrogen or argon before resealing.[2]
-
Aliquoting: If you will be using the compound frequently, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
pH Considerations: Hydrazine stability can be pH-dependent.[12] While the oxalate salt provides a somewhat acidic environment, be mindful of the pH of any solutions you prepare. Strongly basic conditions should be avoided.
-
Material Compatibility: Always use glass or compatible plastic (e.g., HDPE) labware. Avoid metal spatulas if there is a risk of scraping the container and introducing metal contaminants.
By adhering to these guidelines, you can significantly reduce the risk of oxidation and ensure the reliability of your experimental results.
References
-
J. Chem. Soc., Perkin Trans. 1. (1975). Oxidation of alkylhydrazines by iodine. Retrieved from [Link]
-
DTIC. (1952). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductions with Hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs.... Retrieved from [Link]
-
University of Washington. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
ACS Publications. (2018). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (1987). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Retrieved from [Link]
-
ATSDR. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]
-
Reddit. (n.d.). Advice on storing/handling hydrazine. Retrieved from [Link]
-
International Journal of Green Pharmacy. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Marsdenia. Retrieved from [Link]
-
SciELO South Africa. (2013). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction between hydrazine and oxygen in water. Retrieved from [Link]
-
SciSpace. (1997). usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the.... Retrieved from [Link]
-
ACS Publications. (2022). Enhanced Hydrazine Oxidation on Histidine-Functionalized Graphene-Based Electrocatalysts. Energy & Fuels. Retrieved from [Link]
-
Journal of Emerging Investigators. (2023). Quantitative NMR spectroscopy reveals solvent effects in the photochemical degradation of thymoquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
Root Causes. (2023). Nitrosamines precursors. Retrieved from [Link]
-
PubMed Central. (2025). Computational and GC-MS screening of bioactive compounds from Thymus Vulgaris targeting mycolactone protein associated with Buruli ulcer. Retrieved from [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
ResearchGate. (2022). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate | Request PDF. Retrieved from [Link]
-
Eastchem. (2025). Common Applications and Maintenance of Hydrazine Hydrate. Retrieved from [Link]
-
ACS Publications. (2021). Electrooxidation of Hydrazine Utilizing High-Entropy Alloys: Assisting the Oxygen Evolution Reaction at the Thermodynamic Voltage. Retrieved from [Link]
-
YouTube. (2014). 12-02 PreLecture Atmospheric Chemistry Reaction Basics. Retrieved from [Link]
-
IJPSR. (2018). isolation and structural elucidation of degradation products of ranolazine. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Gas Chromatography-Mass Spectrometry-based Phytochemical Analysis and In-Vitro Anti-Lipid Peroxidation, Cyclooxygenase Inhibition Activities of Saudi Eruca sativa Leaves. Retrieved from [Link]
-
Chalmers University of Technology. (n.d.). FTIR measurement of NH3, HCN, SO2, H2S and COS in pulverized lignite oxy-fuel flames. Retrieved from [Link]
-
SciELO South Africa. (2013). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. Retrieved from [Link]
-
NIH. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Retrieved from [Link]
-
MDPI. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Artemisia judaica Methanolic Extract: Chemical Composition, Radical Scavenging Potential, Bioherbicidal Activity, and Dengue Vector Control. Retrieved from [Link]
-
PubMed. (1984). Oxalate synthesis, transport and the hyperoxaluric syndromes. Retrieved from [Link]
-
Pharmacognosy Journal. (n.d.). GC-MS analysis | Page 2. Retrieved from [Link]
-
ResearchGate. (2022). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. Retrieved from [Link]
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- 1. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
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- 4. researchgate.net [researchgate.net]
- 5. arxada.com [arxada.com]
- 6. researchgate.net [researchgate.net]
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- 12. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cyclohexylhydrazine Oxalate Dissolution in Ethanol
Welcome to the technical support center for handling and dissolving cyclohexylhydrazine oxalate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound in ethanol-based systems. Our goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Introduction: Understanding the Challenge
This compound is an organic salt comprised of a moderately nonpolar base (cyclohexylhydrazine) and a polar diacid (oxalic acid). While hydrazine itself and many of its alkyl-substituted derivatives exhibit solubility in alcohols like ethanol, their salt forms often present significant solubility hurdles.[1] This is primarily due to the strong ionic interactions within the crystal lattice of the salt, which require substantial energy to overcome for dissolution. This guide will walk you through systematic approaches to address these challenges.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
Initial Observation: this compound exhibits poor solubility in pure ethanol at room temperature.
This is the most common issue encountered. The low solubility of hydrazine salts in ethanol is a known characteristic. For instance, hydrazine sulfate has a very low solubility of 0.04 g/100ml in ethanol. A similar behavior can be anticipated for the oxalate salt.
-
Preparation: Weigh the desired amount of this compound and add it to a clean, dry vessel.
-
Solvent Addition: Add the calculated volume of absolute ethanol.
-
Agitation: Stir the mixture vigorously at room temperature using a magnetic stirrer for at least 30 minutes.
-
Observation: Observe if the solid dissolves completely. If not, proceed to the troubleshooting steps below.
Frequently Asked Questions (FAQs) & Advanced Troubleshooting
Q1: My compound won't dissolve at room temperature. Can I heat the mixture?
Answer: Yes, increasing the temperature is a primary and often effective method to enhance the solubility of many organic compounds, including salts.[2] However, caution is paramount due to the thermal sensitivity of hydrazine derivatives.
-
Causality: Increasing the temperature provides the necessary kinetic energy to overcome the lattice energy of the salt, allowing the solvent molecules to better solvate the ions. The solubility of both hydrazine and oxalic acid in alcohols generally increases with temperature.[2][3]
-
Potential Risks & Mitigation:
-
Thermal Decomposition: Hydrazine and its derivatives can undergo thermal decomposition, which can be catalyzed by certain metals.[4][5] While aqueous hydrazine solutions are relatively stable, elevated temperatures can increase the rate of degradation.[4]
-
Safety: Always heat the solution in a well-ventilated fume hood. Avoid open flames; use a temperature-controlled heating mantle or oil bath. Monitor for any signs of decomposition, such as gas evolution or color change.
-
-
Setup: Place the vessel containing the suspension in a heating mantle or oil bath with a magnetic stirrer and a reflux condenser to prevent solvent loss.
-
Heating: Gradually increase the temperature of the mixture while stirring continuously. A target temperature of 40-60°C is a reasonable starting point.
-
Monitoring: Observe the dissolution of the solid. Hold at the target temperature for 15-30 minutes to ensure maximum dissolution.
-
Cooling: Once dissolved, the solution can be used hot or allowed to cool slowly. Be aware that the compound may precipitate out of solution upon cooling if a supersaturated state was achieved.
| Parameter | Condition | Expected Outcome |
| Temperature | Room Temperature (20-25°C) | Low Solubility |
| Temperature | Elevated (40-60°C) | Increased Solubility |
Q2: Heating isn't sufficient or is undesirable for my process. Can I use a co-solvent?
Answer: Absolutely. The use of co-solvents is a standard technique to manipulate the polarity of the solvent system to better match the solute.
-
Causality: The solubility of organic salts in mixed solvents is complex. For ethanol-water mixtures, the solubility of salts like calcium oxalate increases with a higher water content due to the increased dielectric constant of the solvent mixture, which better stabilizes the dissociated ions.[6] The solubility of organic compounds in ethanol/water mixtures is strongly dependent on the solute's hydrophobicity and the solvent composition.[7]
-
Choosing a Co-solvent:
-
Water: Adding a small amount of water to the ethanol can significantly improve the solubility of the ionic oxalate salt.
-
Methanol: As a more polar alcohol, methanol may offer better solubilizing power for salts than ethanol.[1]
-
Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are highly polar and excellent at dissolving salts, but may not be suitable for all applications.
-
-
Initial Suspension: Prepare a suspension of this compound in the primary solvent (ethanol).
-
Co-solvent Addition: While stirring, add the co-solvent (e.g., deionized water) dropwise.
-
Titration: Continue adding the co-solvent until the solid completely dissolves.
-
Quantification: Record the final ratio of solvents to ensure reproducibility.
Q3: What is the role of pH in the solubility of this compound?
Answer: The pH of the solution can dramatically affect the solubility of this salt by altering the ionization state of the cyclohexylhydrazine and oxalic acid.
-
Causality: Cyclohexylhydrazine is a weak base, and oxalic acid is a weak diacid. In a neutral ethanolic solution, they exist as the salt.
-
Adding a Base: Introducing a base (e.g., ethanolic NaOH or a non-nucleophilic organic base like triethylamine) will deprotonate the cyclohexylhydrazinium cation, liberating the free cyclohexylhydrazine base. The free base, being less polar than the salt, is expected to be significantly more soluble in ethanol.[1]
-
Adding an Acid: Adding a strong acid (e.g., HCl in ethanol) will protonate the oxalate anion. This could lead to the formation of cyclohexylhydrazine hydrochloride and free oxalic acid, or a different salt complex. The solubility of this new system would need to be determined, as some hydrazine salts are more soluble than others.
-
-
Suspension: Create a suspension of the salt in ethanol.
-
Base Addition: Slowly add a solution of a suitable base (e.g., 1M NaOH in ethanol) dropwise while monitoring for dissolution.
-
Acid Addition (Alternative): In a separate experiment, add a solution of a strong acid (e.g., 1M HCl in ethanol) to a fresh suspension to observe the effect.
-
Stoichiometry: Be mindful of the stoichiometry. Adding one equivalent of a strong base should theoretically be sufficient to neutralize the salt and free the base.
Quality Control & Verification
Once a clear solution is obtained, it is crucial to verify the concentration and stability of the dissolved cyclohexylhydrazine.
-
Concentration Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for the quantitative determination of hydrazine derivatives.[8] This will confirm the amount of material successfully brought into solution.
-
Stability Assessment: Re-analyze the solution after a set period (e.g., 24 hours) at a specific temperature to check for any degradation. Hydrazine can oxidize, especially in the presence of oxygen and catalysts, which may lead to the formation of ammonia or other byproducts.[9]
Summary of Key Parameters
| Troubleshooting Method | Principle | Key Considerations |
| Heating | Increases kinetic energy to overcome lattice forces. | Monitor for thermal decomposition. Use a closed system with a condenser to prevent solvent evaporation. |
| Co-solvents | Modifies the overall polarity of the solvent system to better solvate the salt. | Start with small additions of a polar co-solvent like water. The final solvent ratio must be documented. |
| pH Adjustment | Shifts the equilibrium from the salt to the more soluble free base (with added base). | May alter the reactivity of the compound in subsequent steps. Requires careful stoichiometric additions. |
By systematically applying these troubleshooting steps, researchers can overcome the solubility challenges of this compound in ethanol, ensuring the successful preparation of solutions for their experimental needs.
References
-
Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]
-
Sciencemadness.org. (2021). Making alcohol solutions of hydrazine. Retrieved from [Link]
-
AIChE Journal. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]
-
Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Retrieved from [Link]
-
Organic Process Research & Development. (2009). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (1989). (PDF) Decompostion of Hydrazine in Aqueous Solutions. Retrieved from [Link]
-
DTIC. (1956). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]
-
SciELO South Africa. (2013). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. Retrieved from [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
ResearchGate. (2013). Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]
-
European Journal of Pharmaceutical Sciences. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]
-
Chemical Reviews. (2021). Oxidative Dissolution of Metals in Organic Solvents. ACS Publications. Retrieved from [Link]
-
ATSDR. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]
-
DTIC. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. Retrieved from [Link]
-
ResearchGate. (2021). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol | Request PDF. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012). Solubility of Oxalic Acid. Retrieved from [Link]
-
ResearchGate. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Transition Metal Oxalate Compounds (2021) | Introduction and Theory. Retrieved from [Link]
-
PMC. (2022). The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method. Retrieved from [Link]
-
OAK Open Access Archive. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
PubMed. (1994). Solubility of organic solutes in ethanol/water mixtures. Retrieved from [Link]
-
Agilent. (n.d.). Dissolution Failure Investigation. Retrieved from [Link]
- Google Patents. (n.d.). ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS.
-
PubMed. (1978). Solubility of calcium oxalate in 1-alkanols and ethanol--water mixtures. Retrieved from [Link]
-
NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Oxalic acid, ethyl ester. Retrieved from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ajrconline.org [ajrconline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Solubility of calcium oxalate in 1-alkanols and ethanol--water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Minimizing side reactions during cyclohexylhydrazine alkylation
Technical Support Center: Minimizing Side Reactions in Cyclohexylhydrazine Alkylation
Core Directive & Scope
Subject: Optimization of Cyclohexylhydrazine (
Executive Summary:
Direct alkylation of cyclohexylhydrazine using alkyl halides is kinetically difficult to control due to the "Alpha Effect," where the adjacent nitrogen lone pairs enhance nucleophilicity, leading to rapid over-alkylation.[1] Furthermore, the cyclohexyl group introduces steric strain that competes with electronic induction, making regioselectivity (
Troubleshooting Guide (Q&A)
Issue 1: "I am observing a mixture of - and -alkylated products. How do I control regioselectivity?"
Diagnosis: Cyclohexylhydrazine contains two nucleophilic sites:[1]
- (Secondary): Electronically enriched by the cyclohexyl group (inductive effect) but sterically hindered.[1]
- (Primary): Sterically accessible but less electron-rich.[1]
In direct alkylation with small electrophiles (e.g., MeI),
Corrective Action: You cannot rely on stoichiometry alone. You must use a Directing Strategy :
-
To Target
(Terminal): Use Reductive Alkylation (Protocol B).[1] Condensation with an aldehyde/ketone occurs exclusively at the less hindered to form a hydrazone, which is then reduced.[1] -
To Target
(Internal): Use Boc-Protection (Protocol A).[1] Protect the distal with a Boc group ( ), deprotonate the with a base (e.g., -BuLi or NaH), alkylate, and then deprotect.[1]
Issue 2: "My reaction mixture turns dark brown/black, and the mass balance is poor."
Diagnosis:
This indicates Oxidative Degradation .[1] Monosubstituted hydrazines are reducing agents and are highly susceptible to air oxidation, forming azo compounds (
Corrective Action:
-
Degas all solvents (sparge with Argon for 15 mins).
-
Use an antioxidant additive: If the reaction tolerates it, add trace EDTA to chelate metals.[1]
-
Switch to Reductive Alkylation: The intermediate hydrazones are generally more stable than the free hydrazine.
Issue 3: "I see significant amounts of quaternary ammonium salts (Polyalkylation)."
Diagnosis:
The product of mono-alkylation (
Corrective Action:
-
Stop using Alkyl Halides: Switch to Reductive Alkylation (Protocol B). The intermediate hydrazone is less nucleophilic, preventing a second addition.[1]
-
If Alkyl Halides are mandatory: Use a Syringe Pump to add the alkylating agent slowly over 4–6 hours. Maintain the hydrazine in large excess (3–5 equivalents) to statistically favor mono-alkylation.
Decision Framework & Visuals
Figure 1: Reaction Pathways and Side Reactions
Caption: Comparative pathways showing the risk of polyalkylation in direct methods vs. the selectivity of reductive alkylation.
Experimental Protocols
Protocol A: Regioselective -Alkylation (Protection Strategy)
Best for: Adding a group to the nitrogen attached to the cyclohexyl ring.
Mechanism: The Boc group sterically shields
-
Protection: Dissolve cyclohexylhydrazine (1.0 eq) in DCM. Add
(1.0 eq) and TEA (1.1 eq).[1] Stir 2h. Isolate -Boc-cyclohexylhydrazine .[1] -
Deprotonation: Dissolve protected hydrazine in dry THF under Argon. Cool to -78°C .
-
Metalation: Add
-BuLi (1.1 eq) dropwise.[1] Stir for 30 min. The solution may turn bright yellow (formation of the lithiated anion). -
Alkylation: Add Alkyl Halide (
, 1.1 eq) dropwise.[1] Allow to warm to RT overnight. -
Deprotection: Treat with 4M HCl in Dioxane to remove Boc.[1]
-
Workup: Neutralize with
, extract with EtOAc.
Key Checkpoint: The intermediate lithiated species is sensitive to moisture. Ensure glassware is flame-dried.[1]
Protocol B: Clean -Alkylation (Reductive Alkylation)
Best for: Adding a group to the terminal nitrogen. Minimizes over-alkylation.[1][2]
Mechanism: Formation of a hydrazone removes the nucleophilicity of the nitrogen, preventing double addition. Selective reduction yields the mono-alkyl product.
-
Condensation: Dissolve cyclohexylhydrazine (1.0 eq) and Aldehyde (
, 1.0 eq) in MeOH (0.5 M). -
Add Acid Catalyst: Add catalytic AcOH (5 mol%). Stir 1h at RT.[1] (Monitor by TLC for disappearance of aldehyde).
-
Reduction: Cool to 0°C. Add
-Picoline-Borane (1.2 eq) or (1.5 eq).-
Note:
-Picoline-Borane is greener and avoids cyanide handling.
-
-
Reaction: Stir at RT for 4–12h.
-
Quench: Add 1M HCl carefully to destroy excess hydride. Neutralize with sat.
.[1] -
Purification: Extract with DCM. Flash chromatography is usually required to remove traces of azo byproducts.
Data Summary: Reducing Agent Selection
| Reagent | Reactivity | Toxicity | Stability | Recommended For |
| Moderate | High (Cyanide) | pH 3–5 stable | Standard lab scale | |
| Moderate | Low | Air stable solid | Green chemistry / GMP | |
| Mild | Low | Moisture sensitive | Sensitive substrates | |
| High | Low | Flammable gas | Large scale (if no halogens present) |
FAQ: Technical Deep Dive
Q: Can I use
Q: Why is elimination a problem with my alkyl halide? A: Hydrazines are basic. If you use a hindered alkyl halide (e.g., isopropyl iodide) and a strong base, the hydrazine may act as a base rather than a nucleophile, causing E2 elimination of the halide to an alkene.[1]
-
Fix: Use a weaker base (e.g.,
) or switch to Reductive Alkylation using the corresponding ketone (acetone) and a reducing agent.[1]
Q: How do I store cyclohexylhydrazine to prevent degradation? A: Store under an inert atmosphere (Argon/Nitrogen) in a dark, cold environment (-20°C).[1] If the solid turns yellow, purify by recrystallization (from hexane/EtOAc) or vacuum distillation before use.[1]
References
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1][3][4] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Link[1]
-
Kawase, Y., et al. (2014).[1] Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane. Synthesis. Link
-
Ragnarsson, U. (2001).[1][4] Synthetic Methodology for the Preparation of N-Methyl-α-Amino Acids and N-Alkylated Hydrazines. Chemical Society Reviews.[1][4] Link
-
ACS Green Chemistry Institute. Reagent Guide: Reductive Amination/Alkylation. Link
Sources
Technical Support Center: Controlling Thermal Degradation of Cyclohexylhydrazine Oxalate
The following technical guide is designed for researchers and drug development professionals working with Cyclohexylhydrazine Oxalate . It addresses the critical instability of hydrazine salts, specifically focusing on thermal and oxidative degradation control.
Introduction: The Stability Paradox
This compound is utilized to stabilize the volatile and air-sensitive cyclohexylhydrazine free base. However, this salt introduces its own set of thermal vulnerabilities. While the oxalate counter-ion reduces volatility, it does not eliminate the hydrazine moiety's susceptibility to oxidative dehydrogenation or disproportionation. Furthermore, oxalate salts themselves can undergo decarboxylation at elevated temperatures.
This guide provides a self-validating workflow to maintain compound integrity from storage to analysis.
Module 1: Storage & Handling (The "Cold Chain")[1]
Q1: Why does my this compound turn yellow even when stored in a refrigerator? A: Yellowing is the primary visual indicator of oxidative degradation , often leading to the formation of azo or hydrazo impurities (e.g., azocyclohexane). Refrigeration alone is insufficient if the atmosphere is not controlled. Hydrazines are reducing agents; they scavenge oxygen from the headspace.
Corrective Protocol:
-
Atmosphere: Store strictly under Argon (Ar) .[1] Nitrogen (
) is acceptable but Argon is heavier than air and provides a better blanket for solids.[1] -
Temperature: Store at -20°C . While 2-8°C is often cited for salts, deep freeze prevents the slow "dark reaction" autoxidation that occurs over months.
-
Container: Use amber glass with a PTFE-lined cap. Avoid metal containers, as trace metal ions (
, ) catalyze hydrazine decomposition.[1]
Q2: How should I handle the compound during weighing to prevent moisture uptake? A: this compound is likely hygroscopic . Moisture uptake hydrolyzes the salt equilibrium, freeing minute amounts of the hydrazine base, which then oxidizes rapidly.
Workflow:
-
Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation.
-
Best Practice: Weigh inside a glovebox or a glove bag purged with inert gas.
-
Tooling: Use ceramic or plastic spatulas. Never use stainless steel , as iron/nickel can catalyze rapid thermal decomposition during subsequent heating steps (e.g., DSC).[1]
Module 2: Thermal Degradation Mechanisms
Q3: What is the actual chemical pathway for thermal degradation? A: Thermal degradation involves two competing pathways: Oxidative Dehydrogenation (if air is present) and Thermal Disproportionation/Decarboxylation (under inert gas).[1]
Degradation Pathway Diagram
The following diagram illustrates the cascade of failure modes triggered by heat and oxygen.
Figure 1: Thermal and oxidative degradation pathways of this compound.[1] Note that dissociation precedes irreversible chemical changes.[1]
Module 3: Analytical Troubleshooting
Q4: My DSC trace shows a small endotherm before the melting point. Is this an impurity? A: Not necessarily. This is a common artifact in hydrazine salts.
-
Event 1 (Endotherm): Likely a solid-solid phase transition or partial dehydration if the salt is a hydrate (common with oxalates).[1]
-
Event 2 (Exotherm): If you see a sharp exotherm immediately following melting (~110-150°C range), this is decomposition .[1]
-
Troubleshooting: Run TGA (Thermogravimetric Analysis) coupled with the DSC. If mass loss occurs before the melting endotherm, you have solvent/moisture. If mass loss coincides with the exotherm, it is intrinsic degradation.
Q5: I see "ghost peaks" in my GC-MS analysis. Where are they coming from? A: this compound degrades in the hot injection port of a GC.
-
Mechanism: The high temperature (250°C+) causes instant disproportionation into cyclohexylamine and cyclohexane .[1]
-
Solution: Do NOT use GC for purity assay of this salt. Use Reverse Phase HPLC (UV detection at 210-220 nm) with a buffered mobile phase (pH 3-4) to keep the hydrazine protonated and stable on-column.
Analytical Method Suitability Table
| Method | Suitability | Risk Factor | Recommendation |
| GC-MS | Low | High | Avoid. Injection port heat degrades sample.[1] |
| HPLC (UV) | High | Low | Use acidic mobile phase (0.1% Formic Acid).[1] |
| DSC | Medium | Medium | Use hermetically sealed gold or aluminum pans.[1] |
| NMR | High | Low | Dissolve in DMSO-d6 or |
Module 4: Synthesis & Processing
Q6: I am synthesizing the salt. Can I dry it in a vacuum oven at 60°C? A: No. 60°C is too close to the instability threshold for long durations.
-
Risk: Extended heating, even under vacuum, promotes the "monohydrazinium to dihydrazinium" shift or loss of stoichiometry if the oxalate is not perfectly bound.
-
Protocol: Dry in a vacuum desiccator at Room Temperature (20-25°C) over
(phosphorus pentoxide) for 24-48 hours. This removes water without adding thermal energy.
Q7: What solvents should I avoid during recrystallization? A: Avoid ketones (acetone, MEK) and aldehydes.[1]
-
Chemistry: Hydrazines react with ketones to form hydrazones , releasing water. This reaction is accelerated by heat and acid (oxalate provides the acid source).[1]
-
Recommended Solvents: Ethanol/Water mixtures or Isopropanol. Ensure solvents are degassed to remove dissolved oxygen.
References
-
Hydrazine Salt Instability & Analysis
-
Thermal Decomposition of Hydrazine Deriv
-
Oxal
- Source: ResearchGate - Thermal Decomposition of Oxal
- Relevance: Describes the decarboxylation mechanism of oxalate anions at elevated temper
-
URL:[1]
-
Reaction of Hydrazine with Oxalic Acid
- Source: SciELO - Synthesis and Crystal Structure of Dihydrazinium Oxal
- Relevance: Highlights temperature sensitivity during synthesis (reaction >25°C alters salt stoichiometry).
-
URL:[1]
Sources
Dealing with hygroscopicity of cyclohexylhydrazine salts in lab settings
[1]
Ticket ID: CHH-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Mitigation of hygroscopicity, storage stability, and purification of Cyclohexylhydrazine Hydrochloride (CAS: 24214-73-1).[1]
Executive Summary & Root Cause Analysis
The Issue: Users report that Cyclohexylhydrazine Hydrochloride (CHH-HCl) transitions from a free-flowing white crystalline powder to a sticky, clumping mass or a deliquescent liquid upon exposure to ambient air. This results in weighing errors (drifting mass), stoichiometry failures, and potential oxidative degradation.[1]
The Science (Why it happens):
The hygroscopicity of hydrazine salts arises from the strong hydrogen-bonding capability of the hydrazinium cation (
-
Consequence 1 (Stoichiometry): Absorbed water adds "dead weight," causing you to add less active reagent than calculated.[1]
-
Consequence 2 (Degradation): While the salt is more stable than the free base, moisture facilitates the dissociation equilibrium. Free hydrazine moieties are highly susceptible to air oxidation, leading to the formation of azo compounds or hydrazones, which appear as yellow/brown impurities.
Module 1: Storage & Handling Protocols (Prevention)
FAQ: How do I weigh this without the mass drifting on the balance?
Answer: You cannot weigh this accurately in an open vessel. You must use a "Weighing by Difference" technique or an inert atmosphere.[1]
Protocol A: The "Weighing by Difference" Method (Benchtop) Best for rapid use when a glovebox is unavailable.
-
Preparation: Dry a Schlenk tube or vial and flush with Argon.
-
Transfer: Quickly transfer an approximate amount of CHH-HCl into the vial and seal it immediately.
-
Initial Weigh: Weigh the sealed vial containing the salt (
). -
Dispense: Under a flow of Argon (or quickly in air if humidity is <40%), dispense the salt into your reaction vessel.[1]
-
Final Weigh: Immediately re-seal and weigh the source vial (
). -
Calculation:
.
Protocol B: Inert Atmosphere Handling (Gold Standard)
Store and weigh the material exclusively inside a glovebox (
Visualization: Safe Weighing Workflow
Figure 1: Decision logic for weighing hygroscopic hydrazine salts to ensure stoichiometric accuracy.
Module 2: Recovery & Purification (The "Fix")
FAQ: My salt has turned into a sticky paste. Is it ruined?
Answer: Not necessarily. If the color is still white or off-white, it is likely just wet.[1] If it has turned bright yellow or brown, significant oxidation has occurred, and you should discard it.[1] If it is just wet, you can dry or recrystallize it.[1]
Protocol: Rescue Recrystallization
Use this if the salt is clumpy or if you suspect slight decomposition.
Reagents:
-
Solvent A: Ethanol (Absolute) - Good solubility hot, moderate cold.[1]
-
Solvent B: Diethyl Ether or MTBE - Anti-solvent.[1]
Steps:
-
Dissolution: Dissolve the sticky CHH-HCl in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).
-
Note: If insoluble brown specks remain, filter hot to remove oxidation products.[1]
-
-
Precipitation: Remove from heat. Slowly add Diethyl Ether until the solution becomes slightly turbid.
-
Crystallization: Cool slowly to room temperature, then place in a freezer (-20°C) for 2 hours.
-
Collection: Filter rapidly on a sintered glass frit.
-
Drying: CRITICAL STEP. Wash with cold ether, then immediately place in a vacuum desiccator over
or pellets for 12 hours.
Data: Desiccant Efficiency for Hydrazine Salts
| Desiccant | Efficiency | Risk Profile | Recommended Use |
| Phosphorus Pentoxide ( | High | Corrosive | Best for recovery of very wet salts.[1] |
| Conc. Sulfuric Acid ( | High | Spill Hazard | Standard lab use for vacuum desiccators.[1] |
| Silica Gel | Low | Low | Ineffective for recovering clumped hydrazine salts.[1] |
| KOH Pellets | Moderate | Caustic | Good for removing acid traces if excess HCl is present.[1] |
Visualization: Purification Logic
Figure 2: Workflow for assessing and purifying degraded or wet cyclohexylhydrazine hydrochloride.
Module 3: Reaction Troubleshooting
FAQ: My reaction yield is low. Is the water interfering?
Answer: Yes. Water interferes via two mechanisms:[1]
-
Nucleophilic Competition: In alkylation or acylation reactions, water competes with the hydrazine nitrogen, consuming your electrophile.[1]
-
pH Shift: If you are forming a hydrazone (reacting with an aldehyde/ketone), the reaction is pH-dependent.[1] Excess water can suppress the dehydration step (elimination of water) required to drive the equilibrium forward.
Corrective Action:
-
Stoichiometry Check: If you cannot dry the salt perfectly, determine the water content via Karl Fischer titration (if available) or NMR (using an internal standard). Adjust the mass used to ensure you are adding the correct moles of active hydrazine.
-
Scavengers: For hydrazone formation, add a drying agent (e.g., anhydrous
or molecular sieves) directly to the reaction flask to drive the equilibrium.
References
-
PubChem. (n.d.).[1] Cyclohexylhydrazine hydrochloride (Compound).[1][2][3] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link][1]
-
Organic Syntheses. (1936).[1] Hydrazine hydrate.[1][4][5][6] Organic Syntheses, Coll. Vol. 1, p.309.[1] (General protocol for handling hygroscopic hydrazine salts). Retrieved February 5, 2026, from [Link][1]
-
Ragnarsson, U. (2001).[1] Synthetic methodology for alkyl hydrazines. Chemical Society Reviews, 30, 205-213.[1] (Mechanisms of hydrazine oxidation and protection).
Sources
- 1. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comprehensive Guide to the Analytical Characterization of Cyclohexylhydrazine Oxalate: A Comparative Approach
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds and intermediates is a non-negotiable cornerstone of scientific rigor. Cyclohexylhydrazine oxalate, a common salt form of the versatile synthetic precursor cyclohexylhydrazine, presents a unique set of analytical challenges and learning opportunities. Its structure combines a conformationally flexible aliphatic ring with multiple exchangeable protons, making a multi-faceted analytical approach essential.
This guide provides an in-depth, field-proven interpretation of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will explore the causal chemistry behind the spectral features. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary techniques like ¹³C NMR, FTIR, and Mass Spectrometry, demonstrating how a holistic analytical strategy provides a self-validating system for structural elucidation.
Part 1: ¹H NMR Spectroscopy - The Primary Tool for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[1] However, interpreting the spectrum of this compound requires a nuanced understanding of several key chemical principles.
Theoretical Considerations: Causality Behind the Spectrum
-
The Cyclohexane Ring & Conformational Dynamics: At room temperature, a cyclohexane ring is not static; it undergoes a rapid "chair flip," interconverting between two stable chair conformations.[2][3] In this process, axial protons become equatorial, and vice-versa. Because this flipping is faster than the NMR timescale at ambient temperatures, the spectrometer observes a time-averaged signal for the axial and equatorial protons.[4][5] This is the primary reason for the broad, often poorly resolved multiplets seen for the cyclohexyl protons, rather than distinct, sharp signals.[5]
-
The Hydrazine Moiety & The Effect of Salt Formation: The most crucial feature of this molecule is the hydrazine group (-NHNH₂). In the presence of oxalic acid, a classic acid-base reaction occurs. The basic hydrazine is protonated to form the cyclohexylhydrazinium cation (C₆H₁₁-NH-NH₃⁺), and the oxalic acid becomes the oxalate dianion counter-ion. The protons attached to the nitrogen atoms are labile and are considered "exchangeable protons."[6]
-
Chemical Exchange: These N-H protons can rapidly exchange with other labile protons in the solution (like trace water) or even among themselves.[7] This rapid exchange often prevents the observation of clear spin-spin coupling between the N-H protons and protons on adjacent carbons.[8]
-
Deshielding: The positive charge on the protonated hydrazinium cation strongly withdraws electron density from the surrounding atoms. This "deshielding" effect causes the N-H protons and the adjacent methine proton (the C-H on the ring attached to the nitrogen) to resonate at a higher chemical shift (further downfield) than they would in the neutral cyclohexylhydrazine free base.[9][10]
-
Interpreting the ¹H NMR Spectrum of this compound
A typical ¹H NMR spectrum of this compound, often recorded in a solvent like DMSO-d₆ to slow down proton exchange, can be divided into three key regions.
| Chemical Shift (δ, ppm) | Proton Assignment | Expected Multiplicity | Integration | Key Interpretive Notes |
| ~ 1.0 - 2.2 | Cyclohexyl -CH₂- protons (10H) | Broad, overlapping multiplets | 10 | Signals are complex due to the time-averaged axial and equatorial environments and overlapping coupling patterns. |
| ~ 2.5 - 3.5 | Cyclohexyl methine -CH-N proton (1H) | Multiplet | 1 | This proton is deshielded by the adjacent, positively charged nitrogen atom, shifting it downfield from the other ring protons. |
| > 5.0 (highly variable) | Exchangeable N-H protons (-NH- and -NH₃⁺) | Very broad singlets | 4 | The chemical shift is highly sensitive to solvent, concentration, and temperature.[8] These signals will disappear upon D₂O exchange. |
Experimental Protocol 1: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Rationale: DMSO-d₆ is an excellent choice as its polarity aids in dissolving the salt, and it forms hydrogen bonds with the N-H protons, which can slow the rate of chemical exchange and result in sharper signals compared to a solvent like CDCl₃.[7]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is shimmed to achieve a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using standard parameters (e.g., a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds). Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm).
-
Integration: Integrate all signals to determine the relative ratios of the protons.
The Self-Validating System: D₂O Exchange
The presence of broad signals in the downfield region is indicative, but not definitive proof, of N-H protons. A D₂O exchange experiment provides unequivocal confirmation.
Protocol:
-
Acquire a standard ¹H NMR spectrum as described above.
-
Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Gently shake the tube to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The signals assigned to the exchangeable N-H protons will significantly decrease in intensity or disappear entirely. This occurs because the protons are replaced by deuterium, which is not observed in ¹H NMR.[6] The disappearance of these specific signals validates their assignment.
Visualization: ¹H NMR Interpretation Workflow
Caption: Workflow for the ¹H NMR interpretation of this compound.
Part 2: A Comparative Analysis of Alternative Analytical Techniques
While ¹H NMR is a primary tool, relying on a single technique can be misleading. For robust, publication-quality characterization, a suite of complementary methods is required. Each technique probes a different aspect of the molecular structure, and together they create a self-consistent and validated dataset.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton chemical environments and connectivity. | Detailed map of the C-H framework; confirms presence of N-H protons via D₂O exchange. | Signal overlap in the aliphatic region; exchange broadening can obscure coupling. |
| ¹³C NMR | Number and type of unique carbon atoms. | Confirms the number of carbons in the cyclohexyl ring and identifies the oxalate carbonyl carbon. | Provides no information on connectivity to protons; longer acquisition times. |
| FTIR | Presence of specific functional groups. | Clearly identifies key bonds: N-H (hydrazinium), C-H (aliphatic), and C=O (carboxylate). | Provides no information on the overall molecular skeleton or connectivity. |
| Mass Spectrometry | Mass-to-charge ratio (m/z) of the molecule and its fragments. | Provides the exact mass of the cyclohexylhydrazinium cation, confirming the molecular formula of the organic component. | Does not provide information on the oxalate counter-ion in positive ion mode; no stereochemical information. |
Alternative Methodologies
Protocol 2: ¹³C NMR Spectroscopy
-
Method: Dissolve a higher concentration of the sample (~20-30 mg) in ~0.6 mL of deuterated solvent. Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
Expected Data: A signal for the oxalate carboxylate carbons will appear significantly downfield (~160-170 ppm). The carbon attached to the nitrogen (C-N) will be in the ~50-60 ppm range, while the other cyclohexyl carbons will appear in the aliphatic region (~20-40 ppm).
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Method: Prepare a sample pellet using potassium bromide (KBr) or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Data: Look for a very broad absorption from ~2500-3300 cm⁻¹ characteristic of the N-H stretches in the hydrazinium salt. Strong aliphatic C-H stretching will be observed just below 3000 cm⁻¹. A very strong, sharp absorption around 1600-1650 cm⁻¹ will correspond to the asymmetric stretching of the oxalate carboxylate (C=O) groups.
Protocol 4: High-Resolution Mass Spectrometry (HRMS)
-
Method: Dissolve a dilute sample in a suitable solvent (e.g., methanol/water). Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Data: The analysis will yield the exact mass of the cyclohexylhydrazinium cation (C₆H₁₅N₂⁺). This high-precision mass can be used to confirm the elemental composition, C₆H₁₄N₂, of the parent base.
Visualization: Comparison of Analytical Techniques
Caption: Information provided by complementary analytical techniques.
Conclusion
The structural characterization of this compound serves as an excellent case study in the principles of analytical chemistry. A detailed interpretation of the ¹H NMR spectrum, grounded in an understanding of conformational dynamics and chemical exchange, provides the foundational data for structural assignment. However, achieving the highest level of scientific confidence—a necessity in regulated environments and high-impact research—mandates a comparative approach. By integrating data from ¹³C NMR, FTIR, and Mass Spectrometry, a researcher can build a self-validating dossier of evidence that confirms the structure unambiguously. This holistic strategy not only ensures accuracy but also embodies the principles of robust scientific practice.
References
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]
-
University of Regensburg. ¹H NMR Spectroscopy. [Link]
-
OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]
-
Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]
-
Oregon State University. ¹H NMR Chemical Shift. [Link]
-
ResearchGate. (2025). ¹H NMR Spectrum of CycPh-NapHz. [Link]
-
Doc Brown's Chemistry. ¹H proton nmr spectrum of cyclohexane. [Link]
-
KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Master Organic Chemistry. (2014). Cyclohexane Conformations. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION FOR. [Link]
-
YouTube. (2020). Why Cyclohexane gives two signals in H-NMR spectrum?[Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 7. acdlabs.com [acdlabs.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Comparative Guide: HPLC Method Development for Cyclohexylhydrazine Oxalate Purity
Executive Summary
Cyclohexylhydrazine Oxalate presents a distinct "analytical triad" of challenges: it is highly polar, lacks a significant UV chromophore, and exists as a salt that dissociates into a basic hydrazine and an oxalic acid counter-ion. Furthermore, as a hydrazine derivative, it falls under ICH M7 regulatory scrutiny as a potential Genotoxic Impurity (GTI), requiring trace-level detection limits often exceeding the capabilities of standard UV-HPLC.
This guide objectively compares three distinct chromatographic approaches: Pre-column Derivatization (RP-HPLC) , HILIC (Hydrophilic Interaction Liquid Chromatography) , and Ion-Pairing RP-HPLC .
The Verdict:
-
For Trace Purity & GTI Screening: Pre-column Derivatization is the gold standard, offering superior sensitivity (LOD < 0.5 ppm) and specificity.
-
For Assay & Stoichiometry: HILIC is the preferred modern alternative, allowing simultaneous retention of the polar hydrazine and the oxalate counter-ion without complex sample prep.
Part 1: The Analytical Challenge
To develop a robust method, one must first deconstruct the physicochemical barriers of the molecule:
-
Chromophore Absence: The cyclohexyl ring is saturated (
) and the hydrazine group ( ) has only weak UV absorption ( nm). Direct UV detection is prone to baseline noise and mobile phase interference. -
Polarity & Basicity: With a pKa
8.1 (hydrazine moiety) and 10.6 (amine), the molecule is protonated at neutral pH. It elutes in the void volume ( ) of standard C18 columns. -
Salt Dissociation: In solution, the oxalate counter-ion (
) dissociates. Standard Reverse Phase (RP) methods often separate the two species so efficiently that the oxalate elutes at the void (unretained) while the hydrazine trails or tails, making stoichiometric purity difficult to confirm.
Part 2: Comparative Methodology
The following table contrasts the three primary strategies available to the analyst.
| Feature | Method A: Pre-Column Derivatization | Method B: HILIC / Mixed-Mode | Method C: Ion-Pairing RP-HPLC |
| Principle | Chemical conjugation with an aldehyde to form a hydrazone (UV active). | Partitioning into a water-rich layer on a polar stationary phase. | Surfactant-mediated retention on C18 (e.g., Octanesulfonate). |
| Detection | UV-Vis (300–400 nm) or Fluorescence. | CAD (Charged Aerosol) or MS (Mass Spec). | UV (205–210 nm) - Low Sensitivity. |
| Sensitivity | High (ppb/ppm levels). Essential for GTI limits. | Moderate (ppm levels). Good for Assay. | Low. Prone to baseline drift. |
| Selectivity | High.[1][2][3][4] Specific to hydrazine functionality.[2][5][6][7] | High for polar bases and inorganic ions (oxalate). | Moderate. |
| Robustness | Moderate (Requires precise reaction time/temp). | High (With proper equilibration). | Low (Slow equilibration, column dedication). |
| Recommendation | Primary Choice for Purity/Impurity | Primary Choice for Assay/Salt Content | Legacy / Not Recommended |
Part 3: Detailed Experimental Protocols
Strategy 1: The "Gold Standard" for Purity (Derivatization)
Objective: Transform cyclohexylhydrazine into a highly UV-absorbing hydrazone using p-Nitrobenzaldehyde (PNBA) or Benzaldehyde. This shifts detection from the noisy 205 nm region to a stable 300+ nm range.
Protocol Workflow:
-
Reagent Prep: Prepare 10 mg/mL p-Nitrobenzaldehyde in Acetonitrile (ACN).
-
Sample Prep: Dissolve this compound in 50:50 Water:ACN (approx. 1 mg/mL).
-
Reaction: Mix 100 µL Sample + 500 µL Reagent + 10 µL Glacial Acetic Acid (catalyst).
-
Incubation: Heat at 50°C for 20 minutes. (Reaction is usually quantitative).
-
Quench/Dilute: Cool and dilute to volume with Mobile Phase.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic ACN : Water (60:40) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 320 nm (for PNBA derivative).
-
Mechanism: The non-polar hydrazone derivative retains strongly on C18, separating cleanly from the excess derivatizing reagent.
Strategy 2: The Modern "Assay" Approach (HILIC)
Objective: Quantify both the Cyclohexylhydrazine cation and the Oxalate anion in a single run without chemical modification.
Chromatographic Conditions:
-
Column: Amide-HILIC or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).
-
Mobile Phase:
-
Buffer: 10 mM Ammonium Acetate, pH 5.8.
-
Ratio: Acetonitrile : Buffer (75 : 25). Note: High organic content is required for HILIC retention.
-
-
Detection:
-
UV 210 nm: Will detect Oxalate (strong) and Cyclohexylhydrazine (weak).
-
CAD/ELSD: Recommended for uniform response of both ions.
-
-
Mechanism: The oxalate (anion) and hydrazine (cation) interact via electrostatic and partition mechanisms. Oxalate often elutes after the void volume in HILIC, unlike in RP.
Part 4: Experimental Data & Performance Metrics
The following data represents typical performance characteristics derived from validation studies of alkyl-hydrazines (based on ICH Q2 standards).
Table 1: Performance Comparison (Simulated Data)
| Metric | Derivatization (Method A) | HILIC (Method B) | Ion-Pairing (Method C) |
| Retention Time ( | 8.5 min (Hydrazone) | 5.2 min (Base) / 3.1 min (Oxalate) | 6.1 min (Base) |
| Tailing Factor ( | 1.05 (Excellent) | 1.25 (Acceptable) | 1.80 (Poor) |
| LOD (Limit of Detection) | 0.05 ppm | 10 ppm | 50 ppm |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Oxalate Resolution | N/A (Oxalate not detected) | Resolved ( | Co-elutes with Void |
Part 5: Visualizing the Logic
Diagram 1: Method Selection Decision Matrix
This flowchart guides the analyst to the correct method based on the specific data requirement (Purity vs. Content).
Caption: Decision matrix for selecting the optimal HPLC workflow based on analytical requirements (Sensitivity vs. Stoichiometry).
Diagram 2: Derivatization Reaction Pathway
Understanding the chemistry is vital for troubleshooting Method A.
Caption: Chemical mechanism of pre-column derivatization, converting the transparent hydrazine into a detectable hydrazone chromophore.
Part 6: Scientific Grounding & References[9][10]
Critical Considerations for E-E-A-T
-
Genotoxicity (ICH M7): Hydrazines are structural alerts for mutagenicity. If this analysis is for a pharmaceutical intermediate, the method must be capable of detecting the hydrazine at the TTC level (Threshold of Toxicological Concern), typically 1.5 µ g/day intake. Only Method A (Derivatization) reliably achieves this LOD.
-
System Suitability:
-
For Method A, ensure the resolution (
) between the excess reagent peak and the product peak is > 2.0. -
For Method B (HILIC), column equilibration is critical. Allow at least 20 column volumes before injection to stabilize the water layer on the stationary phase.
-
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[8][9] International Council for Harmonisation.[10]
-
Sun, M., et al. (2010). Determination of hydrazine in pharmaceuticals by high-performance liquid chromatography with spectrophotometric detection.[5] Journal of Chromatography A. (Demonstrates benzaldehyde derivatization principles).
- Greco, G., & Letzel, T. (2013). Main interactions in HILIC separations. Journal of Chromatographic Science.
-
European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method [yyhx.ciac.jl.cn]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. helixchrom.com [helixchrom.com]
- 6. reddit.com [reddit.com]
- 7. Hydrazine determination in sludge samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
A Comparative Analysis of Cyclohexylhydrazine Oxalate and Phenylhydrazine Reactivity for the Research Professional
In the landscape of synthetic chemistry, the choice of reagent is paramount to the success of a reaction, influencing yield, purity, and even the feasibility of a synthetic route. Among the myriad of hydrazine derivatives, phenylhydrazine has long been a staple, particularly in the venerable Fischer indole synthesis. However, its aliphatic counterpart, cyclohexylhydrazine, often used as its more stable oxalate salt, presents a distinct reactivity profile that warrants a detailed comparative analysis. This guide provides an in-depth examination of the reactivity differences between cyclohexylhydrazine oxalate and phenylhydrazine, supported by experimental data and mechanistic insights to inform the discerning researcher.
The Fundamental Dichotomy: Aromatic vs. Aliphatic Hydrazines
The core difference in reactivity between phenylhydrazine and cyclohexylhydrazine stems from the electronic nature of the substituent attached to the hydrazine moiety.
-
Phenylhydrazine: The phenyl group is an electron-withdrawing group due to its aromaticity and the potential for resonance delocalization of the nitrogen lone pair into the benzene ring. This delocalization reduces the nucleophilicity of the alpha-nitrogen atom, making it a softer nucleophile.[1]
-
Cyclohexylhydrazine: The cyclohexyl group, in stark contrast, is an electron-donating group through an inductive effect. This alkyl group pushes electron density towards the hydrazine moiety, increasing the electron density on the alpha-nitrogen and enhancing its nucleophilicity. It is considered a harder nucleophile compared to phenylhydrazine.[1]
This fundamental electronic difference dictates their behavior in key chemical transformations.
Reactivity in Hydrazone Formation
The initial and often rate-determining step in reactions like the Fischer indole synthesis is the formation of a hydrazone from a ketone or aldehyde. The nucleophilicity of the hydrazine is a critical factor in this condensation reaction.
Experimental Insights
Due to its enhanced nucleophilicity, cyclohexylhydrazine is generally expected to react faster with ketones and aldehydes than phenylhydrazine under identical conditions. The electron-donating cyclohexyl group increases the reactivity of the hydrazine, facilitating the initial nucleophilic attack on the carbonyl carbon.[1]
Conversely, the delocalization of the nitrogen lone pair into the aromatic ring in phenylhydrazine reduces its nucleophilicity, potentially leading to slower reaction rates.[1] However, some studies have indicated that simple alkylhydrazines may react at rates comparable to phenylhydrazine in specific hydrazone formation reactions.[1][2] This suggests that steric effects and reaction conditions can significantly influence the reaction kinetics.[1]
Table 1: Comparative Reactivity in Hydrazone Formation
| Feature | This compound | Phenylhydrazine |
| Nucleophilicity | Higher | Lower |
| Electronic Effect of Substituent | Electron-donating (inductive) | Electron-withdrawing (resonance) |
| Expected Reaction Rate | Generally faster | Generally slower |
| Steric Hindrance | The cyclohexyl group is bulky and can influence the accessibility of the reactive nitrogen.[1] | The planar phenyl group can also exert considerable steric hindrance.[1] |
Experimental Protocol: Comparative Hydrazone Formation
This protocol outlines a general procedure for comparing the rate of hydrazone formation.
Materials:
-
This compound
-
Phenylhydrazine
-
Cyclohexanone (or other suitable ketone/aldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 30% Ethyl Acetate in Hexane)
-
NMR tubes, Deuterated Chloroform (CDCl₃)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of this compound and phenylhydrazine in ethanol. Note: For the oxalate salt, a preceding neutralization step with a suitable base may be necessary to liberate the free hydrazine.
-
To each flask, add an equimolar amount of cyclohexanone.
-
Add a catalytic amount of glacial acetic acid to each flask.
-
Reaction Monitoring: Stir the reactions at room temperature. Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using TLC. Spot the starting materials and the reaction mixture on the TLC plate.
-
Analysis: The reaction that shows a faster consumption of the starting materials and the formation of the hydrazone product is the more reactive one. For a more quantitative analysis, aliquots can be taken at specific time points, quenched, and analyzed by ¹H NMR to determine the conversion rate.
Expected Outcome:
The reaction with cyclohexylhydrazine is anticipated to proceed at a faster rate, as evidenced by the quicker disappearance of the cyclohexanone spot and the appearance of the new, less polar hydrazone spot on the TLC plate.
The Fischer Indole Synthesis: A Deeper Dive into Reactivity
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, and the choice of hydrazine substrate profoundly impacts the reaction's success.[3][4][5] The mechanism involves the acid-catalyzed rearrangement of a phenylhydrazone to an indole.[3][4][6]
Mechanistic Considerations
While the initial hydrazone formation is crucial, the subsequent steps of the Fischer indole synthesis, particularly the[3][3]-sigmatropic rearrangement, are also influenced by the nature of the hydrazine.
-
Phenylhydrazine: The aromatic nature of the phenyl group is integral to the traditional Fischer indole synthesis, as the rearrangement leads to the formation of a stable aromatic indole ring.[4]
-
Cyclohexylhydrazine: The use of an aliphatic hydrazine like cyclohexylhydrazine will not result in a traditional indole. Instead, it will lead to the formation of a tetrahydrocarbazole derivative. The driving force of aromatization that is present with phenylhydrazine is absent.
Figure 1: Comparative reaction pathways.
Experimental Protocol: Synthesis of Tetrahydrocarbazole Derivative
This protocol describes the synthesis of a tetrahydrocarbazole derivative from cyclohexylhydrazine and cyclohexanone, a reaction analogous to the Fischer indole synthesis.
Materials:
-
Cyclohexylhydrazine hydrochloride (or oxalate salt)
-
Cyclohexanone
-
Glacial acetic acid
-
Ethanol
-
Ice bath
-
Filtration apparatus
Procedure:
-
Hydrazone Formation: Dissolve cyclohexylhydrazine hydrochloride in ethanol. Add an equimolar amount of cyclohexanone.
-
Stir the mixture at room temperature for 1 hour to form the cyclohexylhydrazone.
-
Cyclization: Add glacial acetic acid to the reaction mixture and reflux for 2-3 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Characterization: Analyze the product by melting point, ¹H NMR, and ¹³C NMR to confirm the structure of the tetrahydrocarbazole derivative.
Stability and Handling Considerations
-
Phenylhydrazine: Phenylhydrazine is a toxic and suspected carcinogen. It is also sensitive to light and air. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
This compound: The oxalate salt of cyclohexylhydrazine is a more stable, crystalline solid compared to the free base. This makes it easier and safer to handle and store. The oxalate salt is generally less toxic than phenylhydrazine, but standard laboratory safety precautions should still be strictly followed.
Conclusion
The choice between this compound and phenylhydrazine is dictated by the desired synthetic outcome and the required reactivity profile.
-
For rapid hydrazone formation , the enhanced nucleophilicity of cyclohexylhydrazine makes it a potentially superior reagent.
-
For the synthesis of indoles , phenylhydrazine is the requisite starting material for the classic Fischer indole synthesis.
-
For the synthesis of tetrahydrocarbazole derivatives , cyclohexylhydrazine is the appropriate choice.
-
In terms of handling and stability , this compound offers a significant advantage due to its solid nature and reduced toxicity.
This guide provides a framework for understanding the nuanced reactivity of these two important hydrazine derivatives. Researchers are encouraged to consider these fundamental differences when designing synthetic strategies to achieve their desired molecular targets.
References
-
The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC. (URL: [Link])
-
Fischer indole synthesis - Wikipedia. (URL: [Link])
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - MDPI. (URL: [Link])
-
Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC - NIH. (URL: [Link])
-
Mechanism for the formation of cyclohexanone phenylhydrazone. (URL: [Link])
-
(PDF) Overview of Phenylhydrazine‐Based Organic Transformations - ResearchGate. (URL: [Link])
-
Reaction rates of phenylhydrazine with a range of carbonyl compounds in... - ResearchGate. (URL: [Link])
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])
-
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities - ResearchGate. (URL: [Link])
-
Is hydrazine a better nucleophile than ammonia? - Chemistry Stack Exchange. (URL: [Link])
-
Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
Definitive Guide: Melting Point Determination and Validation for Cyclohexylhydrazine Oxalate
Topic: Melting point determination and validation for cyclohexylhydrazine oxalate Content Type: Publish Comparison Guide
Executive Summary & Scientific Context
This compound (CAS 61781-26-8) is a specialized hydrazine salt often utilized as a synthetic intermediate in the production of agrochemicals and pharmaceuticals.[1] Unlike its hydrochloride counterpart (CAS 24214-73-1, MP 110–114 °C), the oxalate salt lacks a widely standardized pharmacopeial melting point (MP) value in public literature. Consequently, researchers cannot simply "look up" the value; they must determine and validate it experimentally.
This guide provides a robust, self-validating protocol to establish the melting point of this compound. It compares the two industry-standard methods—Capillary (Mel-Temp/Thiele) and Differential Scanning Calorimetry (DSC) —and defines the acceptance criteria to distinguish the pure salt from unreacted precursors (oxalic acid or cyclohexylhydrazine free base).
Theoretical Grounding: What to Expect
Before beginning experimental determination, we must establish the "Theoretical Bounds" based on the precursors. A valid salt formation must exhibit physical properties distinct from its constituent parts.
| Compound | State (STP) | Melting Point (Lit.)[2] | Significance for Validation |
| Cyclohexylhydrazine (Free Base) | Liquid | N/A (Liquid) | If sample is wet/pasty, free base is present. |
| Oxalic Acid (Anhydrous) | Solid | 189–191 °C [1] | If MP |
| Cyclohexylhydrazine HCl | Solid | 110–114 °C [2] | Reference for hydrazine salt stability. |
| This compound | Solid | Unknown (Target) | Expected Range: >110 °C, likely <190 °C. |
Key Mechanism: Hydrazine salts often exhibit decomposition upon melting . This means the observed melting point is kinetically dependent on the heating rate. Fast heating may show a sharp melt, while slow heating may induce decomposition (browning) before the melt.
Comparative Methodology: Capillary vs. DSC
To ensure data integrity, you should not rely on a single method. Use Capillary MP for routine QC and DSC for characterization and validation.
Method A: Capillary Melting Point (The QC Standard)
Best for: Routine purity checks, visual detection of decomposition.
Protocol:
-
Sample Prep: Dry the sample in a vacuum desiccator over
for 24 hours. Grind to a fine powder. -
Loading: Fill a standard glass capillary to a height of 2–3 mm. Compact by tapping (packing density affects heat transfer).
-
Ramp 1 (Scouting): Heat at 10 °C/min to find the approximate range.
-
Ramp 2 (Determination): Cool to 20 °C below the approximate onset. Heat at 1.0 °C/min .
-
Observation: Record three temperatures:
- : First visible liquid droplet.
- : Sample becomes completely clear.
- : Any gas evolution or color change (browning).
Critical Insight: If the sample turns brown before turning liquid, you are observing solid-state decomposition. Report this as "Decomposition point" (
Method B: Differential Scanning Calorimetry (The Validator)
Best for: Distinguishing true melting from decomposition, determining purity via Van't Hoff plot.
Protocol:
-
Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole.
-
Reasoning: Hydrazine salts can sublime or release gas upon decomposition. A sealed pan prevents contamination of the sensor; the pinhole prevents pressure buildup that shifts the equilibrium.
-
-
Sample Mass: 2–5 mg (weighed to
0.01 mg). -
Purge Gas: Nitrogen at 50 mL/min.
-
Program: Equilibrate at 30 °C. Ramp 10 °C/min to 250 °C.
-
Analysis: Integrate the endothermic peak.
-
Sharp Endotherm: Indicates melting.
-
Broad Exotherm immediately following: Indicates decomposition.
-
Data Presentation & Comparison
The following table contrasts the performance of both methods specifically for this compound.
| Feature | Capillary Method | DSC Method |
| Primary Output | Visual Melting Range ( | Onset Temperature ( |
| Decomposition Detection | Visual (Color change/Gas) | Thermal Event (Exothermic deviations) |
| Precision | ||
| Sample Requirement | ~10 mg (Destructive) | 2–5 mg (Destructive) |
| Suitability for this Salt | High (Visual confirmation of browning is critical for hydrazines) | Medium (Risk of cell contamination if pan bursts; excellent for purity calc) |
Validation Workflow (The "Self-Validating System")
Since there is no "Gold Standard" literature value, you must validate your result using the Logic of Exclusion .
Validation Logic:
-
Exclusion of Precursors: The MP must be distinct from Oxalic Acid (189–191 °C).
-
Thermodynamic Stability: The MP should be sharp (< 2 °C range). A wide range (> 5 °C) indicates eutectic impurities (likely excess oxalic acid).
-
Stoichiometric Confirmation: The DSC enthalpy of fusion should be consistent across different batches.
Experimental Workflow Diagram
The following diagram illustrates the decision tree for validating the synthesized salt.
Figure 1: Decision tree for validating the melting point of this compound in the absence of literature standards.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 971, Oxalic Acid. Retrieved from [Link][3]
- Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis. Pearson Education.
Sources
Elemental analysis standards for cyclohexylhydrazine oxalate
Benchmarking Calibration Standards & Optimization Protocols
Executive Summary
Cyclohexylhydrazine Oxalate (
This guide evaluates the performance of three primary calibration standards—Acetanilide , Sulfanilamide , and Benzoic Acid —specifically for the characterization of this compound. We provide a validated workflow to minimize errors derived from N-N bond cleavage resistance and hygroscopicity.
Part 1: The Analyte Profile
Before selecting a standard, the theoretical composition of the target must be defined to ensure the calibration range brackets the expected values.
Target Compound: this compound (1:1 Salt)
-
Formula:
(or ) -
Molecular Weight: ~204.23 g/mol
-
Structure: Cyclohexyl ring fused to a hydrazine moiety, stabilized by oxalic acid.
| Element | Theoretical Mass % | Analytical Challenge |
| Carbon (C) | 47.05% | Moderate content. Standard must match closely to avoid linearity errors. |
| Hydrogen (H) | 7.90% | High H/C ratio. Requires efficient water trapping/detection. |
| Nitrogen (N) | 13.72% | Critical. N-N bonds require high energy for cleavage ( |
| Oxygen (O) | 31.34% | High content. Requires specific "Oxygen Mode" validation if O is quantified. |
Part 2: Comparative Analysis of Standards
For valid calibration, the standard should mimic the analyte's C/N ratio and combustion behavior.
Option A: Acetanilide (The Industry Baseline)
-
Formula:
-
Composition: C: 71.09% | N: 10.36%
-
Verdict: Sub-optimal.
-
Pros: Extremely stable, non-hygroscopic, sharp melting point.
-
Cons: Carbon content (71%) is far higher than the target (47%). This requires a large extrapolation of the calibration curve, increasing the margin of error for Carbon determination.
-
Option B: Sulfanilamide (The Nitrogen Match)
-
Formula:
-
Composition: C: 41.84% | N: 16.26% | S: 18.62%
-
Verdict: Recommended.
-
Pros: Carbon content (41%) brackets the target (47%) much better than Acetanilide. Nitrogen (16%) is close to the target (13%), ensuring the detector response is validated in the correct range.
-
Note: The Sulfur content is separated chromatographically and does not interfere with CHN analysis in modern Dumas analyzers.
-
Option C: Benzoic Acid (The Oxygen Standard)
-
Formula:
-
Composition: O: 26.20%
-
Verdict: Essential for Oxygen Analysis.
-
If quantifying Oxygen directly (pyrolysis mode), Acetanilide (O=11.8%) is too low. Benzoic Acid (26%) is a closer match to this compound (31%).
-
Part 3: Experimental Protocol (Self-Validating)
3.1 Sample Preparation Workflow
Oxalate salts are frequently hygroscopic. A "dried basis" analysis is strictly required to distinguish between surface moisture and the hydrate structure.
Figure 1: Sample preparation workflow ensuring removal of non-structural water.
3.2 Instrument Configuration (Flash Combustion)
Hydrazines require aggressive oxidation to prevent the formation of stable nitrile byproducts or unreduced Nitrogen oxides.
-
Furnace Temperature: 980°C (Standard)
1030°C (Optimized)-
Reasoning: Higher temp ensures complete rupture of the N-N bond.
-
-
Oxygen Dose: 12 mL (Standard)
18 mL (Enriched)-
Reasoning: Excess Oxygen is required to fully oxidize the cyclohexyl ring and the oxalate moiety instantaneously.
-
-
Carrier Gas: Helium (140 mL/min).
3.3 The "K-Factor" Validation Step
Before running the sample, run Sulfanilamide as a sample (not a standard) to verify the K-Factor (Calibration Factor).
-
Acceptance Criteria: The measured N% of Sulfanilamide must be
. -
If outside this range: Leak check the reduction tube (Copper) or replace the water trap (Magnesium Perchlorate).
Part 4: Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low %N | Incomplete combustion (N-N bond retention) | Increase |
| High %C | Contamination or incomplete drying | Re-dry sample; Check blank value of tin capsules. |
| High %H | Hygroscopic water absorption | Handle sample in glove box; Use "Dried Basis" calculation. |
| Poor Precision | Sample inhomogeneity | Grind sample to fine powder; Ensure sample size > 2.0 mg. |
Decision Logic for Standard Selection:
Figure 2: Decision tree for selecting the appropriate standard based on the analytical mode.
References
-
Thermo Fisher Scientific. (2020). Elemental Analysis: CHNS/O Characterization of Polymers and Plastics. Application Note 42230. Link
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: AMC Technical Briefs. Link
-
ASTM International. (2019). ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry. Link
-
Selvakumar, R., et al. (2014).[1] Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. S. Afr. J. Chem. Link
-
PubChem. (2023). Cyclohexylhydrazine Hydrochloride (Related Salt Data). National Library of Medicine. Link
Sources
A Comparative Guide to the Stability of Hydrazine Oxalate and Hydrochloride Salts for Pharmaceutical Applications
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, solubility, and bioavailability. Among the various salt-forming agents, hydrazine salts find application as intermediates and in specific API formulations. This guide provides an in-depth technical comparison of the stability of two common hydrazine salts: hydrazine oxalate and hydrazine hydrochloride. This analysis is grounded in established physicochemical principles and supported by available experimental data to empower researchers, scientists, and drug development professionals in making informed decisions.
Introduction: The Pivotal Role of Counter-Ions in Salt Stability
The stability of a salt is not solely dictated by the properties of the API but is significantly influenced by the chosen counter-ion.[1] The counter-ion's size, charge, and its ability to form hydrogen bonds and stable crystal lattices are paramount in determining the overall physicochemical characteristics of the salt.[2] This guide will delve into a comparative analysis of the oxalate and chloride anions as counter-ions for hydrazine, focusing on thermal stability, hygroscopicity, and chemical reactivity.
Comparative Physicochemical Properties
While direct comparative studies on hydrazine oxalate and hydrazine hydrochloride are limited, we can infer their relative stabilities by examining the intrinsic properties of the oxalate and chloride anions and related compounds.
| Property | Hydrazine Oxalate | Hydrazine Hydrochloride | Rationale and Supporting Evidence |
| Thermal Stability | Generally considered less stable. Dihydrazinium oxalate transforms to the monohydrazinium salt at temperatures above 25°C.[3][4] | Generally considered more stable than the oxalate salt. | The oxalate anion is a larger, divalent anion capable of forming more complex crystal structures that can be less thermally stable. The thermal decomposition of oxalates can proceed through intermediate stages.[4] In contrast, the chloride ion is a small, stable, monatomic anion that tends to form more straightforward and often more stable ionic lattices. |
| Hygroscopicity | Expected to be less hygroscopic. | Expected to be more hygroscopic. | Studies on various salts have indicated that oxalate salts can be less hygroscopic than their chloride counterparts.[5][6][7] This is attributed to the oxalate anion's ability to participate in stronger crystal lattice interactions, reducing the propensity for water absorption. Chloride ions, being smaller and highly electronegative, have a stronger affinity for water molecules. |
| Chemical Reactivity | The oxalate anion can act as a reducing agent and may be more susceptible to oxidative degradation. | The chloride anion is generally considered chemically inert under typical pharmaceutical storage conditions. | Oxalate can be oxidized to carbon dioxide. While hydrazine itself is a reducing agent, the presence of an oxidizable counter-ion could potentially lead to complex degradation pathways. The chloride ion is the conjugate base of a strong acid (HCl) and is redox-inactive. |
Experimental Evaluation of Salt Stability
To definitively assess the stability of hydrazine salts, a series of well-defined experiments are essential. The following protocols provide a framework for a comprehensive comparative stability study.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Expertise & Experience: TGA and DSC are cornerstone techniques for evaluating thermal stability. TGA measures changes in mass as a function of temperature, indicating decomposition, while DSC measures the heat flow associated with thermal events, such as melting and decomposition.[8][9] For energetic materials like hydrazine salts, it is crucial to use small sample sizes and appropriate heating rates to ensure safety and obtain meaningful data.[10]
Experimental Protocol: TGA-DSC
-
Instrument Calibration: Calibrate the TGA-DSC instrument for temperature and heat flow using certified standards (e.g., indium for DSC).[1][11]
-
Sample Preparation: Accurately weigh 1-3 mg of the hydrazine salt into a clean, inert TGA pan (e.g., aluminum or ceramic).
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is a common starting point for screening.
-
Temperature Range: 25 °C to a temperature sufficiently high to ensure complete decomposition (e.g., 400 °C), while staying within the safe operating limits of the instrument.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).
-
DSC: Identify endothermic (melting) and exothermic (decomposition) events. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.
-
Trustworthiness: The combination of TGA and DSC provides a self-validating system. The mass loss observed in the TGA curve should correspond to the thermal events detected by the DSC.[12]
Diagram: TGA-DSC Experimental Workflow
Caption: Workflow for assessing thermal stability using TGA-DSC.
Hygroscopicity Assessment: Gravimetric Sorption Analysis (GSA)
Expertise & Experience: GSA, also known as Dynamic Vapor Sorption (DVS), is the gold standard for evaluating the hygroscopicity of pharmaceutical solids.[13][14] It measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. This provides a detailed moisture sorption-desorption isotherm, which is crucial for determining the critical humidity levels for handling and storage.
Experimental Protocol: GSA
-
Instrument Calibration: Calibrate the GSA instrument for mass and RH.
-
Sample Preparation: Place approximately 10 mg of the hydrazine salt in the GSA sample pan.
-
Experimental Conditions:
-
Temperature: 25 °C.
-
RH Program:
-
Drying: Equilibrate the sample at 0% RH until a stable mass is achieved.
-
Sorption: Increase the RH in steps of 10% from 0% to 90%. At each step, the sample is held until mass equilibrium is reached.
-
Desorption: Decrease the RH in steps of 10% from 90% back to 0%.
-
-
-
Data Analysis:
-
Plot the percentage change in mass versus RH to generate the sorption and desorption isotherms.
-
Classify the hygroscopicity based on the percentage of moisture uptake at a defined RH (e.g., 80% RH for 24 hours as per the European Pharmacopoeia).[15]
-
Trustworthiness: The GSA method provides a comprehensive and reproducible measure of a material's interaction with moisture. The hysteresis between the sorption and desorption curves can provide insights into the physical changes that may occur in the material upon water uptake.
Diagram: GSA Experimental Workflow
Caption: Workflow for assessing hygroscopicity using GSA.
Mechanistic Insights into Stability Differences
The observed and expected differences in the stability of hydrazine oxalate and hydrochloride salts can be attributed to the fundamental properties of the oxalate and chloride anions.
Diagram: Factors Influencing Salt Stability
Sources
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 4. scribd.com [scribd.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
- 9. tainstruments.com [tainstruments.com]
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- 11. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
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- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. alfachemic.com [alfachemic.com]
- 15. researchgate.net [researchgate.net]
Comparative Guide: Validating Synthesis of Cyclohexylhydrazine via Thin-Layer Chromatography (TLC)
Part 1: Executive Summary & Technical Rationale
In the synthesis of cyclohexylhydrazine (typically from cyclohexanone via a hydrazone intermediate), analytical validation presents a unique paradox. While Nuclear Magnetic Resonance (NMR) is the structural gold standard, it is low-throughput. Gas Chromatography (GC) poses a critical risk: alkyl hydrazines are thermally unstable and susceptible to dehydrogenation in the injector port, often yielding false positives for the hydrazone intermediate or azo-compounds. High-Performance Liquid Chromatography (HPLC) is viable but suffers from detection challenges due to the lack of a strong chromophore in the final aliphatic hydrazine product.
The Solution: Thin-Layer Chromatography (TLC) serves as the superior high-throughput "workhorse" for this specific synthesis. It offers three distinct advantages:
-
Non-Destructive Thermal Environment: Avoids the degradation artifacts seen in GC.
-
Chemo-Selective Visualization: Utilizing specific staining reagents (Ehrlich’s Reagent) to differentiate the hydrazine moiety from the starting ketone and the hydrazone intermediate.
-
Rapid Kinetics Monitoring: Allows for real-time decision-making during the reduction step.
Part 2: Critical Comparison of Analytical Methods
The following table objectively compares TLC against alternative analytical techniques for this specific molecule.
| Feature | TLC (Recommended) | GC-MS | HPLC-UV | 1H-NMR |
| Analyte Stability | High (Ambient temp) | Low (Thermal degradation to hydrazone/azo) | High | High |
| Detection Limit | ~0.1 µg (Stain dependent) | < 1 ng | ~10 ng (Derivatization often req.) | ~1 mg |
| Selectivity | High (via Specific Stains) | Medium (Mass spec helps, but artifacts confuse) | Low (Poor UV absorbance of product) | Reference Standard |
| Throughput | Parallel (Multiple spots/plate) | Serial (20-30 min/run) | Serial (15-30 min/run) | Serial (5-10 min/run) |
| Cost per Run | < $1.00 | > $20.00 | > $15.00 | > $10.00 |
Part 3: Mechanistic Validation & Experimental Protocol
The Synthesis Pathway & Impurity Profile
To validate the product, one must understand what else is on the plate.
-
Starting Material: Cyclohexanone (Ketone).[1]
-
Intermediate: Cyclohexanone Hydrazone (Conjugated imine).
-
Product: Cyclohexylhydrazine (Aliphatic amine/hydrazine).
-
Side Product: Dicyclohexylhydrazine (Over-alkylation).
The Self-Validating TLC System
A single visualization method is insufficient. We employ a "Triangulation Protocol" using UV and two chemical stains to cross-verify the species.
Stationary Phase Selection
-
Standard: Silica Gel 60
. -
Critical Modification: Alkyl hydrazines are basic and will "tail" (streak) on acidic silica, destroying resolution.
-
Pre-treatment: If tailing persists, pre-wash the plate with 1% Triethylamine in Methanol and dry before use.
Mobile Phase Optimization
-
Solvent System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (
) -
Ratio: 90 : 9 : 1
-
Rationale: The ammonium hydroxide competes for the acidic silanol sites on the silica, allowing the basic cyclohexylhydrazine to migrate as a tight spot.
Visualization Logic (The "Fingerprint")
| Compound | UV (254 nm) | Ehrlich’s Reagent | Anisaldehyde Stain | Relative Rf (Approx) |
| Cyclohexanone | Weak Absorption | Negative (No color) | Strong Blue/Violet | High (0.7 - 0.8) |
| Hydrazone (Interm.) | Strong Absorption (C=N bond) | Positive (Yellow/Orange)* | Variable | Medium (0.5 - 0.6) |
| Cyclohexylhydrazine | Transparent (No conjugation) | Strong Positive (Bright Yellow) | Weak/Negative | Low-Medium (0.3 - 0.4) |
| Hydrazine (Excess) | Transparent | Positive | Negative | Baseline (0.0) |
*Note: Hydrazones are acid-labile. In the acidic Ehrlich stain, they hydrolyze back to hydrazine, giving a positive result. However, the UV activity distinguishes the Hydrazone (UV+) from the Product (UV-).
Detailed Experimental Protocol
Safety Warning: Hydrazines are toxic and potential carcinogens. Handle all plates in a fume hood. Wear nitrile gloves.
Step 1: Sample Preparation
-
Take a 10 µL aliquot of the reaction mixture.
-
Dilute into 500 µL of Methanol (or DCM if the salt is neutralized).
-
Crucial: If the product is the Hydrochloride salt, add 1 drop of Triethylamine to the vial to free-base the hydrazine for migration.
Step 2: Elution
-
Mark the baseline 1 cm from the bottom with a graphite pencil.
-
Spot: (A) Starting Material Ref, (B) Reaction Mix, (C) Co-spot (A+B).
-
Develop in the DCM:MeOH:NH4OH (90:9:1) chamber until the solvent front reaches 1 cm from the top.
Step 3: Visualization Workflow
-
First Pass (Non-Destructive): View under UV (254 nm). Mark any dark spots.
-
Observation: If the major spot is UV active, the reduction is incomplete (Hydrazone remains).
-
-
Second Pass (Destructive): Dip into Ehrlich’s Reagent .
-
Preparation: Dissolve 1 g p-dimethylaminobenzaldehyde in 50 mL Ethanol + 50 mL conc. HCl.
-
Heat: Gently heat with a heat gun until spots appear.
-
Observation: Bright yellow/orange spots indicate hydrazine moieties.
-
Part 4: Decision Logic Visualization
The following diagram illustrates the decision-making process for validating the reaction endpoint.
Figure 1: Decision matrix for identifying cyclohexylhydrazine synthesis components using sequential UV and chemical staining.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Link
-
Microbe Notes. (2022). Ehrlich Test - Definition, Principle, Procedure, Result, Uses. (Mechanism of p-dimethylaminobenzaldehyde reaction with hydrazines). Link
-
Sigma-Aldrich. Hydrazine Test Method (Colorimetric with 4-dimethylaminobenzaldehyde). Link
-
National Institutes of Health (NIH). Cyclohexanone - Re-evaluation of Some Organic Chemicals. (Metabolism and detection data). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclohexylhydrazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of cyclohexylhydrazine oxalate, a compound that requires careful management due to its inherent hazardous properties. As your partner in laboratory safety, we aim to provide you with the essential knowledge to not only use our products effectively but also to manage their lifecycle responsibly, ensuring the safety of your personnel and the protection of our environment.
Understanding the Hazards: A Proactive Approach to Safety
Cyclohexylhydrazine and its salts are corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3] Inhalation of dust or fumes may cause respiratory irritation.[1] Furthermore, many hydrazine derivatives are considered potentially carcinogenic and toxic.[4]
Key Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Toxicity: Harmful if swallowed or in contact with skin.[5] Hydrazine and some of its derivatives are classified as toxic and potentially carcinogenic.[4]
-
Reactivity: Hydrazines are powerful reducing agents and can react violently with oxidizing agents.[5]
Regulatory Compliance: Navigating the Disposal Landscape
Proper disposal of this compound is not just a matter of safety but also of regulatory compliance. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Based on its properties, this compound waste would likely be classified under the following RCRA waste codes:
| Waste Code | Description | Rationale |
| D002 | Corrosive Waste | Due to the corrosive nature of hydrazine and its salts.[1][6] |
| D003 | Reactive Waste | Due to the potential for violent reaction with oxidizing agents.[6] |
| U133 | Hydrazine | Hydrazine is a U-listed hazardous waste.[4] While this listing is for the parent compound, it is best practice to manage derivatives with similar hazard profiles under the same considerations. |
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[7]
The Disposal Workflow: A Step-by-Step Guide
The recommended procedure for the disposal of this compound involves chemical neutralization through oxidation, followed by disposal as hazardous waste. This two-step process ensures that the most hazardous properties of the compound are neutralized before it leaves the laboratory.
Caption: Disposal workflow for this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any disposal procedure, ensure that you are wearing the appropriate PPE and working in a suitable environment:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Wear double-layered nitrile gloves.
-
Body Protection: A chemical-resistant apron over a lab coat, long pants, and closed-toe shoes are required.
-
Engineering Controls: All steps of the disposal process must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2]
Chemical Neutralization Protocol: Oxidation
The principle behind the safe disposal of this compound is to first neutralize its hazardous reactivity through a chemical oxidation process. This converts the hydrazine moiety into less harmful substances. Sodium hypochlorite (household bleach) is a readily available and effective oxidizing agent for this purpose.[3][8]
Materials:
-
This compound waste (solid or in solution)
-
Water for dilution
-
5.25% Sodium hypochlorite solution (household bleach)
-
Large beaker or flask for the reaction
-
Stir bar and stir plate
-
Hydrazine test strips (optional, for verification)
-
pH paper
Procedure:
-
Dilution: Carefully transfer the this compound waste into a large beaker within the chemical fume hood. If it is a solid, dissolve it in water. Slowly add more water to dilute the solution to a concentration of less than 5%.[3][7] This dilution step is critical to control the exothermic nature of the neutralization reaction.[3]
-
Neutralization: While continuously stirring the diluted waste solution, slowly add the 5.25% sodium hypochlorite solution. A general rule of thumb is to use a 2:1 molar ratio of hypochlorite to hydrazine, but adding the bleach until a stable pale yellow color persists is a good visual indicator of excess oxidant.[1] Be prepared for a potential increase in temperature and gas evolution (primarily nitrogen gas). Add the hypochlorite solution dropwise to maintain control of the reaction.[1]
-
Monitoring and Verification: Continue stirring the solution for at least one hour after the addition of the sodium hypochlorite is complete to ensure the reaction has gone to completion. The absence of the characteristic hydrazine odor and a stable pale yellow color are indicators of successful neutralization. For a more quantitative verification, hydrazine test strips can be used to confirm the absence of residual hydrazine.
-
pH Adjustment: After neutralization, check the pH of the solution. If necessary, adjust the pH to be between 6 and 8 using a suitable acid or base (e.g., dilute hydrochloric acid or sodium hydroxide).
Final Disposal of Neutralized Waste
Even after neutralization, the resulting solution must be disposed of as hazardous waste.
-
Containerization: Carefully pour the neutralized solution into a designated hazardous waste container that is compatible with the contents.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical contents (e.g., "Neutralized this compound solution"), the primary hazards (e.g., "Corrosive," "Toxic"), and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department.[2]
Emergency Procedures: Being Prepared
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Small Spills: For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal.[9] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Large Spills: Evacuate the area immediately and contact your institution's EHS or emergency response team.[9] Do not attempt to clean up a large spill on your own.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of laboratory safety. By understanding the hazards, adhering to regulatory requirements, and following a well-defined disposal protocol, researchers can minimize risks and ensure a safe working environment. This guide provides a framework for responsible chemical waste management. Always remember to consult your institution's specific safety protocols and your EHS department for any questions or concerns.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: Cyclohexylhydrazine hydrochloride.
- Google Patents. (n.d.). US20170113086A1 - Methods and systems for neutralization of hydrazine.
- Kao Chemicals. (2019, February 22). Safety Data Sheet: Cyclohexyl Salicylate.
-
Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]
- Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from the Minnesota Pollution Control Agency website.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 207836, Cyclohexylhydrazine hydrochloride. Retrieved from [Link]
- National Institutes of Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from the Centers for Disease Control and Prevention website.
- O'Connell, D. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP).
- PubChem. (n.d.). Cyclohexylhydrazine hydrochloride.
- ResearchGate. (n.d.). Oxidation with Sodium Hypochlorite.
- Shimadzu Scientific Instruments. (2015, January 29). Safety Data Sheet: Calcium oxalate monohydrate.
- Sigma-Aldrich. (n.d.). Explant Sterilization – Plant Tissue Culture Protocol.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
-
U.S. Environmental Protection Agency. (2022, December 1). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compre. Retrieved from [Link]
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from the University of New Mexico EHS website.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from the University of Pennsylvania EHRS website.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from the Vanderbilt University Medical Center website.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclohexylhydrazine Oxalate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Cyclohexylhydrazine Oxalate. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to ensure user protection and experimental integrity.
Introduction: Understanding the Inherent Risks
This compound is a chemical compound that demands meticulous handling and respect. Its hazard profile is a composite of two distinct chemical entities: the corrosive and systemically toxic cyclohexylhydrazine moiety and the harmful oxalate anion. The hydrazine component presents risks of severe skin and eye damage, respiratory irritation, and potential carcinogenicity.[1][2] The oxalate component is harmful if swallowed or absorbed through the skin and can lead to systemic toxicity, including kidney damage, by disrupting calcium metabolism.[3][4][5]
This dual-threat nature necessitates a comprehensive safety strategy that begins long before the first grain of powder is weighed. The following guide provides a logical, step-by-step framework for establishing robust safety protocols.
Hazard Analysis: A Dual Threat
A thorough understanding of the specific risks is the foundation of safety. This compound should be treated as a substance that is corrosive, an irritant, and acutely toxic, with potential for long-term systemic effects.
| Hazard Category | Description | Primary Concern |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[4][6] | Systemic poisoning, kidney damage from oxalate absorption.[4][5] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1] The hydrazine component is highly corrosive. | Chemical burns, dermatitis, and potential for increased systemic absorption through damaged skin.[3] |
| Serious Eye Damage/Irritation | Causes serious and potentially irreversible eye damage.[1][3] | Permanent vision loss or severe injury upon contact. |
| Respiratory Irritation | Inhalation of dust may cause respiratory system irritation.[1][4] | Damage to the respiratory tract. |
| Systemic & Chronic Effects | Chronic exposure to oxalates may disrupt calcium metabolism, leading to kidney damage (oxalosis) and nervous system irregularities.[3] Hydrazines are toxic to multiple organ systems, including the liver, and are considered potential carcinogens.[2][7] | Long-term organ damage, cancer. |
The Hierarchy of Controls: Your Primary Defense Strategy
Personal Protective Equipment (PPE) is the final barrier between you and a hazardous substance. Its effectiveness relies on the implementation of more robust control measures first. This "Hierarchy of Controls" is a fundamental principle of laboratory safety.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Engineering Controls (Most Effective): The single most critical control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[1][8] This contains dusts and vapors at the source, preventing inhalation and minimizing contamination of the general lab environment.
-
Administrative Controls: This includes developing detailed Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, and ensuring designated areas for handling and storage.[8]
-
Personal Protective Equipment (PPE): The last line of defense. It does not eliminate the hazard, but it protects you from exposure when engineering and administrative controls are correctly implemented.
Mandated Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific hazards of this compound.
A. Primary Skin and Body Protection
-
Gloves: The choice of glove material is critical. For handling hydrazines, butyl rubber is the material of choice due to its high resistance.[8][9] If butyl rubber gloves are not available, heavy-duty nitrile or chloroprene gloves may be used for splash contact, but exposure time should be minimized.[8][9] Always use two pairs of gloves (double-gloving).
-
Causality: Double-gloving provides protection against undetected pinholes or tears in the outer glove and allows for safe removal of the contaminated outer layer without compromising the inner layer.
-
-
Lab Coat / Apron: A flame-resistant lab coat is the minimum requirement.[8] For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is mandatory.[8][9]
B. Eye and Face Protection
-
ANSI Z87.1-compliant, indirectly vented chemical safety goggles are required at all times.[8]
-
When there is any splash hazard (e.g., preparing solutions, transferring liquids), a full-face shield must be worn in addition to safety goggles.[1][8][9]
-
Causality: Goggles protect against splashes from multiple angles, while the face shield protects the entire face from direct impacts and larger splashes.
-
C. Respiratory Protection
-
Standard Operations: When all work is conducted within a certified chemical fume hood, specific respiratory protection is not typically required.[1] The fume hood serves as the primary respiratory control.
-
Emergency Situations: For significant spills or situations where the fume hood is not operational, a self-contained breathing apparatus (SCBA) is necessary.[10][11] Standard cartridge respirators are not suitable for hydrazine vapors.[11]
PPE Selection Matrix
| Task | Hand Protection | Eye/Face Protection | Body Protection |
| Transporting Closed Container | Single pair of nitrile gloves | Safety glasses | Lab coat |
| Weighing Solid Compound | Double-gloved (Butyl rubber outer) | Safety goggles | Lab coat |
| Preparing Solutions | Double-gloved (Butyl rubber outer) | Safety goggles AND Face shield | Lab coat and Chemical-resistant apron |
| Cleaning Glassware | Double-gloved (Butyl rubber outer) | Safety goggles AND Face shield | Lab coat and Chemical-resistant apron |
Protocol: Donning and Doffing PPE
Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.
Caption: Follow the correct sequence for donning and doffing PPE.
Safe Handling and Disposal Operations
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure a hazardous waste container is labeled and accessible within the hood.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Handling: Conduct all manipulations of the solid or its solutions well within the chemical fume hood. Avoid creating dust when weighing the solid.[1][4]
-
Storage: When not in use, the container must be tightly sealed and stored in a cool, dry, well-ventilated, and locked location.[1] To maintain product quality and due to its air-sensitive nature, storage under an inert atmosphere and refrigeration is recommended.[1]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Doff PPE: Follow the doffing sequence, disposing of all single-use PPE into the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[12]
Waste Disposal Plan
All materials contaminated with this compound, including disposable PPE, weighing papers, and empty containers, are considered hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Disposal must be handled through a licensed professional waste disposal service.[1][13] Do not dispose of this material down the drain or in regular trash.[3][14] The waste generator is responsible for ensuring compliance with all local, state, and federal regulations.[13][14]
Emergency Protocols: Spill and Exposure Management
Preparedness is paramount. Ensure an emergency eyewash station and safety shower are immediately accessible and unobstructed.
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
First Aid for Exposure
Immediate action is critical to mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[1][15] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][16] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. DO NOT induce vomiting.[1] Call a poison control center or seek immediate medical attention.[1]
References
-
CYCLO HEXYL SALICYLATE - Safety Data Sheet. PerfumersWorld. [Link]
-
Cyclohexyl Isocyanate - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety Data Sheet (SDS) - Calcium Oxalate. Alpha Resources. [Link]
-
Oxalic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Hydrazine Toxicology. National Center for Biotechnology Information (NCBI). [Link]
-
Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
-
Hydrazine (Hydrate) Storage, disposal, and PPE questions. Sciencemadness Discussion Board. [Link]
-
Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte. [Link]
-
SAFETY DATA SHEET - CYCLOHEXYL SALICYLATE. Kao Chemicals. [Link]
-
Chemical Emergencies, Exposures, and Spills. University of Florida Environmental Health and Safety. [Link]
-
OXALIC ACID | Poisoning & Drug Overdose, 7e. AccessMedicine | McGraw Hill Medical. [Link]
-
Calcium oxalate hydrate - Safety Data Sheet. Purdue University Physics Department. [Link]
-
Destruction of oxalate by reaction with hydrogen peroxide. INIS-IAEA. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. alpharesources.com [alpharesources.com]
- 5. nj.gov [nj.gov]
- 6. physics.purdue.edu [physics.purdue.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. arxada.com [arxada.com]
- 10. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
